molecular formula C7H7NO4 B027342 2-Methoxy-4-nitrophenol CAS No. 3251-56-7

2-Methoxy-4-nitrophenol

Cat. No.: B027342
CAS No.: 3251-56-7
M. Wt: 169.13 g/mol
InChI Key: IZLVFLOBTPURLP-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrophenol is a member of 4-nitrophenols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-nitrophenol
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InChI

InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IZLVFLOBTPURLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062935
Record name Phenol, 2-methoxy-4-nitro-
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Molecular Weight

169.13 g/mol
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CAS No.

3251-56-7
Record name 2-Methoxy-4-nitrophenol
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Record name 2-Methoxy-4-nitrophenol
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Record name 2-Methoxy-4-nitrophenol
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Record name Phenol, 2-methoxy-4-nitro-
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Record name 2-methoxy-4-nitrophenol
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Record name 4-NITROGUAIACOL
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-nitrophenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 2-Methoxy-4-nitrophenol (also known as 4-Nitroguaiacol). This compound serves as a valuable intermediate in various fields, including the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]

Chemical Structure and Identification

This compound is an organic compound belonging to the class of nitrophenols.[1] Its structure features a phenol (B47542) ring substituted with a methoxy (B1213986) group (-OCH3) at position 2 and a nitro group (-NO2) at position 4.[1] This substitution pattern imparts unique chemical reactivity to the molecule.[1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[3]
CAS Number 3251-56-7[1][3][4][5]
Molecular Formula C₇H₇NO₄[1][3][4]
SMILES COC1=C(C=CC(=C1)--INVALID-LINK--[O-])O[3][4]
InChI InChI=1S/C7H7NO4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3[3]
InChIKey IZLVFLOBTPURLP-UHFFFAOYSA-N[3]

| Synonyms | 4-Nitroguaiacol, Phenol, 2-methoxy-4-nitro-, o-Methoxy-p-nitrophenol, 4-Hydroxy-3-methoxynitrobenzene[1][3][4][5] |

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline solid or powder.[1][2][5][6] It is characterized by its insolubility in water but shows slight solubility in organic solvents such as chloroform (B151607) and ethyl acetate.[4][5][6]

Table 2: Physicochemical Data

Property Value
Molecular Weight 169.13 g/mol [3]
Melting Point 99-104 °C[4][5][7]
Boiling Point 335.2 °C at 760 mmHg[4][5]
Density 1.367 g/cm³[4][5]
pKa 7.05 ± 0.22 (Predicted)[2][4]
LogP 1.83[4]
Flash Point 156.5 °C[4][5]

| Vapor Pressure | 6.26 x 10⁻⁵ mmHg at 25°C[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data Summary

Technique Description
¹H NMR Spectral data is available on public databases such as SpectraBase.[4]
¹³C NMR In CDCl₃ solvent, the spectrum shows characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbons attached to the nitro and hydroxyl groups.[8]
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methoxy group, the N-O stretches of the nitro group, and C-O stretches of the ether and phenol.

| Mass Spectrometry (MS) | Mass spectrometry data confirms the molecular weight of the compound.[3] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a research setting.

Synthesis

A common method for the synthesis of this compound is the nitration of guaiacol (B22219) (2-methoxyphenol). While a specific detailed protocol is found in the literature, a general procedure is outlined below.[6][7]

General Protocol for Nitration of Guaiacol:

  • Dissolution: Dissolve guaiacol in a suitable solvent, such as glacial acetic acid, in a reaction flask.

  • Cooling: Cool the solution in an ice bath to maintain a low temperature during the exothermic nitration reaction.

  • Nitration: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution with constant stirring. The temperature should be carefully controlled to prevent over-nitration and side product formation.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).[9]

  • Quenching: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with cold water to remove residual acids.

Purification

The crude this compound can be purified by recrystallization.

Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be used for the quantitative analysis of this compound. The following is a representative protocol based on methods for similar nitrophenols.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M citrate (B86180) buffer, pH 6.2) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: Ambient or controlled (e.g., 45 °C).

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Extraction: For samples in a complex matrix, a solid-phase extraction (SPE) may be necessary to remove interferences.

Quantification:

  • Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

The following diagram illustrates a general workflow for the HPLC analysis.

G Workflow for HPLC Analysis of this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution prep_cal Create Calibration Standards (Serial Dilution) prep_std->prep_cal hplc_inject Inject Standards and Samples into HPLC prep_cal->hplc_inject prep_sample Prepare Sample Solution (e.g., Extraction, Dilution) prep_sample->hplc_inject hplc_separate Chromatographic Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 290 nm) hplc_separate->hplc_detect data_cal Generate Calibration Curve hplc_detect->data_cal data_quant Quantify Analyte in Sample hplc_detect->data_quant data_cal->data_quant data_report Report Results data_quant->data_report

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

Potential Biological Pathways

While this compound is primarily used as a chemical intermediate, its structural similarity to other nitrophenols suggests potential involvement in biological pathways, particularly biodegradation. For instance, various microorganisms have been shown to degrade 4-nitrophenol. A putative biodegradation pathway for this compound can be proposed based on these known pathways.

The degradation is likely initiated by enzymatic action, such as that from a monooxygenase, leading to the formation of intermediates that can enter central metabolic pathways. One possible route involves the initial removal of the nitro group or hydroxylation of the aromatic ring.

Below is a proposed biodegradation pathway for this compound.

G Putative Biodegradation Pathway of this compound compound1 This compound enzyme1 Monooxygenase / Reductase compound1->enzyme1 compound2 4-Nitrocathecol enzyme1->compound2 enzyme2 Dioxygenase compound2->enzyme2 compound3 Ring Cleavage Products enzyme2->compound3 enzyme3 Further Metabolism compound3->enzyme3 compound4 TCA Cycle Intermediates enzyme3->compound4

Caption: A proposed microbial degradation pathway for this compound.

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[5]

References

An In-depth Technical Guide to 4-Nitroguaiacol (CAS Number: 3251-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroguaiacol, with the CAS number 3251-56-7, is an aromatic compound of significant interest in various scientific fields, particularly in pharmaceutical and chemical synthesis.[1][2] Structurally, it is a derivative of guaiacol (B22219), featuring a nitro group at the para position relative to the hydroxyl group. This substitution pattern imparts unique chemical and biological properties to the molecule, making it a valuable intermediate in the synthesis of a range of organic compounds, including potential drug candidates.[1] Its antioxidant properties also contribute to its utility in various applications.[1][2] This technical guide provides a comprehensive overview of 4-Nitroguaiacol, including its chemical and physical properties, synthesis and purification protocols, spectral data for characterization, and an exploration of its potential biological activities and mechanisms of action relevant to drug development.

Chemical and Physical Properties

4-Nitroguaiacol is a yellow crystalline powder with a molecular formula of C₇H₇NO₄ and a molecular weight of 169.13 g/mol .[2][3] It is soluble in organic solvents and has limited solubility in water.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-Nitroguaiacol

PropertyValueReference(s)
CAS Number 3251-56-7[2]
Molecular Formula C₇H₇NO₄[2]
Molecular Weight 169.13 g/mol [2]
Appearance Yellow crystalline powder[2]
Melting Point 102-104 °C[2]
Boiling Point 335.2 °C at 760 mmHg (Predicted)[4]
Density 1.367 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents, slightly soluble in chloroform (B151607) and ethyl acetate, insoluble in water.[4]
pKa 7.05 ± 0.22 (Predicted)[4]
LogP 1.83220[4]
InChI Key IZLVFLOBTPURLP-UHFFFAOYSA-N[3]
SMILES COC1=C(C=CC(=C1)--INVALID-LINK--[O-])O[4]

Synthesis and Purification

Synthesis of 4-Nitroguaiacol from Guaiacol

The synthesis of 4-Nitroguaiacol from guaiacol typically involves an electrophilic aromatic substitution reaction, specifically nitration. To achieve regioselectivity for the para-position, a common strategy involves the protection of the phenolic hydroxyl group or the use of specific nitrating agents and reaction conditions. A method adapted from the selective nitration of phenol (B47542) derivatives involves the formation of a diphenyl oxalate (B1200264) derivative, followed by nitration and subsequent hydrolysis.[5]

Experimental Protocol: Synthesis of 4-Nitroguaiacol

Materials:

  • Guaiacol

  • Oxalyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • Esterification of Guaiacol: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve guaiacol (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (0.5 equivalents) dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Nitration of the Diphenyl Oxalate Derivative: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C. Cool the diphenyl oxalate derivative solution from step 1 to 0-5 °C. Add the nitrating mixture dropwise to the stirred solution, maintaining the temperature below 10 °C.[5] After the addition, continue stirring for 2-3 hours at the same temperature.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, bis(2-methoxy-4-nitrophenyl) oxalate, is collected by filtration and washed with cold water. Suspend the precipitate in methanol, and add a sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Isolation of 4-Nitroguaiacol: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 4-Nitroguaiacol. Collect the yellow solid by filtration, wash with cold water, and dry under vacuum.

Synthesis_of_4_Nitroguaiacol Guaiacol Guaiacol Step1 Esterification Guaiacol->Step1 OxalylChloride Oxalyl Chloride (in DCM) OxalylChloride->Step1 DiphenylOxalate Bis(2-methoxyphenyl) oxalate Step1->DiphenylOxalate Step2 Nitration DiphenylOxalate->Step2 NitratingMixture Conc. H₂SO₄ / Conc. HNO₃ NitratingMixture->Step2 NitratedIntermediate Bis(2-methoxy-4-nitrophenyl) oxalate Step2->NitratedIntermediate Hydrolysis Hydrolysis (NaOH, MeOH) NitratedIntermediate->Hydrolysis Product 4-Nitroguaiacol Hydrolysis->Product

Caption: Synthesis pathway of 4-Nitroguaiacol from Guaiacol.

Purification by Recrystallization

The crude 4-Nitroguaiacol can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol: Recrystallization of 4-Nitroguaiacol

Materials:

  • Crude 4-Nitroguaiacol

  • Ethanol (B145695) or a mixture of ethanol and water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which 4-Nitroguaiacol is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol/water mixture is often a good choice.

  • Dissolution: Place the crude 4-Nitroguaiacol in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure 4-Nitroguaiacol should form. The cooling process can be further facilitated by placing the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a desiccator or a vacuum oven.

Recrystallization_Workflow Start Crude 4-Nitroguaiacol Dissolve Dissolve in minimum hot solvent Start->Dissolve HotFiltration Hot Filtration (remove insoluble impurities) Dissolve->HotFiltration Cool Slowly cool the solution Dissolve->Cool No HotFiltration->Cool Yes Crystallize Crystals form Cool->Crystallize VacuumFilter Vacuum Filtration (isolate crystals) Crystallize->VacuumFilter Wash Wash with cold solvent VacuumFilter->Wash Dry Dry the crystals Wash->Dry End Pure 4-Nitroguaiacol Dry->End

Caption: General workflow for the purification of 4-Nitroguaiacol.

Spectroscopic Data and Characterization

The identity and purity of synthesized 4-Nitroguaiacol can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Nitroguaiacol

TechniqueDataReference(s)
¹H NMR Spectral data available on SpectraBase and PubChem.[6][7][6][7]
¹³C NMR Spectral data available on SpectraBase.[8][8]
FTIR Key peaks: N-O stretching (nitro group), O-H stretching (hydroxyl group), C-O stretching (methoxy group), and aromatic C-H and C=C stretching.[9]
Mass Spec. Molecular Ion (M⁺) peak corresponding to the molecular weight (169.13 g/mol ). Fragmentation pattern available on NIST WebBook.[10][10]
UV-Vis Absorption maxima characteristic of nitrophenolic compounds.

Biological Activity and Potential Applications in Drug Development

While 4-Nitroguaiacol itself is primarily used as a chemical intermediate, its structural motifs are found in various biologically active molecules.[1] Understanding its inherent biological activities can provide insights for the design of new therapeutic agents.

Anti-inflammatory Activity

Phenolic compounds, including guaiacol derivatives, have been reported to possess anti-inflammatory properties.[11] The proposed mechanisms often involve the inhibition of inflammatory mediators and the modulation of key signaling pathways. For instance, some guaiacol derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[12][13]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • 4-Nitroguaiacol

  • Griess Reagent

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 4-Nitroguaiacol for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitric oxide (NO) production using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value of 4-Nitroguaiacol.

Anti_Inflammatory_Assay_Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with 4-Nitroguaiacol Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate CollectSupernatant Collect supernatant Incubate->CollectSupernatant GriessAssay Perform Griess Assay for NO measurement CollectSupernatant->GriessAssay Analyze Calculate % inhibition and IC₅₀ GriessAssay->Analyze End Results Analyze->End

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Antioxidant Activity

The phenolic hydroxyl group in 4-Nitroguaiacol suggests potential antioxidant activity through free radical scavenging. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • 4-Nitroguaiacol

  • DPPH solution in methanol

  • Methanol

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a series of dilutions of 4-Nitroguaiacol in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of DPPH solution to each well, followed by the addition of the 4-Nitroguaiacol solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Table 3: Illustrative Biological Activity Data for 4-Nitroguaiacol (Hypothetical)

AssayEndpointResult (IC₅₀/EC₅₀)
Anti-inflammatory (NO Inhibition) IC₅₀Data not available
Antioxidant (DPPH Assay) IC₅₀Data not available
Cytotoxicity (MTT Assay) CC₅₀Data not available
Note: Specific experimental IC₅₀/EC₅₀ values for 4-Nitroguaiacol are not readily available in the public domain. The table serves as a template for data presentation.

Potential Signaling Pathway Modulation

Based on the known activities of structurally related phenolic and nitroaromatic compounds, 4-Nitroguaiacol could potentially modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways are critical in the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active NFkB_IkB->NFkB releases Nitroguaiacol 4-Nitroguaiacol Nitroguaiacol->MAPK_pathway Inhibits? Nitroguaiacol->IKK Inhibits? Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Gene_expression activates

Caption: Plausible modulation of inflammatory signaling by 4-Nitroguaiacol.

Safety and Handling

4-Nitroguaiacol is classified as an irritant and may cause skin, eye, and respiratory irritation.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Nitroguaiacol is a versatile chemical intermediate with potential applications in drug discovery and development, stemming from the biological activities associated with its phenolic and nitroaromatic structure. This technical guide has provided a comprehensive overview of its properties, synthesis, purification, and characterization, along with potential biological activities and mechanisms of action. The detailed experimental protocols and diagrammatic representations serve as a valuable resource for researchers and scientists working with this compound. Further investigation into the specific biological targets and signaling pathways modulated by 4-Nitroguaiacol is warranted to fully elucidate its therapeutic potential.

References

physical properties of 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-nitrophenol

This technical guide provides a comprehensive overview of the core (also known as 4-Nitroguaiacol), tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a workflow visualization for property determination.

Core Physical and Chemical Properties

This compound is an organic compound belonging to the class of nitrophenols.[1] It presents as a yellow to orange crystalline solid at room temperature.[1][2][3] Its chemical structure consists of a phenol (B47542) ring substituted with a methoxy (B1213986) group (-OCH3) at position 2 and a nitro group (-NO2) at position 4.[1] This compound is a useful intermediate in organic synthesis, with applications in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1][4]

Data Presentation

The quantitative are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 3251-56-7[1][2][3]
Molecular Formula C₇H₇NO₄[2][3][4]
Molecular Weight 169.137 g/mol [2]
Appearance Yellow solid / Yellow powder[2][3][6]
Melting Point 99-104 °C[2][3][7]
102-104 °C (lit.)[4][6]
Boiling Point 335.2 °C at 760 mmHg[2][3]
~298.4 - 305 °C (estimate)[4][6]
Density 1.367 g/cm³[2][3]
1.452 g/cm³ (rough estimate)[4][6]
Vapor Pressure 6.26 x 10⁻⁵ mmHg at 25°C[2]
Flash Point 156.5 °C[2][3]
Water Solubility Insoluble[2][3][4]
Organic Solvent Solubility Slightly soluble in Chloroform, Ethyl Acetate[2][6]
pKa (Predicted) 7.05 ± 0.22[2][4]
LogP (Octanol/Water) 1.832[2]
Refractive Index (estimate) 1.550[2][4][6]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]

Experimental Protocols

The determination of the physical properties listed above involves standardized laboratory procedures. Below are detailed methodologies for key experimental determinations.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of purity. The capillary method is a common and reliable technique for its determination.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a thermometer or digital temperature sensor.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

Solubility testing provides insights into the polarity and functional groups of a compound, which is crucial for applications in formulation and drug delivery. A hierarchical approach is often used.

Methodology:

  • Solvent Selection: A range of solvents is selected, typically starting with water, followed by 5% aqueous NaOH, 5% aqueous HCl, and common organic solvents (e.g., ethanol, ethyl acetate, chloroform).[8]

  • Procedure:

    • Approximately 20-30 mg of this compound is placed in a test tube.

    • 0.5 mL of the selected solvent is added at room temperature.[8]

    • The mixture is agitated (e.g., by vortexing) for 1-2 minutes to facilitate dissolution.[9]

    • The sample is visually inspected against a contrasting background to determine if it has dissolved completely. A compound is typically considered "soluble" if it dissolves at a concentration of about 3-5% (w/v).

  • Hierarchy:

    • Water: Test solubility in water first. If soluble, the pH is tested to indicate a strong acid or base.[8] this compound is reported as insoluble.[2][3]

    • Aqueous Base (e.g., 5% NaOH): For water-insoluble compounds, solubility in a dilute base indicates an acidic functional group. The phenolic hydroxyl group in this compound is acidic and will react to form a water-soluble sodium salt.

    • Aqueous Acid (e.g., 5% HCl): For compounds insoluble in water and base, solubility in dilute acid indicates a basic functional group (like an amine).

    • Organic Solvents: Solubility in various organic solvents helps to further classify the compound based on polarity.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For phenols, which exhibit changes in their UV-Vis absorption spectra upon deprotonation, spectrophotometry is a highly effective method for pKa determination.[10][11]

Methodology:

  • Wavelength Selection: The UV-Vis absorption spectra of this compound are recorded in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 11) solutions to determine the wavelength of maximum absorbance (λ_max) for the protonated (HA) and deprotonated (A⁻) forms, respectively. An isosbestic point, where the molar absorptivity of both species is equal, should also be identified.

  • Buffer Preparation: A series of buffer solutions with precisely known pH values spanning the expected pKa of the compound (e.g., from pH 6 to 8 for this compound) are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). Aliquots of this stock solution are added to each buffer solution to create a series of test solutions with constant total analyte concentration.

  • Spectrophotometric Measurement: The absorbance of each buffered solution is measured at the λ_max of the deprotonated form (A⁻).

  • Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:

    • pKa = pH + log [ (A_max - A) / (A - A_min) ]

    • Where:

      • A is the absorbance of the sample in a buffer of a specific pH.

      • A_max is the maximum absorbance of the fully deprotonated form (in alkaline solution).

      • A_min is the minimum absorbance of the fully protonated form (in acidic solution).

  • Graphical Method: Alternatively, pH can be plotted against log[(A - A_min)/(A_max - A)]. The pKa is the pH value at which the log term is zero (i.e., the y-intercept of the linear plot).[11]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical compound such as this compound.

G Workflow for Physical Property Determination of this compound cluster_preliminary Preliminary Analysis cluster_physicochemical Physicochemical Characterization cluster_advanced Advanced & Confirmatory Analysis cluster_final Finalization start Sample Acquisition (Purity >98%) visual Visual Inspection (Color, Physical State) start->visual mp Melting Point Analysis (Capillary Method) visual->mp solubility Solubility Profiling (Aqueous & Organic) visual->solubility thermo Thermal Properties (Boiling Point, Flash Point) mp->thermo pka pKa Determination (UV-Vis Spectrophotometry) solubility->pka report Data Compilation & Technical Report pka->report spec Spectroscopic Analysis (NMR, IR, MS for Structure) thermo->spec chrom Chromatographic Analysis (HPLC/GC for Purity) thermo->chrom spec->report chrom->report

Workflow for characterizing the physical properties of a chemical substance.

References

An In-depth Technical Guide on the Solubility of 2-Methoxy-4-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Methoxy-4-nitrophenol, a compound of interest in various chemical and pharmaceutical research areas. Also known as 4-Nitroguaiacol, its solubility in different organic solvents is a critical parameter for its application in synthesis, purification, and formulation development. Despite a comprehensive review of scientific literature and chemical databases, quantitative solubility data for this compound in a range of organic solvents remains largely unavailable. This guide summarizes the existing qualitative information and outlines the standard experimental protocols that can be employed to determine the precise solubility of this compound.

Introduction

This compound (Figure 1) is a nitroaromatic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and dyes.[1] Understanding its solubility profile in different organic solvents is fundamental for process optimization, reaction kinetics, and the development of effective purification and formulation strategies.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Qualitative Solubility Profile

Based on available safety data sheets and chemical database entries, the solubility of this compound in common solvents has been qualitatively described as follows:

  • Water: Insoluble.[2]

  • Chloroform: Slightly soluble.[2]

  • Ethyl Acetate: Slightly soluble.[2]

  • Organic Solvents (General): Moderately soluble.[1]

It is important to note that terms like "slightly soluble" and "moderately soluble" are not precise and can vary between different sources. For rigorous scientific and development work, quantitative data is essential.

Experimental Protocols for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound. The following are detailed methodologies for key experiments that are widely accepted for generating reliable solubility data.

Isothermal Saturation Method (Shake-Flask Method)

This is a conventional and reliable method for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow:

G A Addition of excess this compound to the selected organic solvent in a sealed vial. B Equilibration at a constant temperature with continuous agitation (e.g., orbital shaker). A->B Incubation C Phase separation by centrifugation or filtration to remove undissolved solid. B->C Separation D Quantification of the dissolved compound in the saturated solution using a suitable analytical technique. C->D Analysis

Caption: Workflow for the isothermal saturation method.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial with a screw cap).

    • Ensure the amount of solid is sufficient to maintain a saturated solution with an excess of undissolved solid throughout the experiment.

  • Equilibration:

    • Place the vessel in a constant-temperature bath or incubator and agitate it using a mechanical shaker or magnetic stirrer.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches its maximum and constant value. The required time should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to match the equilibration temperature, to avoid precipitation or further dissolution.

    • Immediately filter the collected sample through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Techniques for Quantification

3.2.1. UV-Vis Spectrophotometry

Due to the presence of the nitro and phenol (B47542) groups, this compound exhibits strong UV-Visible absorbance, making spectrophotometry a suitable method for quantification.

Experimental Workflow:

G A Preparation of a series of standard solutions of known concentrations. B Measurement of the absorbance of each standard at the wavelength of maximum absorbance (λmax). A->B C Construction of a calibration curve (Absorbance vs. Concentration). B->C D Measurement of the absorbance of the diluted saturated sample and determination of its concentration using the calibration curve. C->D

Caption: Workflow for quantification by UV-Vis spectrophotometry.

Detailed Methodology:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).

  • Sample Analysis:

    • Measure the absorbance of the appropriately diluted saturated sample at λmax.

    • Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Data Presentation

Once the solubility has been experimentally determined in a range of organic solvents, the quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature

Organic SolventMolar Mass ( g/mol )Solubility ( g/100 mL)Solubility (mol/L)Mole Fraction (x)
Methanol32.04Data to be determinedData to be determinedData to be determined
Ethanol46.07Data to be determinedData to be determinedData to be determined
1-Propanol60.10Data to be determinedData to be determinedData to be determined
2-Propanol60.10Data to be determinedData to be determinedData to be determined
1-Butanol74.12Data to be determinedData to be determinedData to be determined
Acetone58.08Data to be determinedData to be determinedData to be determined
Ethyl Acetate88.11Data to be determinedData to be determinedData to be determined
Chloroform119.38Data to be determinedData to be determinedData to be determined

Note: The table above is a template. The actual data needs to be populated through experimental work.

Conclusion and Future Work

This technical guide highlights the significant gap in the publicly available data regarding the quantitative solubility of this compound in organic solvents. While qualitative information suggests slight to moderate solubility in some non-polar and polar aprotic solvents, precise data is lacking. The provided experimental protocols for the isothermal saturation method coupled with UV-Vis spectrophotometry offer a robust framework for researchers to determine the solubility of this compound accurately. Future work should focus on systematically measuring the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures. This data will be invaluable for the scientific and industrial communities that utilize this compound.

References

In-Depth Technical Guide to the Spectral Data of 4-Nitroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Nitroguaiacol (also known as 2-methoxy-4-nitrophenol), a compound of interest in various chemical and pharmaceutical research fields. This document presents a summary of its key spectral characteristics, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are also provided to assist researchers in their laboratory work.

Core Spectral Data

The following tables summarize the available quantitative spectral data for 4-Nitroguaiacol, facilitating easy comparison and reference.

Table 1: ¹H NMR Spectral Data of 4-Nitroguaiacol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.95d2.5H-3
7.78dd8.8, 2.5H-5
7.15d8.8H-6
3.98s--OCH₃
~10.5br s--OH

Note: The chemical shift of the hydroxyl proton is often broad and its position can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of 4-Nitroguaiacol

Chemical Shift (δ) ppmAssignment
151.7C-1
149.3C-2
141.0C-4
125.8C-5
117.2C-6
110.5C-3
56.6-OCH₃

Table 3: Infrared (IR) Spectral Data of 4-Nitroguaiacol

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400O-H StretchPhenolic Hydroxyl
~3100C-H StretchAromatic
~2950C-H StretchMethyl
~1580, 1480C=C StretchAromatic Ring
~1510N-O Asymmetric StretchNitro Group
~1340N-O Symmetric StretchNitro Group
~1270C-O StretchAryl Ether

Data obtained from the NIST WebBook.[1][2]

Table 4: Mass Spectrometry (MS) Data of 4-Nitroguaiacol

m/zRelative IntensityAssignment
169High[M]⁺ (Molecular Ion)
139Moderate[M-NO]⁺
123Moderate[M-NO₂]⁺
111Moderate[M-NO-CO]⁺
95Moderate
81Moderate
65Moderate

Data obtained from the NIST WebBook.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of 4-Nitroguaiacol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

¹³C NMR Spectroscopy Protocol:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of 4-Nitroguaiacol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Spectroscopy Protocol:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of 4-Nitroguaiacol in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution as necessary for the specific instrument's sensitivity.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

  • Ionization:

    • Electron Energy: 70 eV.

  • Analysis:

    • The sample is introduced into the ion source, where it is vaporized and ionized.

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of 4-Nitroguaiacol.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-Nitroguaiacol Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purification->IR Prepare KBr pellet or other sample form MS Mass Spectrometry Purification->MS Dissolve in volatile solvent Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving and Reporting Structure_Elucidation->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectral analysis of 4-Nitroguaiacol.

NMR_Signaling_Pathway cluster_nmr NMR Experiment cluster_processing Data Processing Sample Sample in Magnetic Field (B₀) RF_Pulse Radiofrequency Pulse Excitation Nuclear Spin Excitation RF_Pulse->Excitation Relaxation Relaxation Excitation->Relaxation FID Free Induction Decay (FID) Signal Relaxation->FID Fourier_Transform Fourier Transform FID->Fourier_Transform Spectrum NMR Spectrum Fourier_Transform->Spectrum Analysis Spectral Analysis (Chemical Shift, Coupling) Spectrum->Analysis

Caption: Logical flow of an NMR experiment from sample placement to spectral analysis.

References

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of 2-Methoxy-4-nitrophenol, a valuable intermediate in organic synthesis. The document outlines the chemical principles, experimental protocols, and characterization data for this compound, intended for an audience with a professional background in chemistry and drug development.

Introduction

This compound, also known as 4-nitroguaiacol, is an organic compound with the chemical formula C₇H₇NO₄. It presents as a yellow crystalline solid and serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, allows for diverse chemical modifications, making it a versatile reagent in medicinal chemistry and materials science.

The primary and most direct route for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically, the nitration of guaiacol (B22219) (2-methoxyphenol). This guide will focus on this well-established synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Appearance Yellow crystalline powder
Melting Point 102-104 °C
CAS Number 3251-56-7

Synthesis of this compound via Nitration of Guaiacol

The synthesis of this compound is achieved through the direct nitration of guaiacol. The hydroxyl (-OH) and methoxy (-OCH₃) groups on the guaiacol ring are ortho, para-directing activators. Due to steric hindrance at the ortho positions, the nitration reaction predominantly occurs at the para position relative to the hydroxyl group.

Reaction Scheme

The overall reaction is as follows:

Synthesis cluster_reagents Guaiacol Guaiacol (2-Methoxyphenol) Product This compound Guaiacol:e->Product:w Nitrating_Mixture HNO₃ / H₂SO₄

Figure 1. Synthesis of this compound from Guaiacol.
Experimental Protocol

This protocol is a standard laboratory procedure for the nitration of guaiacol.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (B109758)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve guaiacol (e.g., 12.4 g, 0.1 mol) in dichloromethane (100 mL). Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (10 mL) to concentrated nitric acid (7 mL) while cooling in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred guaiacol solution via the dropping funnel over a period of approximately 30-60 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a yellow solid. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

Expected Yield

The reported yields for the nitration of guaiacol can vary. A typical yield for the para-nitro isomer, this compound, after purification is in the range of 40-60%.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Technique Key Data
¹H NMR δ (ppm) in CDCl₃: ~3.9 (s, 3H, -OCH₃), ~7.0 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~9.9 (s, 1H, -OH)
¹³C NMR δ (ppm) in CDCl₃: ~56.5 (-OCH₃), ~110.0, ~117.0, ~118.0, ~141.0, ~149.0, ~151.0 (Aromatic Carbons)
FTIR (cm⁻¹): ~3400-3200 (O-H stretch), ~1580 & ~1340 (N-O stretch, asymmetric & symmetric), ~1270 (C-O stretch, aryl ether)

Mechanism and Workflow

Signaling Pathway: Electrophilic Aromatic Substitution

The nitration of guaiacol proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of guaiacol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

EAS_Mechanism cluster_step1 Step 1: Generation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2ONO2->NO2_plus - H₂O Guaiacol Guaiacol H2O H₂O Sigma_Complex Sigma Complex (Arenium Ion) Guaiacol->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product + H₂O H3O_plus H₃O⁺

Figure 2. Mechanism of Electrophilic Aromatic Nitration of Guaiacol.
Experimental Workflow

The following diagram illustrates the key stages of the laboratory synthesis of this compound.

Workflow A Reaction Setup (Guaiacol in DCM, 0-5 °C) B Addition of Nitrating Mixture (HNO₃/H₂SO₄) A->B C Reaction (Stirring at 0-5 °C) B->C D Quenching (Pouring onto ice) C->D E Extraction & Washing (DCM, H₂O, NaHCO₃, Brine) D->E F Drying & Solvent Removal (Na₂SO₄, Rotary Evaporation) E->F G Purification (Recrystallization) F->G H Characterization (NMR, IR, MP) G->H

Figure 3. Experimental Workflow for the Synthesis of this compound.

Safety Considerations

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Always add acid to water, not the other way around, when preparing aqueous solutions.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and adhere to institutional safety protocols when performing these experiments.

2-Methoxy-4-nitrophenol safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-4-nitrophenol

Introduction

This compound, also known as 4-nitroguaiacol, is a chemical compound utilized in various research and development applications, including as an intermediate in the synthesis of more complex molecules.[1] Its aromatic, nitro, and hydroxyl functional groups confer specific reactivity, which also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is foundational to its safe handling and storage. These properties dictate its behavior under various laboratory conditions and inform risk assessments.

PropertyValue
Chemical Name This compound
Synonyms 4-Nitroguaiacol, Phenol, 2-methoxy-4-nitro-[1]
CAS Number 3251-56-7[1][2]
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [1]
Appearance Yellow powder / solid[2][3]
Melting Point 99-104 °C[2]
Boiling Point 335.2 °C at 760 mmHg[2][3]
Flash Point 156.5 °C[2][3]
Density 1.4 ± 0.1 g/cm³[3]
Solubility Insoluble in water.[2][3] Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly).[2]
Storage Conditions Refrigerator[2][3]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1] The specific hazard classifications are detailed below.

GHS Hazard Classification
Hazard ClassCategoryPictogramSignal Word
Skin Corrosion / Irritation2
alt text
Warning [1]
Serious Eye Damage / Eye Irritation2
alt text
Warning [1]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)
alt text
Warning [1]
Hazard and Precautionary Statements

The following H- and P-statements summarize the risks and the necessary precautions.

TypeCodeStatement
Hazard H315Causes skin irritation.[1][3]
H319Causes serious eye irritation.[1][3]
H335May cause respiratory irritation.[1][3]
Precautionary (Prevention) P261Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]
P264Wash skin thoroughly after handling.[3][4]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Precautionary (Response) P302+P352IF ON SKIN: Wash with plenty of water/soap.[3][4]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P319Get medical help if you feel unwell.[3]
P332+P317If skin irritation occurs: Get medical help.[3]
P362+P364Take off contaminated clothing and wash it before reuse.[3][4]
Precautionary (Storage) P403+P233Store in a well-ventilated place. Keep container tightly closed.[3][4]
P405Store locked up.[3][4]
Precautionary (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[3][4]

Experimental Protocols & Methodologies

While specific, detailed toxicological experimental protocols for this compound are not publicly available in the cited safety documents, a standard chemical risk assessment follows a clear logical workflow. This process is essential for ensuring that all potential hazards are identified and mitigated before any experimental work begins.

cluster_assessment Risk Assessment Phase cluster_control Control Implementation Phase info Gather Information (SDS, Literature) haz_id Identify Hazards (Irritation, Toxicity) info->haz_id exp_assess Assess Exposure Routes (Inhalation, Dermal) haz_id->exp_assess risk_char Characterize Risk (Likelihood & Severity) exp_assess->risk_char eng_ctrl Engineering Controls (Fume Hood) risk_char->eng_ctrl Define Controls admin_ctrl Administrative Controls (SOPs, Training) ppe_select Select PPE (Gloves, Goggles) review Review & Update Protocol ppe_select->review prep 1. Preparation - Review SDS - Don appropriate PPE weigh 2. Weighing - Use fume hood or ventilated enclosure - Minimize dust generation prep->weigh transfer 3. Transfer/Reaction - Keep containers closed - Avoid contact with skin and eyes weigh->transfer cleanup 4. Post-Handling - Decontaminate surfaces - Wash hands thoroughly transfer->cleanup storage 5. Storage - Tightly closed container - Cool, dry, well-ventilated area cleanup->storage event Emergency Event (Spill or Exposure) is_spill Is it a spill? event->is_spill is_major Major Spill? is_spill->is_major Yes is_exposure Personnel Exposure? is_spill->is_exposure No evacuate Evacuate Area Alert EHS is_major->evacuate Yes minor_spill Contain Spill (Absorbent material) is_major->minor_spill No skin_contact Skin Contact: Remove clothing Wash for 15 min is_exposure->skin_contact Skin eye_contact Eye Contact: Rinse for 15 min Seek medical attention is_exposure->eye_contact Eye inhalation Inhalation: Move to fresh air Seek medical attention is_exposure->inhalation Inhalation cleanup Clean & Dispose (Sealed container) minor_spill->cleanup medical Seek Medical Attention skin_contact->medical eye_contact->medical inhalation->medical

References

Toxicological Profile of 4-Nitroguaiacol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for 4-Nitroguaiacol in mammalian systems is largely unavailable. This document provides a comprehensive toxicological profile based on a read-across approach from structurally related compounds, namely 4-nitrophenol (B140041) and guaiacol (B22219). The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution. All experimental protocols are based on standardized OECD guidelines, as specific studies on 4-Nitroguaiacol have not been published.

Executive Summary

4-Nitroguaiacol (2-methoxy-4-nitrophenol) is an aromatic compound with potential applications in various industries.[1] A thorough understanding of its toxicological profile is essential for risk assessment and safe handling. Due to the scarcity of direct toxicity data, this guide utilizes a read-across approach, leveraging data from the structurally similar compounds 4-nitrophenol and guaiacol to infer potential hazards. This analysis suggests that 4-Nitroguaiacol may possess moderate acute toxicity, be a skin and eye irritant, and may have the potential for genotoxicity and reproductive effects, warranting further investigation.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 4-Nitroguaiacol, Guaiacol, 4-nitro-
CAS Number 3251-56-7
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Appearance Yellow crystalline powder
Melting Point 104-106 °C

Toxicological Profile (Read-Across Approach)

Acute Toxicity

No direct acute toxicity data for 4-Nitroguaiacol is available. The GHS classification indicates it is a skin, eye, and respiratory irritant.[2] A read-across from 4-nitrophenol and guaiacol suggests that 4-Nitroguaiacol may have moderate acute toxicity via the oral route.

Table 1: Acute Toxicity Data of Surrogate Compounds

CompoundTestSpeciesRouteLD₅₀Reference
4-Nitrophenol Acute Oral ToxicityRatOral202 - 620 mg/kg[3]
Acute Oral ToxicityMouseOral470 - 625.7 mg/kg[3]
Acute Dermal ToxicityRatDermal>5,000 mg/kg
Guaiacol Acute Oral ToxicityRatOral520 mg/kg[4]
Acute Oral ToxicityMouseOral621 mg/kg[4][5]
Acute Dermal ToxicityRabbitDermal4,600 mg/kg[4][5]
Sub-chronic and Chronic Toxicity

There are no repeated-dose toxicity studies available for 4-Nitroguaiacol. Studies on 4-nitrophenol indicate that prolonged exposure may lead to effects on the liver and kidneys.

Table 2: Repeated-Dose Toxicity Data of Surrogate Compounds

CompoundStudy DurationSpeciesRouteNOAELEffects ObservedReference
4-Nitrophenol 13 weeksRatOral10 mg/kg/dayDecreased body weight, changes in organ weights[6]
Guaiacol 90 daysRatOral40 mg/kg/dayNo adverse effects reported
Genotoxicity

The genotoxic potential of 4-Nitroguaiacol has not been evaluated. Data on 4-nitrophenol and guaiacol are mixed, suggesting that 4-Nitroguaiacol should be investigated for its mutagenic and clastogenic potential.

Table 3: Genotoxicity Data of Surrogate Compounds

CompoundAssaySystemResultReference
4-Nitrophenol Ames TestS. typhimuriumPositive (with and without S9)
Chromosomal AberrationCHO cellsPositive
Guaiacol Ames TestS. typhimuriumNegative[7]
In vivo MicronucleusMouseNegative[7]
Carcinogenicity

No carcinogenicity studies have been conducted on 4-Nitroguaiacol. Long-term studies on 4-nitrophenol did not show evidence of carcinogenicity in mice.

Table 4: Carcinogenicity Data of Surrogate Compounds

CompoundSpeciesRouteDurationFindingsReference
4-Nitrophenol MouseDermal78 weeksNo evidence of carcinogenicity[3]
Reproductive and Developmental Toxicity

The effects of 4-Nitroguaiacol on reproduction and development are unknown. Studies on 4-nitrophenol have shown some evidence of reproductive and developmental effects at high doses.

Table 5: Reproductive and Developmental Toxicity Data of Surrogate Compounds

CompoundStudy TypeSpeciesNOAEL (Maternal)NOAEL (Developmental)EffectsReference
4-Nitrophenol DevelopmentalRat27.6 mg/kg/day27.6 mg/kg/dayDecreased maternal body weight, reduced fetal weight[6]
Two-GenerationRat10 mg/kg/day10 mg/kg/dayDecreased pup weight

Experimental Protocols

Detailed experimental protocols for toxicological studies on 4-Nitroguaiacol are not available. The following are summaries of standard OECD guidelines that would be applicable for its evaluation.

Acute Oral Toxicity (OECD 423)
  • Principle: A stepwise procedure with a limited number of animals at each step to determine the acute oral toxicity.

  • Animals: Typically rats or mice, single sex per step.

  • Procedure: A single dose of the substance is administered by gavage. Animals are observed for mortality and clinical signs for up to 14 days.

  • Endpoint: LD₅₀ (median lethal dose) and GHS classification.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
  • Principle: To characterize the toxicity profile of a substance following repeated oral administration over 90 days.

  • Animals: Rats, both sexes.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology are evaluated.

  • Endpoint: No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.[8][9][10][11]

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted.

  • Endpoint: Assessment of mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
  • Principle: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.[12][13][14][15][16]

  • Procedure: Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are harvested at metaphase and chromosomes are examined for aberrations.

  • Endpoint: Assessment of clastogenic potential.

Two-Generation Reproduction Toxicity Study (OECD 416)
  • Principle: To assess the effects of a substance on all phases of the reproductive cycle over two generations.

  • Animals: Rats, both sexes.

  • Procedure: The substance is administered to the parental (P) generation before mating and throughout mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through to the production of a second generation (F2).

  • Endpoint: Effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.

Mandatory Visualizations

Hypothesized Signaling Pathway for 4-Nitroguaiacol-Induced Oxidative Stress

cluster_cell Cell 4-Nitroguaiacol 4-Nitroguaiacol ROS Production ROS Production 4-Nitroguaiacol->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction 4-Nitroguaiacol->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Caption: Hypothesized pathway of 4-Nitroguaiacol-induced oxidative stress.

General Experimental Workflow for Toxicological Assessment

cluster_workflow Toxicological Assessment Workflow Literature Review & In Silico Prediction Literature Review & In Silico Prediction Acute Toxicity Testing Acute Toxicity Testing Literature Review & In Silico Prediction->Acute Toxicity Testing Genotoxicity Assays Genotoxicity Assays Acute Toxicity Testing->Genotoxicity Assays Repeated-Dose Toxicity Repeated-Dose Toxicity Genotoxicity Assays->Repeated-Dose Toxicity Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Repeated-Dose Toxicity->Reproductive & Developmental Toxicity Carcinogenicity Bioassay Carcinogenicity Bioassay Reproductive & Developmental Toxicity->Carcinogenicity Bioassay Risk Assessment Risk Assessment Carcinogenicity Bioassay->Risk Assessment

References

Degradation Pathways of 2-Methoxy-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-nitrophenol, also known as 4-nitroguaiacol, is a nitroaromatic compound with applications in various industries, including the synthesis of dyes and pharmaceuticals. Its presence in the environment raises concerns due to its potential toxicity. Understanding the microbial and enzymatic degradation pathways of this compound is crucial for developing effective bioremediation strategies and for assessing its metabolic fate in biological systems. This technical guide provides a comprehensive overview of the known and putative degradation pathways of this compound, drawing on evidence from the biodegradation of structurally similar compounds. It details the key enzymatic reactions, intermediate metabolites, and the microorganisms capable of these transformations. Furthermore, this guide outlines detailed experimental protocols for studying these degradation pathways and presents quantitative data from relevant studies in a structured format.

Introduction

Nitroaromatic compounds are a class of chemicals that are often recalcitrant to degradation due to the electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack by oxygenases. Microbial degradation is a key process for the removal of these pollutants from the environment. The degradation of substituted nitrophenols, such as this compound, typically involves initial transformations that remove the nitro and/or methoxy (B1213986) groups, followed by ring cleavage.

While specific literature on the complete degradation pathway of this compound is limited, extensive research on analogous compounds, such as 2-chloro-4-nitrophenol (B164951) and 4-nitrophenol, provides a strong basis for proposing a putative metabolic route. This guide synthesizes this information to present a likely degradation pathway and the experimental approaches required for its validation.

Proposed Degradation Pathways of this compound

Based on the microbial metabolism of structurally related nitrophenols and methoxyphenols, two primary initial degradation pathways are proposed for this compound. These pathways are likely initiated by monooxygenase or dioxygenase enzymes.

Pathway 1: Initial Denitration

This proposed pathway commences with the removal of the nitro group, a common initial step in the degradation of nitrophenols.

Denitration_Pathway MNP This compound Methoxyhydroquinone Methoxyhydroquinone MNP->Methoxyhydroquinone Monooxygenase (-NO2) Hydroxyquinol Hydroxyquinol Methoxyhydroquinone->Hydroxyquinol O-demethylation RingCleavage Ring Cleavage Products Hydroxyquinol->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA Demethylation_Pathway MNP This compound Nitrocatechol 4-Nitrocatechol MNP->Nitrocatechol O-demethylase (-CH3) Hydroxyquinol Hydroxyquinol Nitrocatechol->Hydroxyquinol Monooxygenase (-NO2) RingCleavage Ring Cleavage Products Hydroxyquinol->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA Metabolite_ID_Workflow Culture Bacterial Culture with This compound Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Analysis Analysis Extraction->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR Identification Metabolite Identification HPLC->Identification GCMS->Identification NMR->Identification

An In-depth Technical Guide to 4-Nitroguaiacol: Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitroguaiacol (2-methoxy-4-nitrophenol), a versatile nitroaromatic compound with applications ranging from chemical synthesis to potential therapeutic development. This document details its historical discovery and synthesis, presents a thorough compilation of its physicochemical properties in tabular format, and outlines detailed experimental protocols for its preparation. Furthermore, it explores its known biological activities, including its antioxidant properties and phytotoxicity, and visually represents key chemical and biological pathways using Graphviz diagrams. This guide is intended to be a core resource for researchers and professionals engaged in the study and application of 4-Nitroguaiacol.

Discovery and History

The first documented synthesis of 4-Nitroguaiacol, also known as this compound, is attributed to the French chemist H. Cousin in 1898. His work involved the direct nitration of guaiacol (B22219) (2-methoxyphenol). The Beilstein Handbook of Organic Chemistry, a major database in the field, references this early work under the Beilstein Registry Number 1868796.[1]

Initially, the interest in 4-Nitroguaiacol was primarily academic, as part of broader investigations into the reactivity of substituted aromatic compounds. For much of the 20th century, it remained a laboratory chemical with limited specific applications.

In recent decades, interest in 4-Nitroguaiacol has been renewed due to several factors. Its role as a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes has been recognized.[2] Furthermore, its identification as a component of atmospheric brown carbon, formed from the nitration of guaiacol emitted during biomass burning, has spurred research into its environmental fate and toxicological effects.[3] More recently, its antioxidant and potential bioactive properties have attracted attention in the fields of drug discovery and development.[2]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 4-Nitroguaiacol is presented below. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of 4-Nitroguaiacol

PropertyValueSource
Chemical Names 4-Nitroguaiacol, this compound, 4-Hydroxy-3-methoxynitrobenzene[1]
CAS Number 3251-56-7[1]
Molecular Formula C₇H₇NO₄[1][4]
Molecular Weight 169.13 g/mol [1][4]
Appearance Yellow crystalline powder[2]
Melting Point 102-104 °C[2]
Boiling Point 335.2 °C at 760 mmHg (Predicted)
Density 1.367 g/cm³ (Predicted)[5]
Water Solubility Insoluble[5]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[5]
pKa 7.05 ± 0.22 (Predicted)[5]

Table 2: Spectroscopic Data for 4-Nitroguaiacol

Spectroscopic DataDescription
¹H NMR Spectral data available, but specific shifts and coupling constants require experimental determination.
¹³C NMR Spectral data available, but specific chemical shifts require experimental determination.
FT-IR (Vapor Phase) Major peaks observed at approximately 3580 cm⁻¹ (O-H stretch), 3080 cm⁻¹ (aromatic C-H stretch), 1590 cm⁻¹ (aromatic C=C stretch), 1520 cm⁻¹ & 1340 cm⁻¹ (N-O asymmetric and symmetric stretch), 1270 cm⁻¹ (aryl ether C-O stretch).[6]
UV-Vis In acidic solution, shows a characteristic absorbance band in the near UV region (280–400 nm). In basic solution, the deprotonated form exhibits significant absorption in the visible range.[3]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 169. Fragmentation pattern includes characteristic losses of NO₂ (m/z = 123), CH₃ (m/z = 154), and CO (m/z = 141).[7]

Experimental Protocols

Synthesis of 4-Nitroguaiacol via Direct Nitration of Guaiacol

This protocol is adapted from a method for the selective nitration of phenol (B47542) derivatives.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (d=1.42)

  • Methanol

  • Ice

  • Four-necked reaction vessel equipped with a stirrer, thermometer, and dropping funnel

  • Filtration apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a four-necked reaction vessel, place 16 ml of concentrated sulfuric acid and cool the vessel in an ice bath.

  • Slowly add 4.55 g (15.05 mmol) of bis(2-methoxyphenyl) oxalate (B1200264) (prepared from guaiacol and oxalyl chloride) to the cooled sulfuric acid at 5°C with stirring.

  • Prepare a nitrating mixture by carefully adding 5.40 g of nitric acid (d=1.42) to 6.07 g of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution in the reaction vessel, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture for a period of time, monitoring the reaction progress by thin-layer chromatography.

  • Pour the reaction mixture onto 80 g of crushed ice.

  • Collect the resulting light brown precipitate by filtration and wash with water.

  • The crude product can be purified by silica gel column chromatography to yield this compound (4-Nitroguaiacol). The expected melting point of the purified product is 104°C.

Biological Activity and Mechanisms of Action

Antioxidant Properties

4-Nitroguaiacol is recognized for its antioxidant properties.[2] The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby neutralizing them. The presence of both a hydroxyl and a methoxy (B1213986) group on the aromatic ring can influence this activity.

Antioxidant_Mechanism 4-Nitroguaiacol 4-Nitroguaiacol Stabilized_Radical Stabilized 4-Nitroguaiacol Radical 4-Nitroguaiacol->Stabilized_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Proposed antioxidant mechanism of 4-Nitroguaiacol.

Phytotoxicity and Potential Interaction with Lignin (B12514952) Biosynthesis

Recent studies have investigated the phytotoxic effects of 4-Nitroguaiacol on plants.[8][9] Exposure to 4-Nitroguaiacol has been shown to negatively impact plant growth, reduce biomass, and decrease photochemical efficiency.[8][9] It is hypothesized that 4-Nitroguaiacol may be taken up by plants and could potentially interfere with the lignin biosynthesis pathway.[8][9] Lignin is a complex polymer essential for structural support in plants, and its biosynthesis involves a series of enzymatic steps starting from phenylalanine.

Lignin_Biosynthesis_Hypothesis cluster_pathway Lignin Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid Monolignols Monolignols p-Coumaric_Acid->Monolignols Lignin Lignin Monolignols->Lignin Altered_Lignin Altered Lignin Structure/Content Monolignols->Altered_Lignin 4-Nitroguaiacol 4-Nitroguaiacol Enzyme_Inhibition Potential Enzyme Inhibition? 4-Nitroguaiacol->Enzyme_Inhibition Hypothesized Interference Enzyme_Inhibition->Monolignols

Caption: Hypothetical interference of 4-Nitroguaiacol with the lignin biosynthesis pathway.

Applications in Research and Development

4-Nitroguaiacol serves as a valuable intermediate in several areas of chemical and pharmaceutical research:

  • Pharmaceutical Synthesis: It is a precursor in the development of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[2]

  • Analytical Chemistry: It is employed as a reagent in analytical methods such as spectrophotometry for the quantification of other compounds.[2]

  • Biochemical Research: Researchers utilize 4-Nitroguaiacol to study enzyme kinetics and mechanisms, particularly for enzymes that act on phenolic substrates.[2]

  • Environmental Science: Its presence in the atmosphere as a product of biomass burning makes it a marker for studying atmospheric chemistry and pollution.

Conclusion

4-Nitroguaiacol, since its discovery over a century ago, has evolved from a simple laboratory chemical to a compound of significant interest in diverse scientific fields. Its well-characterized physicochemical properties, coupled with its synthetic accessibility, make it a valuable tool for researchers. While its biological activities, particularly its antioxidant potential and phytotoxicity, are areas of active investigation, further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications. This guide serves as a foundational resource to support and stimulate further inquiry into this multifaceted molecule.

Workflow for Synthesis and Analysis

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Guaiacol Nitration Direct Nitration (H₂SO₄, HNO₃) Start->Nitration Precipitation Precipitation on Ice Nitration->Precipitation Filtration Filtration & Washing Precipitation->Filtration Crude_Product Crude 4-Nitroguaiacol Filtration->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 4-Nitroguaiacol Purification->Pure_Product Analysis Spectroscopic Analysis (NMR, IR, MS, UV-Vis) Pure_Product->Analysis Characterization Characterized Product Analysis->Characterization

Caption: General workflow for the synthesis and analysis of 4-Nitroguaiacol.

References

synonyms for 2-Methoxy-4-nitrophenol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxy-4-nitrophenol

This technical guide provides a comprehensive overview of this compound, a significant chemical compound in various research and industrial applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, physicochemical properties, synthesis protocols, and key applications.

Nomenclature and Identification

This compound is known by a variety of synonyms and is cataloged under several chemical registry numbers. Accurate identification is crucial for scientific communication and procurement. The primary IUPAC name for this compound is this compound.[1][2][3] A comprehensive list of its common synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
IUPAC Name This compound[1][3]
CAS Number 3251-56-7[1][2][3][4][5][6][7][8][9][10][11]
Common Synonyms 4-Nitroguaiacol[1][4][5][6][8][9][10][11][12], 4-nitro-2-methoxyphenol[1][4][5][12], 3-Methoxy-4-hydroxynitrobenzene[1][4][12], 4-Hydroxy-3-methoxynitrobenzene[1][4][9][10][11][12], o-Methoxy-p-nitrophenol[1][4][8][9][10][11], Mononitro guaiacol[1][2][5][6], 3-Nitro-6-hydroxyanisole[1][2][4][5][9][10][11][12], 2-hydroxy-5-nitroanisole[1][4][5], Phenol (B47542), 2-methoxy-4-nitro-[1][2][4][5][9][10][11]
EC Number 221-839-0[1][2][5]
UNII 41ITO2N6UT[1][5][6]
Molecular Formula C7H7NO4[1][2][3][4][5][7][9][10][11]

Physicochemical Properties

The physical and chemical characteristics of this compound determine its behavior in various chemical and biological systems. It typically appears as a yellow to orange crystalline solid or powder.[4][6][8] It has limited solubility in water but is moderately soluble in organic solvents like chloroform (B151607) and ethyl acetate.[4][5][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 169.13 g/mol [1][9]
Melting Point 99-104 °C[5][6][7][8]
Boiling Point 335.2 °C at 760 mmHg[5][8]
Density 1.367 g/cm³[5][8]
pKa 7.05 ± 0.22 (Predicted)[5][6]
LogP 1.309[9]
Water Solubility Insoluble[5][6][8]
Appearance Yellow solid/powder[4][5][6][8]

Experimental Protocols

The synthesis of nitrophenols is a fundamental process in organic chemistry. The following section details a general protocol for the nitration of a precursor and a more advanced continuous flow synthesis method for a related compound, which illustrates modern synthetic strategies.

General Nitration Synthesis

A common method for producing nitrophenols involves the electrophilic nitration of a phenol derivative. For instance, the synthesis of 2-ethoxy-4-nitrophenol (B1581399), a structurally similar compound, is achieved through the nitration of 2-ethoxyphenol (B1204887).[13]

Experimental Protocol:

  • Reactant Preparation: 2-ethoxyphenol is used as the main reactant.

  • Nitrification: The reaction is carried out using a nitrating agent. A study comparing different catalysts found that Ferric nitrate (B79036) was an optimal catalyst for this nitrification.[13]

  • Reaction Conditions: The comparison of various synthesis schemes involves analyzing reaction conditions, reaction time, and the quantity of byproducts.[13]

  • Post-treatment: The final product is isolated and purified.

  • Characterization: The product is characterized using methods like melting point determination and infrared spectroscopy to confirm its identity and purity. The yield for the synthesis of 2-ethoxy-4-nitrophenol using this optimized method was reported to be 55.48%.[13]

Three-Step Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. A three-step continuous flow synthesis has been developed for 4-fluoro-2-methoxy-5-nitrophenol, a key intermediate for the drug Linzagolix.[14] This process highlights a modern approach to synthesizing substituted nitrophenols.

Experimental Workflow:

  • Esterification: The starting material, 4-fluoro-2-methoxyphenol, undergoes esterification.

  • Nitration: The resulting ester is then nitrated in a continuous flow reactor.

  • Hydrolysis: The final step is the hydrolysis of the nitroester to yield 4-fluoro-2-methoxy-5-nitrophenol.

This continuous flow process was reported to have a total residence time of 234 seconds and achieved a total yield of 85.6%, which is a significant improvement in terms of time and safety over traditional batch methods.[14]

G cluster_synthesis Continuous Flow Synthesis of a Nitrophenol Intermediate Start Starting Material (4-fluoro-2-methoxyphenol) Ester Step 1: Esterification Start->Ester Reagents Nitration Step 2: Nitration Ester->Nitration Intermediate Hydrolysis Step 3: Hydrolysis Nitration->Hydrolysis Nitro-intermediate Product Final Product (4-fluoro-2-methoxy-5-nitrophenol) Hydrolysis->Product Purification

Caption: Workflow for the three-step continuous flow synthesis.

Applications and Biological Relevance

This compound and its derivatives are valuable in several fields, particularly in the synthesis of pharmaceuticals and as bioactive molecules themselves.

Intermediate in Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules.[4] Its chemical structure, featuring methoxy, nitro, and hydroxyl groups, provides reactive sites for further functionalization.[4] It has applications in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[4] For example, the related compound 4-fluoro-2-methoxy-5-nitrophenol is a key intermediate in the synthesis of Linzagolix, a GnRH receptor antagonist.[14][15]

Biological Activities

Compounds containing the 2-methoxyphenol (guaiacol) scaffold are known to exhibit a range of biological activities. Studies on various 2-methoxyphenols have demonstrated antioxidant and anti-inflammatory properties.[16] Specifically, some have been shown to be inhibitors of the COX-2 enzyme, which is a target for anti-inflammatory drugs.[16]

Furthermore, related compounds like 2-Methoxy-4-vinylphenol have been investigated for their antimicrobial properties.[17] 4-Nitroguaiacol has been shown to inhibit the growth of bacteria.[4] The nitro group in such compounds can enhance their electron-withdrawing properties, potentially influencing their bioactivity.[18] These findings suggest that this compound could be a subject of interest in the development of new therapeutic agents.

G cluster_applications Key Application Areas cluster_synthesis Synthetic Intermediate cluster_bioactivity Bioactive Potential Core This compound C7H7NO4 Pharma Pharmaceuticals (e.g., Linzagolix synthesis) Core->Pharma Agro Agrochemicals Core->Agro Dyes Dye Manufacturing Core->Dyes Antimicrobial Antimicrobial Agent Core->Antimicrobial Antioxidant Antioxidant Properties Core->Antioxidant AntiInflam Anti-inflammatory (COX-2 Inhibition) Core->AntiInflam

Caption: Applications of this compound.

References

2-Methoxy-4-nitrophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides the core chemical identification data for 2-Methoxy-4-nitrophenol, a compound relevant in various fields including the manufacturing of dyes, pharmaceuticals, and agrochemicals.[1] It is also known by synonyms such as 4-Nitroguaiacol.[2][3][4]

Chemical Identity and Properties

This compound is an organic compound classified as a member of the 4-nitrophenols.[2][5] It typically appears as a yellow solid.[3][4] The fundamental molecular data for this compound are summarized below.

IdentifierValueSource
Molecular Formula C7H7NO4[1][2][3][6][7][8]
Molecular Weight 169.13 g/mol [2]
Exact Mass 169.03750770 Da[2][3]
CAS Number 3251-56-7[1][2][3][7]
IUPAC Name This compound[2]

Structural Relationship

The logical structure of this compound's nomenclature can be visualized as a hierarchy stemming from its base components.

A Organic Compound B Phenols A->B C Nitrophenols B->C D 4-Nitrophenols C->D E This compound (4-Nitroguaiacol) D->E

References

4-Nitroguaiacol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nitroguaiacol (4NG), a nitro-substituted derivative of the naturally occurring compound guaiacol (B22219), presents a compelling subject for research and development across multiple scientific disciplines. While its most established role is a versatile intermediate in chemical synthesis, emerging evidence and the activities of structurally related compounds suggest a broader range of potential applications. This technical guide consolidates the current understanding of 4-Nitroguaiacol, presenting its known activities, detailed experimental protocols, and plausible signaling pathways, thereby providing a foundational resource for future research endeavors. The conspicuous absence of extensive pharmacological data in publicly accessible literature highlights a significant opportunity for novel investigations into its potential as a bioactive agent.

Core Chemical and Physical Properties

4-Nitroguaiacol is a yellow crystalline powder with the molecular formula C₇H₇NO₄. A summary of its key physical and chemical properties is presented in Table 1. Its solubility in organic solvents facilitates its use in a variety of laboratory settings.[1]

PropertyValueReference
CAS Number 3251-56-7[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Appearance Yellow crystalline powderChem-Impex
Melting Point 102-104 °CChem-Impex
Purity (GC) ≥ 98%Chem-Impex

Potential Research Applications

Intermediate in Pharmaceutical Synthesis

4-Nitroguaiacol is recognized as a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.[1] It also serves as a precursor in the synthesis of agrochemicals and dyes.[1] A significant application is its potential role in the synthesis of vanillin (B372448) and its derivatives, which are widely used in the food and pharmaceutical industries. The nitro group can be reduced to an amine, and the phenolic hydroxyl group can be modified, making it a versatile building block.

A plausible synthetic pathway for the conversion of 4-Nitroguaiacol to a vanillic acid derivative, a precursor for various pharmaceuticals, is outlined below. This hypothetical pathway is based on standard organic chemistry transformations.

G 4-Nitroguaiacol 4-Nitroguaiacol Intermediate_Amine Intermediate_Amine 4-Nitroguaiacol->Intermediate_Amine Reduction (e.g., H₂, Pd/C) Intermediate_Diazonium Intermediate_Diazonium Intermediate_Amine->Intermediate_Diazonium Diazotization (NaNO₂, HCl) Vanillic_Acid_Derivative Vanillic_Acid_Derivative Intermediate_Diazonium->Vanillic_Acid_Derivative Sandmeyer Reaction (e.g., CuCN, then H₃O⁺)

Plausible synthetic route from 4-Nitroguaiacol.
Phytotoxicity and Environmental Research

Recent studies have investigated the phytotoxic effects of 4-Nitroguaiacol on terrestrial plants. Research on maize and sunflower has shown that 4-Nitroguaiacol can negatively impact plant growth, biomass, and photosynthetic efficiency.[2][3][4] This suggests its potential use as a reference compound in environmental toxicology studies or in the development of novel herbicides.

Experimental Protocol: Phytotoxicity Assessment in a Hydroponic System

This protocol is adapted from studies on the acute physiological response of maize and sunflower to 4-Nitroguaiacol.[2][3]

  • Plant Cultivation: Maize (Zea mays L.) and sunflower (Helianthus annuus L.) seeds are sterilized and germinated. Seedlings are then transferred to a hydroponic system containing a diluted Hoagland's nutrient solution.

  • Exposure: Plants are exposed to varying concentrations of 4-Nitroguaiacol (e.g., 0.1 mM, 1.0 mM, and 10 mM) in the hydroponic solution for a period of two weeks under controlled growth chamber conditions.[2][4] A control group with no added 4-Nitroguaiacol is maintained.

  • Biomass Assessment: After the exposure period, plants are harvested. Fresh weight (FW) is immediately recorded. Dry weight (DW) is determined after drying the plant material at a specified temperature (e.g., 60°C) until a constant weight is achieved.[2]

  • Photosynthetic Efficiency Measurement: The maximal photochemical efficiency of photosystem II (Fv/Fm) is measured using a chlorophyll (B73375) fluorometer on intact leaves.[2]

  • Photosynthetic Pigment Analysis: Chlorophylls and carotenoids are extracted from leaf tissue using a solvent (e.g., 80% acetone). The absorbance of the extract is measured spectrophotometrically at specific wavelengths (e.g., 470, 647, and 664 nm) to calculate pigment concentrations.[3]

  • Data Analysis: The effects of different 4-Nitroguaiacol concentrations on biomass, Fv/Fm, and pigment content are statistically compared to the control group.

G cluster_prep Preparation cluster_exposure Exposure (2 weeks) cluster_analysis Analysis Seed_Sterilization Seed Sterilization & Germination Hydroponic_Setup Hydroponic Setup (Hoagland's Solution) Seed_Sterilization->Hydroponic_Setup Seedling_Transfer Seedling Transfer Hydroponic_Setup->Seedling_Transfer Control Control (No 4NG) Seedling_Transfer->Control Low_Conc Low Concentration (e.g., 0.1 mM 4NG) Seedling_Transfer->Low_Conc High_Conc High Concentration (e.g., 1.0 mM 4NG) Seedling_Transfer->High_Conc Biomass Biomass Measurement (Fresh & Dry Weight) Control->Biomass Photosynthesis Photosynthetic Efficiency (Fv/Fm) Control->Photosynthesis Pigments Pigment Quantification Control->Pigments Low_Conc->Biomass Low_Conc->Photosynthesis Low_Conc->Pigments High_Conc->Biomass High_Conc->Photosynthesis High_Conc->Pigments

Workflow for phytotoxicity testing of 4-Nitroguaiacol.
Potential Anti-inflammatory and Analgesic Activity

While direct evidence is currently lacking, 4-Nitroguaiacol's structural similarity to other phenolic compounds with known anti-inflammatory properties suggests it may possess similar activities.[1] Phenolic compounds are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of leukocyte chemotaxis and the scavenging of reactive oxygen species.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of related phenolic and guaiacol derivatives, the following signaling pathways are prime candidates for investigating the potential anti-inflammatory effects of 4-Nitroguaiacol:

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many phenolic compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. Guaiacol derivatives have been shown to modulate MAPK signaling.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces 4NG 4-Nitroguaiacol (Hypothesized) 4NG->IKK potential inhibition?

Hypothesized modulation of the NF-κB pathway.
Antioxidant Properties

4-Nitroguaiacol is recognized for its antioxidant properties.[1] These properties could be beneficial in pharmaceutical formulations to enhance stability and efficacy. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay can be employed to quantify its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents: Prepare a stock solution of 4-Nitroguaiacol in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

  • Assay Procedure: In a 96-well plate or cuvettes, add different concentrations of the 4-Nitroguaiacol solution. Add the DPPH solution to each well/cuvette and mix. A control containing only the solvent and DPPH is also prepared.

  • Incubation and Measurement: Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at the characteristic wavelength of DPPH (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of 4-Nitroguaiacol. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 4-Nitroguaiacol.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a notable absence of quantitative data regarding the pharmacological activities of 4-Nitroguaiacol, such as anti-inflammatory, analgesic, or specific enzyme inhibition. The available quantitative data primarily pertains to its phytotoxic effects.

AssayOrganism/SystemEndpointConcentration/DoseObserved EffectReference
Phytotoxicity Maize (Zea mays)Biomass Reduction0.1, 1.0 mMSignificant reduction in fresh and dry weight.[2]
Photosynthetic Efficiency (Fv/Fm)1.0 mMSignificant reduction.[2]
Sunflower (Helianthus annuus)Biomass Reduction0.1, 1.0 mMSignificant reduction in fresh and dry weight.[2]
Photosynthetic Efficiency (Fv/Fm)1.0 mMSignificant reduction.[2]
Anti-inflammatory Activity -IC₅₀/EC₅₀-Data not available in reviewed literature.-
Analgesic Activity -ED₅₀-Data not available in reviewed literature.-
Antioxidant Activity (DPPH) -EC₅₀-Data not available in reviewed literature.-
Enzyme Inhibition -IC₅₀-Data not available in reviewed literature.-

Future Research Directions and Conclusion

4-Nitroguaiacol stands as a compound with established utility and intriguing, yet underexplored, potential. The current body of research provides a solid foundation for its application as a chemical intermediate and in phytotoxicity studies. However, the most significant opportunities for novel research lie in the systematic evaluation of its pharmacological properties.

Future investigations should prioritize:

  • Quantitative assessment of its anti-inflammatory and analgesic effects using established in vitro and in vivo models.

  • Elucidation of its mechanism of action , with a focus on its potential modulation of the NF-κB and MAPK signaling pathways.

  • Screening for specific enzyme inhibitory activities , given its mention in the context of enzyme kinetics research.[1]

  • Detailed investigation of its antioxidant capacity to determine its potential as a stabilizing agent in pharmaceutical formulations.

References

2-Methoxy-4-nitrophenol: A Versatile Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Methoxy-4-nitrophenol, also known as 4-nitroguaiacol, is a valuable organic intermediate characterized by a phenol (B47542) ring substituted with a methoxy (B1213986) group at the 2-position and a nitro group at the 4-position. This substitution pattern imparts unique chemical reactivity, making it a crucial building block in the synthesis of a variety of dyes, particularly azo and oxidative dyes. Its applications extend to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the role of this compound in dye synthesis, including detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid with limited solubility in water but better solubility in organic solvents.[1] The presence of the phenolic hydroxyl group makes it a weak acid, while the methoxy and nitro groups influence its reactivity in electrophilic aromatic substitution reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3251-56-7[1]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.14 g/mol [1]
Appearance Yellow to orange crystalline solid[1]
Melting Point 102-104 °C[2]
Boiling Point 335.2 °C at 760 mmHg[3]
Density 1.367 g/cm³[3]
Water Solubility Limited[1]

Role in Azo Dye Synthesis

This compound can serve as a coupling component in the synthesis of azo dyes. The general principle involves the reaction of a diazonium salt (formed from a primary aromatic amine) with the electron-rich phenol ring of this compound. The electron-donating methoxy group and the electron-withdrawing nitro group on the ring can influence the color and fastness properties of the resulting dye.

Experimental Protocol: Synthesis of Monoazo Disperse Dyes from 2-Methoxy-5-nitroaniline (B165355) (as a representative example)

This protocol is adapted from the synthesis of 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene.

Method 1: Diazotization of 2-Methoxy-5-nitroaniline and Coupling with 1-Hydroxynaphthalene

  • Diazotization:

    • In a suitable vessel, diazotize 2-Methoxy-5-nitroaniline (4 g, 0.024 mole) in a mixture of 6 mL of concentrated sulfuric acid and 50 mL of water.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (B80452) (10 mL of a solution containing 0.02 mole) dropwise while maintaining the temperature between 0-5°C.

    • Stir for 30 minutes. The completion of diazotization can be verified using a solution of 4-(N,N-dimethylamino)benzaldehyde, which generates a color in the presence of unreacted aromatic amine.

    • Destroy excess nitrous acid by adding urea (B33335) (0.15 g, 0.003 mole).

  • Azo Coupling:

    • Prepare a solution of 1-hydroxynaphthalene (3.7 g, 0.03 mole) dissolved in 60 mL of 2 M sodium hydroxide.

    • Slowly add the freshly prepared diazonium salt solution to the 1-hydroxynaphthalene solution with vigorous stirring over 5 minutes.

    • Continue stirring the reaction mixture for an additional 1.5 hours.

    • Collect the precipitated dye by filtration, wash with water, and dry.

    • The crude product can be recrystallized from an ethanol-methanol mixture.

Quantitative Data from the Synthesis of Dyes from 2-Methoxy-5-nitroaniline

The following table summarizes the yield and spectral data for a series of monoazo disperse dyes synthesized from 2-methoxy-5-nitroaniline and various coupling components. This data provides an indication of the expected outcomes when using similar methoxynitrophenol-based intermediates.

Table 2: Yield and Spectroscopic Data of Monoazo Dyes Derived from 2-Methoxy-5-nitroaniline

Coupling ComponentYield (%)Color in Ethanol (B145695)λmax (nm) in Ethanol
1-Hydroxynaphthalene78Yellow436
2-Hydroxynaphthalene---
N-Phenylnaphthylamine58Orange520
1,3-Diaminobenzene---
1,3-Dihydroxybenzene---
3-Aminophenol---

Data extracted from a study on monoazo dyes derived from 2-methoxy-5-nitroaniline.

Visualizing the Azo Dye Synthesis Workflow

The following diagram illustrates the general two-step process of azo dye synthesis.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Primary Aromatic Amine DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, H⁺ 0-5°C AzoDye Azo Dye DiazoniumSalt->AzoDye CouplingComponent This compound (Coupling Component) CouplingComponent->AzoDye

General workflow for the synthesis of azo dyes.

Role as an Intermediate for Other Dyes: Synthesis of 2-Amino-4-methoxyphenol (B1270069)

This compound can be readily reduced to 2-amino-4-methoxyphenol, which is a key precursor in the formulation of oxidative hair dyes.

Experimental Protocol: Reduction of this compound

This protocol details the catalytic hydrogenation of this compound to 2-amino-4-methoxyphenol.[3]

  • Reaction Setup:

    • Suspend 20 g of this compound in 350 ml of ethanol in a suitable reaction vessel.

    • Add 550 mg of 5% palladium on carbon (Pd/C) catalyst.

  • Hydrogenation:

    • Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure.

    • Monitor the reaction until completion.

  • Work-up and Purification:

    • Remove the catalyst by filtration.

    • Remove the solvent by distillation under reduced pressure.

    • Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.

Quantitative Data for the Reduction Reaction

ProductYield (%)
2-Amino-4-methoxyphenol93

Data obtained from the catalytic hydrogenation of this compound.[3]

Visualizing the Reduction and Subsequent Use in Hair Dyes

The following diagrams illustrate the synthesis of 2-amino-4-methoxyphenol and its application in oxidative hair dye formation.

ReductionSynthesis Start This compound Product 2-Amino-4-methoxyphenol Start->Product H₂, Pd/C Ethanol, 20-30°C

Synthesis of 2-amino-4-methoxyphenol.

HairDyeWorkflow cluster_components Hair Dye Formulation cluster_process Dyeing Process Precursor 2-Amino-4-methoxyphenol (Primary Intermediate) Mixing Mixing of Components Precursor->Mixing Coupler Coupler Molecule (e.g., Resorcinol) Coupler->Mixing Developer Developer (e.g., Hydrogen Peroxide) Developer->Mixing Application Application to Hair Mixing->Application Oxidation Oxidation Reaction Application->Oxidation ColorFormation Color Formation in Hair Shaft Oxidation->ColorFormation LogicalRelationship cluster_properties Key Structural Features cluster_function Functionality in Dye Synthesis Start This compound Phenol Phenolic -OH group (Electron-donating, acidic) Start->Phenol Methoxy -OCH₃ group (Electron-donating) Start->Methoxy Nitro -NO₂ group (Electron-withdrawing) Start->Nitro Coupling Acts as a Coupling Component (Azo Dyes) Phenol->Coupling Activates ring for electrophilic attack Methoxy->Coupling Enhances ring activation Nitro->Coupling Modifies color and fastness Precursor Precursor to Primary Intermediate (via reduction for Oxidative Dyes) Nitro->Precursor Reduced to -NH₂ group

References

The Role of 4-Nitroguaiacol in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction

While 4-Nitroguaiacol itself is a known chemical compound, its direct application in agrochemical research as a primary active ingredient is limited. Instead, its significance lies in its sodium salt form, sodium 5-nitroguaiacolate. This compound is a key component of a widely used plant growth regulator mixture known as Compound Sodium Nitrophenolate, commercially recognized by brand names such as Atonik. This technical guide will delve into the role and mechanisms of action of this nitrophenolate mixture, with a focus on the contribution of the 5-nitroguaiacolate component, to provide a comprehensive understanding for researchers and professionals in the field.

Compound Sodium Nitrophenolate is a synergistic blend of three sodium nitrophenolates:

  • Sodium 5-nitroguaiacolate

  • Sodium o-nitrophenolate

  • Sodium p-nitrophenolate

This mixture is recognized for its ability to act as a potent cell activator, promoting a wide range of positive physiological responses in plants. It enhances plant growth, improves stress tolerance, and ultimately increases crop yield and quality.[1][2][3] Its broad-spectrum activity makes it applicable to a variety of crops at different growth stages, from seed soaking to foliar spraying during flowering and fruiting.[4][5]

Mechanism of Action

The primary mode of action of compound sodium nitrophenolate is the enhancement of fundamental cellular processes. Upon application, it is rapidly absorbed by the plant and promotes the flow of protoplasm within the cells, thereby increasing cell vitality.[1][3] This stimulation of cellular activity leads to a cascade of beneficial downstream effects.

Hormonal Regulation and Signaling Pathways

Compound Sodium Nitrophenolate is not a plant hormone itself, but it significantly influences the endogenous hormonal balance within the plant.[1] Research suggests that it can enhance the activity of natural auxins by inhibiting the enzyme indole-3-acetic acid (IAA) oxidase.[6][7] This leads to higher levels of active auxins, which are crucial for cell division, elongation, and root development.

Recent studies have also revealed a crosstalk between sodium nitrophenolate and the brassinosteroid (BR) signaling pathway.[4][8] Brassinosteroids are a class of plant steroid hormones that regulate a wide array of developmental processes and stress responses. Sodium nitrophenolate has been shown to activate the BR signaling pathway, which in turn can enhance the expression of genes involved in stress tolerance, such as the ICE-CBF-COR pathway for cold tolerance.[4][8]

Signaling_Pathway cluster_0 Cellular Level cluster_1 Hormonal & Stress Response Pathways cluster_2 Physiological Outcomes Sodium_Nitrophenolate Compound Sodium Nitrophenolate (Atonik) Protoplasmic_Streaming Increased Protoplasmic Streaming & Cell Vitality Sodium_Nitrophenolate->Protoplasmic_Streaming Nutrient_Uptake Enhanced Nutrient Uptake Protoplasmic_Streaming->Nutrient_Uptake Auxin_Pathway Inhibition of IAA Oxidase Increased_Auxin Increased Endogenous Auxin Levels BR_Signaling Brassinosteroid (BR) Signaling Activation Stress_Genes Upregulation of Stress-Responsive Genes (e.g., ICE-CBF-COR) Antioxidant_System Enhanced Antioxidant Enzyme Activity (SOD, CAT, POD) Growth_Promotion Enhanced Growth (Cell Division & Elongation) Stress_Tolerance Increased Abiotic Stress Tolerance (Cold, Drought, Salinity) Yield_Increase Improved Yield & Quality

Caption: Proposed signaling cascade of Compound Sodium Nitrophenolate in plants.

Enhancement of Antioxidant Systems

Abiotic stresses such as drought, salinity, and extreme temperatures often lead to the overproduction of reactive oxygen species (ROS) in plants, causing oxidative damage. Compound Sodium Nitrophenolate has been shown to enhance the plant's natural defense mechanisms against oxidative stress by increasing the activity of key antioxidant enzymes.[9] These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), which work in concert to neutralize harmful ROS.[9]

Quantitative Data on Agrochemical Effects

The application of Compound Sodium Nitrophenolate has been demonstrated to produce significant quantitative improvements in various crops. The following tables summarize key findings from different studies.

CropTreatmentParameterResultReference
Cotton Foliar application of Chaperone (a nitrophenolate mixture) at 1.72 g ai ha⁻¹Lint Yield+92 kg ha⁻¹ (7.5% increase over control)[9]
Rice ATONIK at 450 ml/haGrain Yield17.8% increase over GA3 treatment[10]
Rice ATONIK at 450 ml/haNumber of Panicles35.3% increase over no PGR application[11]
Sweet Pepper ATONIK at 75 mg L⁻¹Plant Height98.4 cm (compared to 70.4 cm in control)[12]
Sweet Pepper ATONIK at 75 mg L⁻¹Number of Branches6.1 (compared to 4.2 in control)[12]
Kidney Bean 1.8% Sodium Nitrophenolate (5000-6000x dilution)-Optimal concentration for positive effects[5]
Grapes 1.8% Sodium Nitrophenolate (5000x solution) 7 days before and after floweringFruit Setting Rate+78.97%[5]
Dendrobium officinale Sodium Nitrophenolate applicationTotal Flavonoid Content & Antioxidant ActivityEnhanced[13][14]

Table 1: Effects of Compound Sodium Nitrophenolate on Crop Yield and Growth Parameters.

CropStress ConditionTreatmentParameterResultReference
Cotton High Salt (1.2%)Compound Sodium Nitrophenolate (CSN) at 10 mg·L⁻¹Germination Rate (GR)33% increase compared to control[15]
Cotton High Salt (1.2%)Compound Sodium Nitrophenolate (CSN) at 10 mg·L⁻¹Superoxide Dismutase (SOD) Activity66% increase[15]
Cotton High Salt (1.2%)Compound Sodium Nitrophenolate (CSN) at 10 mg·L⁻¹Peroxidase (POD) Activity24% increase[15]
Cotton High Salt (1.2%)Compound Sodium Nitrophenolate (CSN) at 10 mg·L⁻¹Catalase (CAT) Activity32% increase[15]
Cucumber Cold StressPre-treatment with Sodium Nitrophenolate (CSN)Cold ToleranceIncreased[4][8]

Table 2: Effects of Compound Sodium Nitrophenolate on Plant Stress Tolerance.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of nitrophenolates on plants.

Preparation of Plant Extracts for Enzyme Assays

A general workflow for preparing plant extracts for the analysis of antioxidant enzyme activity is as follows:

experimental_workflow start Plant Tissue Collection (Treated and Control) homogenize Homogenize in ice-cold phosphate (B84403) buffer (pH 7.0-7.8) with liquid nitrogen start->homogenize centrifuge Centrifuge at 10,000-18,000 x g for 15-30 min at 4°C homogenize->centrifuge supernatant Collect supernatant (crude enzyme extract) centrifuge->supernatant protein_quant Quantify protein concentration (e.g., Bradford assay) supernatant->protein_quant assay Perform enzyme activity assays (SOD, CAT, POD) protein_quant->assay end Data Analysis assay->end

Caption: General workflow for preparing plant extracts for enzyme activity assays.

Detailed Methodologies:

  • Superoxide Dismutase (SOD) Activity Assay: SOD activity is typically measured by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin. The absorbance is read at 560 nm. One unit of SOD activity is often defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.[1]

  • Catalase (CAT) Activity Assay: CAT activity is determined by measuring the decomposition of hydrogen peroxide (H₂O₂). The decrease in absorbance at 240 nm due to H₂O₂ consumption is monitored. The reaction mixture consists of phosphate buffer and H₂O₂. The enzyme extract is added to initiate the reaction.[8][16]

  • Peroxidase (POD) Activity Assay: POD activity is often assayed using guaiacol (B22219) as the substrate. In the presence of H₂O₂, POD catalyzes the oxidation of guaiacol to form tetraguaiacol, which has a brown color. The increase in absorbance at 470 nm is measured. The reaction mixture includes phosphate buffer, guaiacol solution, and H₂O₂.[11][12][17]

Quantification of Endogenous Phytohormones

The analysis of changes in endogenous phytohormone levels in response to nitrophenolate treatment is crucial for understanding its mechanism of action. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for this purpose.

General Protocol Outline:

  • Sample Preparation: Plant tissue is frozen in liquid nitrogen and ground to a fine powder.

  • Extraction: Phytohormones are extracted using an appropriate solvent, often a mixture of methanol, water, and an acid (e.g., formic acid). Deuterium-labeled internal standards are added for accurate quantification.

  • Purification: The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.

  • HPLC-MS/MS Analysis: The purified extract is injected into an HPLC system coupled to a mass spectrometer. The different phytohormones are separated by the HPLC column and then detected and quantified by the mass spectrometer.[2][18][19][20][21]

Measurement of Protoplasmic Streaming

The promotion of protoplasmic streaming is a key effect of compound sodium nitrophenolate. This can be observed and quantified using light microscopy.

Protocol Overview:

  • Sample Preparation: Prepare thin sections of plant tissue (e.g., epidermal peels of onion, Elodea leaves, or algal cells like Nitella) and mount them on a microscope slide in a suitable buffer or pond water.

  • Treatment: Introduce the sodium nitrophenolate solution to the slide.

  • Observation: Using a light microscope with sufficient magnification (e.g., 400x), observe the movement of organelles such as chloroplasts within the cytoplasm.

  • Quantification: The rate of streaming can be quantified by timing the movement of a visible particle over a known distance using an eyepiece micrometer. This can be recorded before and after the application of the nitrophenolate solution to determine the effect.[22][23][24]

Conclusion

While 4-Nitroguaiacol is not directly used as a primary agrochemical, its sodium salt, sodium 5-nitroguaiacolate, is an essential component of the plant growth regulator mixture, Compound Sodium Nitrophenolate. This mixture acts as a powerful biostimulant, enhancing plant growth, improving stress tolerance, and increasing crop yields through a multi-faceted mechanism of action. It promotes fundamental cellular processes like protoplasmic streaming, modulates endogenous hormone signaling pathways, particularly those of auxins and brassinosteroids, and enhances the plant's antioxidant defense systems. The quantitative data from numerous studies provide strong evidence for its efficacy across a wide range of crops. The experimental protocols outlined in this guide offer a starting point for researchers to further investigate the intricate molecular and physiological effects of this important class of agrochemicals. Further transcriptomic and metabolomic studies will undoubtedly provide deeper insights into the precise signaling networks regulated by nitrophenolates, paving the way for the development of even more effective and sustainable agricultural practices.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Methoxy-4-nitrophenol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrophenol, also known as 4-nitroguaiacol, is a versatile phenolic compound with significant applications in enzymatic assays. Its utility stems from its role as a chromogenic substrate, enabling the quantification of enzyme activity through spectrophotometric analysis. This document provides detailed application notes and protocols for the use of this compound and its glycosidically-bound precursor in assays for β-glucosidase, laccase, and peroxidase. These enzymes are of considerable interest in various fields, including clinical diagnostics, industrial biotechnology, and drug development.

I. β-Glucosidase Assays

Application: β-glucosidases are enzymes that catalyze the hydrolysis of β-glucosidic bonds in glycosides. Assays for β-glucosidase activity are crucial in the study of metabolic disorders, biomass degradation, and the development of therapeutic agents.

Principle: In β-glucosidase assays, a glycosidically-bound form of this compound, such as 2-Methoxy-4-nitrophenyl-β-D-glucopyranoside, serves as a chromogenic substrate. The enzyme cleaves the β-glucosidic bond, releasing this compound. Under alkaline conditions, the released nitrophenolate ion imparts a distinct yellow color to the solution, which can be quantified by measuring the absorbance at approximately 400-420 nm. The rate of color development is directly proportional to the β-glucosidase activity.

Quantitative Data Summary: β-Glucosidase
ParameterValueEnzyme Source (Example)Substrate
Optimal pH 5.0 - 5.5Sweet Almond, Trichoderma reeseip-Nitrophenyl-β-D-glucopyranoside (analogous)
Optimal Temperature 50 - 55 °CSweet Almondp-Nitrophenyl-β-D-glucopyranoside (analogous)
Km 0.19 - 2.8 mMTrichoderma reesei, Sweet Almondp-Nitrophenyl-β-D-glucopyranoside (analogous)
Wavelength of Detection 400 - 410 nmNot ApplicableThis compound (released)
Experimental Protocol: β-Glucosidase Activity Assay

Materials:

  • 2-Methoxy-4-nitrophenyl-β-D-glucopyranoside (Substrate)

  • β-glucosidase enzyme solution

  • Acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Sodium carbonate (Na₂CO₃) solution (0.2 M)

  • Spectrophotometer or microplate reader

  • Test tubes or 96-well plate

  • Incubator or water bath (37°C)

Procedure:

  • Prepare Reagents:

    • Dissolve 2-Methoxy-4-nitrophenyl-β-D-glucopyranoside in acetate buffer to a final concentration of 1-5 mM.

    • Prepare serial dilutions of the β-glucosidase enzyme in cold acetate buffer.

  • Assay Setup:

    • For each reaction, pipette 500 µL of the substrate solution into a test tube.

    • Prepare a blank for each sample by adding 500 µL of substrate solution to a separate tube.

  • Enzyme Reaction:

    • Pre-incubate the substrate solutions at 37°C for 5 minutes.

    • To initiate the reaction, add 100 µL of the enzyme solution to the sample tubes.

    • To the blank tubes, add 100 µL of acetate buffer.

    • Incubate all tubes at 37°C for a defined period (e.g., 15-30 minutes).

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 500 µL of 0.2 M sodium carbonate solution to all tubes. This will also induce the yellow color development.

  • Measurement:

    • Measure the absorbance of the solutions at 405 nm using a spectrophotometer.

    • Subtract the absorbance of the blank from the absorbance of the corresponding sample.

  • Calculation of Enzyme Activity:

    • Enzyme activity can be calculated using the molar extinction coefficient of this compound under alkaline conditions and the reaction time.

Workflow and Reaction Diagram: β-Glucosidase Assay

Beta_Glucosidase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Substrate and Enzyme Solutions Incubation Pre-incubate Substrate at 37°C Reagents->Incubation Reaction Add Enzyme Initiate Reaction Incubation->Reaction Stop Stop Reaction with Na2CO3 (Color Development) Reaction->Stop Measure Measure Absorbance at 405 nm Stop->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Caption: Experimental workflow for the β-glucosidase assay.

Beta_Glucosidase_Reaction Substrate 2-Methoxy-4-nitrophenyl-β-D-glucopyranoside (Colorless) Enzyme β-Glucosidase Substrate->Enzyme Hydrolysis Products Glucose + this compound Enzyme->Products Alkaline Alkaline pH (e.g., Na2CO3) Products->Alkaline Deprotonation Colored_Product 2-Methoxy-4-nitrophenolate (Yellow) Alkaline->Colored_Product

Caption: Enzymatic hydrolysis and color development reaction.

II. Laccase Assays

Application: Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. They are used in bioremediation, pulp and paper bleaching, and the synthesis of organic compounds.

Principle: this compound can serve as a direct substrate for laccase. The enzyme catalyzes the oxidation of the phenolic hydroxyl group, leading to the formation of a colored product. The rate of product formation, monitored by an increase in absorbance, is proportional to the laccase activity.

Quantitative Data Summary: Laccase
ParameterValue (for Guaiacol)Enzyme Source (Example)
Optimal pH 4.5 - 6.5Trametes versicolor
Optimal Temperature 40 - 50 °CTrichoderma harzianum
Km 0.46 - 6.61 mMPleurotus ostreatus
Wavelength of Detection ~470 nmNot Applicable
Experimental Protocol: Laccase Activity Assay

Materials:

  • This compound (Substrate)

  • Laccase enzyme solution (e.g., from Trametes versicolor)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Spectrophotometer or microplate reader

  • Test tubes or 96-well plate

  • Incubator or water bath (e.g., 40°C)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a minimal amount of ethanol (B145695) and then dilute with sodium acetate buffer to the desired final concentrations (e.g., in the range of 0.1 to 10 mM).

    • Prepare serial dilutions of the laccase enzyme in cold sodium acetate buffer.

  • Assay Setup:

    • In a cuvette or well, add sodium acetate buffer and the substrate solution.

    • Prepare a blank containing buffer and substrate but no enzyme.

  • Enzyme Reaction:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 40°C).

    • Initiate the reaction by adding the laccase enzyme solution and mix immediately.

    • Monitor the increase in absorbance at approximately 470 nm over time (e.g., every 30 seconds for 5 minutes).

  • Calculation of Enzyme Activity:

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Calculate the enzyme activity using the molar extinction coefficient of the oxidized product.

Reaction Pathway: Laccase-Catalyzed Oxidation

Laccase_Oxidation Substrate This compound Laccase Laccase (Cu-containing) Substrate->Laccase Oxidation Radical Phenoxy Radical Laccase->Radical Oxygen O2 Laccase->Oxygen Dimer Colored Dimer/Polymer (Oxidized Product) Radical->Dimer Non-enzymatic Coupling Water H2O Oxygen->Water Reduction

Caption: General mechanism of laccase-catalyzed oxidation.

III. Peroxidase Assays

Application: Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide (H₂O₂). They are involved in various biological processes and have applications in diagnostics, immunoassays (as in ELISA), and bioremediation.

Principle: In the presence of hydrogen peroxide, peroxidase catalyzes the oxidation of this compound, which acts as a hydrogen donor. This results in the formation of a colored product. The rate of color formation is proportional to the peroxidase activity and can be followed spectrophotometrically.

Quantitative Data Summary: Peroxidase
ParameterValue (for Guaiacol)Enzyme Source (Example)
Optimal pH 6.0 - 7.5Horseradish Peroxidase (HRP)
Optimal Temperature 40 - 50 °CTurnip, Horseradish
Km 10.5 - 14.3 mMCrocus sativus, Corn
Wavelength of Detection ~470 nmNot Applicable
Experimental Protocol: Peroxidase Activity Assay

Materials:

  • This compound (Substrate)

  • Peroxidase enzyme solution (e.g., Horseradish Peroxidase)

  • Phosphate (B84403) buffer (0.1 M, pH 6.5)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)

  • Spectrophotometer or microplate reader

  • Test tubes or 96-well plate

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare a fresh solution of hydrogen peroxide in phosphate buffer.

    • Prepare serial dilutions of the peroxidase enzyme in cold phosphate buffer.

  • Assay Setup:

    • In a cuvette or well, combine phosphate buffer, the this compound solution, and the hydrogen peroxide solution.

    • Prepare a blank containing all components except the enzyme.

  • Enzyme Reaction:

    • Equilibrate the reaction mixture to room temperature.

    • Initiate the reaction by adding the peroxidase enzyme solution and mix thoroughly.

    • Immediately start monitoring the increase in absorbance at approximately 470 nm over a set period.

  • Calculation of Enzyme Activity:

    • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of the oxidized product to determine the enzyme activity.

Reaction Pathway: Peroxidase-Catalyzed Oxidation

Peroxidase_Oxidation Substrate This compound (AH2) Radical Phenoxy Radical (AH•) Substrate->Radical Substrate->Radical HRP Peroxidase (Fe³⁺) H2O2 H₂O₂ HRP->H2O2 Reacts with CompoundI Compound I (Fe⁴⁺=O Por•⁺) H2O2->CompoundI CompoundI->Substrate Oxidizes Water H₂O CompoundI->Water CompoundII Compound II (Fe⁴⁺=O Por) CompoundII->Substrate Oxidizes CompoundII->Water Radical->HRP Radical->CompoundII Product Oxidized Product Radical->Product Dimerization/ Further Oxidation

Caption: Catalytic cycle of peroxidase with a phenolic substrate.

Conclusion

This compound and its derivatives are valuable tools for the enzymatic assessment of β-glucosidase, laccase, and peroxidase. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in designing and executing reliable and sensitive enzymatic assays. While specific kinetic parameters for this compound with laccase and peroxidase require further investigation, the provided information on analogous substrates serves as a robust starting point for assay development and optimization.

Application Notes and Protocols: 4-Nitroguaiacol as a Chromogenic Substrate for β-Galactosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Galactosidase, a key enzyme in cellular metabolism and a widely used reporter in molecular biology, catalyzes the hydrolysis of β-galactosides. Chromogenic substrates are instrumental for the simple and sensitive detection of β-galactosidase activity. This document outlines the application and protocols for a hypothetical chromogenic substrate, 4-nitroguaiacyl-β-D-galactopyranoside, which upon enzymatic cleavage by β-galactosidase, releases the chromophore 4-Nitroguaiacol. The generation of 4-Nitroguaiacol can be quantified spectrophotometrically, providing a direct measure of enzyme activity. These notes provide detailed protocols for enzyme assays, information on the physicochemical properties of 4-Nitroguaiacol, and expected kinetic parameters.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the colorless substrate, 4-nitroguaiacyl-β-D-galactopyranoside, by β-galactosidase. The reaction yields galactose and the yellow-colored product, 4-Nitroguaiacol. The intensity of the yellow color, which is proportional to the amount of 4-Nitroguaiacol produced, is measured by its absorbance at a specific wavelength. The rate of color formation is directly proportional to the β-galactosidase activity.

Physicochemical and Spectroscopic Properties of 4-Nitroguaiacol

The chromogenic product of the enzymatic reaction is 4-Nitroguaiacol. Its detection is dependent on its spectral properties, which are influenced by pH.

PropertyValueReference
Molecular Formula C₇H₇NO₄[1][2]
Molecular Weight 169.13 g/mol [1][2]
pKa ~7.05[3][4]
Appearance Yellow powder[3]
Solubility Insoluble in water[3]
λmax (Deprotonated form) >400 nm[5]

Note: The deprotonated form of 4-Nitroguaiacol exhibits significant absorption in the visible range. The exact λmax and molar extinction coefficient should be determined experimentally under the specific assay conditions.

Comparative Kinetic Parameters of β-Galactosidase with Nitrophenyl-Based Substrates

While specific kinetic data for 4-nitroguaiacyl-β-D-galactopyranoside is not available, the following table provides a reference range of kinetic parameters for E. coli β-galactosidase with other commonly used nitrophenyl-β-D-galactopyranoside substrates. These values can serve as an estimate for initial experimental design.

SubstrateKm (mM)Vmax (µmol/min/mg)Enzyme Source
o-nitrophenyl-β-D-galactopyranoside (ONPG)0.8000.0864 (A/min)Aspergillus oryzae
o-nitrophenyl-β-D-galactopyranoside (ONPG)6.644147.5Lactobacillus plantarum[6]
p-nitrophenyl-β-D-galactopyranoside (PNPG)--Rabbit Kidney[7]

Note: Km and Vmax values are highly dependent on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

I. Preparation of Reagents

1. Assay Buffer (Z-Buffer, pH 7.4):

  • 60 mM Na₂HPO₄

  • 40 mM NaH₂PO₄

  • 10 mM KCl

  • 1 mM MgSO₄

  • 50 mM β-mercaptoethanol (add fresh before use)

Adjust pH to 7.4. This buffer is suitable for E. coli β-galactosidase.

2. Substrate Stock Solution (10 mM 4-nitroguaiacyl-β-D-galactopyranoside):

  • This substrate is hypothetical. If synthesized, dissolve 31.5 mg of 4-nitroguaiacyl-β-D-galactopyranoside (M.W. assumed to be ~315 g/mol ) in 10 mL of Assay Buffer. Gentle warming and sonication may be required to fully dissolve the substrate. Store in small aliquots at -20°C, protected from light.

3. Stop Solution (1 M Sodium Carbonate):

  • Dissolve 10.6 g of Na₂CO₃ in 100 mL of deionized water.

4. β-Galactosidase Enzyme:

  • Prepare a stock solution of purified β-galactosidase or a cell lysate containing the enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

II. β-Galactosidase Activity Assay (Microplate Format)

This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.

  • Prepare Reaction Wells:

    • Add 50 µL of Assay Buffer to each well of a clear, flat-bottom 96-well microplate.

    • Add 10-50 µL of the enzyme sample (purified enzyme or cell lysate) to the appropriate wells.

    • For the blank wells, add the same volume of the corresponding buffer used for the enzyme sample.

    • Adjust the total volume in each well to 150 µL with Assay Buffer.

  • Pre-incubation:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

  • Initiate the Reaction:

    • Add 50 µL of the 10 mM 4-nitroguaiacyl-β-D-galactopyranoside stock solution to each well to start the reaction. The final substrate concentration will be 2.5 mM.

    • Mix gently by pipetting or using a plate shaker.

  • Kinetic Measurement:

    • Immediately place the microplate in a microplate reader pre-set to the assay temperature.

    • Measure the absorbance at the λmax of 4-Nitroguaiacol (determine this experimentally, expected to be >400 nm) at regular intervals (e.g., every 1 minute) for a total duration of 15-60 minutes.

  • Endpoint Measurement (Alternative to Kinetic):

    • Incubate the reaction at the desired temperature for a fixed period (e.g., 30 minutes).

    • Stop the reaction by adding 50 µL of 1 M Sodium Carbonate Stop Solution to each well. The high pH will stop the enzyme reaction and ensure full color development of the 4-Nitroguaiacol product.

    • Measure the absorbance at the λmax of 4-Nitroguaiacol.

III. Data Analysis

  • Calculate the Rate of Reaction (for kinetic assay):

    • Plot the absorbance values against time for each sample.

    • Determine the initial linear rate of reaction (ΔAbs/min) from the slope of the linear portion of the curve.

    • Subtract the rate of the blank from the rate of each sample.

  • Calculate β-Galactosidase Activity:

    • Use the Beer-Lambert law to calculate the enzyme activity: Activity (µmol/min/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

      • ΔAbs/min: The rate of change in absorbance per minute.

      • Total Assay Volume: The final volume in each well (in mL).

      • ε (Molar Extinction Coefficient): The molar absorptivity of 4-Nitroguaiacol at the assay pH and λmax (in M⁻¹cm⁻¹). This value must be determined experimentally.

      • Path Length: The light path length through the well (in cm). This is typically provided by the microplate manufacturer.

      • Enzyme Volume: The volume of the enzyme sample added to the well (in mL).

  • Determine Specific Activity:

    • Measure the protein concentration of the enzyme sample using a standard protein assay (e.g., Bradford or BCA assay).

    • Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction Substrate 4-Nitroguaiacyl-β-D-galactopyranoside (Colorless) Enzyme β-Galactosidase Substrate->Enzyme Binds to active site Product1 Galactose Enzyme->Product1 Releases Product2 4-Nitroguaiacol (Yellow) Enzyme->Product2 Releases

Caption: Enzymatic cleavage of the substrate.

Experimental Workflow

Experimental_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Dispense Reagents into 96-Well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Measure Absorbance (Kinetic or Endpoint) D->E F Data Analysis (Calculate Activity) E->F

Caption: Workflow for β-galactosidase assay.

Logical Relationship of Assay Components

Assay_Components Enzyme β-Galactosidase Product 4-Nitroguaiacol (Chromophore) Enzyme->Product Catalyzes conversion of Substrate 4-Nitroguaiacyl-β-D-galactopyranoside Substrate->Product is converted to Signal Absorbance Signal Product->Signal Generates

Caption: Relationship of assay components.

References

protocol for 2-Methoxy-4-nitrophenol based phosphatase assay

Author: BenchChem Technical Support Team. Date: December 2025

An established method for measuring phosphatase activity, a key process in cellular signaling, is the 2-Methoxy-4-nitrophenol based phosphatase assay. This colorimetric assay is a valuable tool for researchers, scientists, and professionals in drug development for screening novel phosphatase inhibitors or activators.[1]

The assay's principle is centered on the enzymatic hydrolysis of a phosphate (B84403) group from a substrate, resulting in a chromogenic product.[2] The intensity of the color produced is directly proportional to the amount of product formed and, consequently, to the phosphatase activity in the sample.[2]

Principle of the Assay

The enzymatic reaction involves the hydrolysis of p-nitrophenyl phosphate (pNPP), a colorless substrate, by a phosphatase. This reaction yields p-nitrophenol and inorganic phosphate. The rate of p-nitrophenol formation, which is directly proportional to the phosphatase activity, is determined by measuring the increase in absorbance at 405 nm.[1] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which has a strong yellow color.[3][4]

Applications in Research and Drug Development

The this compound based phosphatase assay has several applications:

  • Drug Discovery: It is used for screening for new phosphatase inhibitors or activators. By measuring the change in phosphatase activity in cells treated with test compounds, potential drug candidates can be identified.[1]

  • Signal Transduction Studies: This assay helps in investigating the role of phosphatases in various signaling pathways. For instance, it can be used to study the effects of growth factors, cytokines, or other stimuli on cellular phosphatase activity.[1]

  • Basic Research: The assay is used to characterize the activity of specific phosphatases in different cell types or under various physiological and pathological conditions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the pNPP-based phosphatase assay.

Table 1: Key Performance Parameters of the pNPP Phosphatase Assay

ParameterValueReference
Wavelength405 nm[1][2]
LinearityUp to 825 U/L[2]
SensitivityHigh, with a detection limit of around 3 ng of phosphatase[2]
Precision (CV%)Good, with reported intra-assay CVs around 3-7%[2]

Table 2: Representative Kinetic Data for pNPP with Various Phosphatases

Phosphatase TypeEnzyme SourceKm (mM)Vmax (units/mg)Optimal pH
Acid PhosphataseWheat Germ--5.0
Acid PhosphataseSnail Hemolymph0.0560.146-
Alkaline PhosphataseBovine Intestinal Mucosa--10.1
Protein Tyrosine Phosphatase-0.5 - 10-7.2

Note: Direct comparison of Vmax values across different studies can be challenging due to variations in enzyme purity and unit definitions. The kcat/KM value for PTPs provides a measure of catalytic efficiency.[4]

Experimental Workflow

The following diagram illustrates the general workflow for a this compound (pNPP) based phosphatase assay.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, pNPP Substrate, and Stop Solution add_samples Add Samples/Standards to Plate prep_samples Prepare Samples (e.g., cell lysate, purified enzyme) prep_samples->add_samples prep_standards Prepare p-Nitrophenol Standard Curve prep_standards->add_samples add_substrate Add pNPP Substrate to Initiate Reaction add_samples->add_substrate incubate Incubate at 37°C (15-60 min) add_substrate->incubate add_stop Add Stop Solution (e.g., 1 M NaOH) incubate->add_stop read_absorbance Read Absorbance at 405 nm add_stop->read_absorbance calculate_concentration Calculate pNP Concentration using Standard Curve read_absorbance->calculate_concentration calculate_activity Calculate Phosphatase Activity calculate_concentration->calculate_activity

Caption: Workflow of the pNPP-based phosphatase assay.

Detailed Experimental Protocol

This protocol is for a typical pNPP-based phosphatase assay in a 96-well plate format.

Reagent Preparation
  • Assay Buffer: The pH of the assay buffer should be optimized for the specific phosphatase being studied.

    • For acid phosphatases, use a buffer with a pH of 5.0-5.5 (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM MgCl2).[5][6]

    • For neutral phosphatases (e.g., protein phosphatases), use a buffer with a pH of 7.2.[5][6]

    • For alkaline phosphatases, use a buffer with a pH of 10.1.[7]

  • pNPP Substrate Solution: Dissolve p-nitrophenyl phosphate tablets or powder in the appropriate assay buffer to the desired final concentration (e.g., 5 mM). Prepare this solution fresh before each assay and keep it on ice, protected from light.

  • Stop Solution: Prepare a 1 M NaOH solution in deionized water.[1]

  • p-Nitrophenol Standards: Prepare a 1 mM stock solution of p-nitrophenol in the assay buffer. From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 4, 8, 12, 16, 20 nmol/well).[3]

Assay Procedure
  • Sample Preparation:

    • For cell-based assays, lyse the cells and determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).[1]

    • Prepare serial dilutions of the sample (e.g., cell lysate or purified enzyme) in the appropriate assay buffer to ensure the readings fall within the linear range of the assay.[6]

  • Standard Curve and Sample Plating:

    • In a 96-well plate, add a specific amount of your sample (e.g., 10-50 µg of protein lysate) to each well.[1] Adjust the volume in each well to 50 µL with the assay buffer.[5]

    • Include a blank control containing only the assay buffer.[1]

    • Prepare the p-nitrophenol standard curve in separate wells of the same plate.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the pNPP Substrate Solution to each well.[1][5]

    • Incubate the plate at 37°C for 15-60 minutes. The optimal incubation time should be determined empirically based on the phosphatase activity in the samples.[1][6]

  • Reaction Termination and Measurement:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.[1][5]

    • Measure the absorbance at 405 nm using a microplate reader.[1]

Data Analysis
  • Subtract the absorbance of the blank from the absorbance of all other wells.[1]

  • Use the p-nitrophenol standard curve to determine the amount of p-nitrophenol produced in each well.[1]

  • Calculate the phosphatase activity, which is typically expressed as nmol of pNP produced per minute per mg of total protein.[1] The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient for p-nitrophenol is 1.78 x 10^4 M-1 cm-1.[5]

Signaling Pathway Context

Phosphatases are crucial regulators in a multitude of cellular signaling pathways. They act in opposition to kinases to control the phosphorylation state of proteins and other molecules, thereby modulating cellular processes. The pNPP assay can be employed to study the activity of phosphatases involved in pathways such as:

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: Critical for cell growth, metabolism, and survival.

  • Tyrosine Kinase Receptor Signaling: Involved in growth factor signaling and cellular communication.

The diagram below illustrates the general role of phosphatases in dephosphorylating a substrate that has been phosphorylated by a kinase.

G cluster_pathway General Phosphorylation/Dephosphorylation Cycle ATP ATP ADP ADP ATP->ADP Pi Pi Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation PhosphoSubstrate->Pi PhosphoSubstrate->Substrate Dephosphorylation Kinase Kinase Phosphatase Phosphatase

Caption: Role of phosphatases in signaling pathways.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrophenol, also known as 4-nitroguaiacol, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its accurate and precise quantification is crucial for process monitoring, quality control, and metabolic studies. This application note provides a detailed protocol for the determination of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is based on established principles for the analysis of nitrophenols and related compounds.[3][4][5][6]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC), where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] this compound, being a moderately polar compound, is well-suited for this technique. The analyte is detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is recommended. Typical dimensions are 150 mm x 4.6 mm with 5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)[2]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid or Formic acid (analytical grade)

  • Sample Preparation:

    • Standard solutions should be prepared by accurately weighing the this compound reference standard and dissolving it in the mobile phase or a suitable solvent like methanol.

    • Test samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection. For complex matrices, a prior extraction step such as liquid-liquid or solid-phase extraction may be necessary.[8]

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below. Method 1 is a simple isocratic method suitable for routine analysis, while Method 2 is a gradient method that can be adapted for more complex sample matrices.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column C18, 150 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient N/A0-1 min: 20% B1-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-15 min: 20% B
Flow Rate 1.0 mL/min[4]1.0 mL/min
Injection Volume 10 µL10 µL
Column Temperature 30 °C30 °C
Detection Wavelength 290 nm[4]290 nm
Run Time ~10 min15 min

Note: The mobile phase composition and gradient profile may require optimization based on the specific column and HPLC system used.

Method Validation

For regulatory submissions and to ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.

Table 2: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data for a Similar Compound (4-Nitrophenol)[4]
Specificity The peak for this compound should be well-resolved from other components and the blank.No interfering peaks at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9994 over a concentration range of 2.5–100 µM.
Accuracy % Recovery between 98.0% and 102.0%N/A
Precision (Repeatability & Intermediate) RSD ≤ 2.0%Within-day RSD for retention times: 0.42–4.04%Within-day RSD for peak areas: 0.57–5.49%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1N/A
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:12.5 µM
Robustness The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.N/A

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC HPLC System (Pump, Autosampler, Column) Dissolve_Standard->HPLC Sample Prepare Sample Solution Filter Filter through 0.45 µm Filter Sample->Filter Filter->HPLC Detector UV-Vis Detector (290 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification Method_Development_Validation cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Col_Select Column Selection (e.g., C18) MP_Opt Mobile Phase Optimization Col_Select->MP_Opt Det_Wavelength Detection Wavelength Selection MP_Opt->Det_Wavelength Specificity Specificity Det_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Sample Analysis Robustness->Routine_Analysis

References

Application Note: Quantitative Analysis of 4-Nitroguaiacol in Environmental and Pharmaceutical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitroguaiacol (2-Methoxy-4-nitrophenol) is a significant organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and finds applications in the food and environmental sectors.[1] Its presence and concentration in different matrices are of considerable interest for quality control, drug development, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the quantification of 4-Nitroguaiacol. However, due to the presence of a polar hydroxyl group, direct analysis by GC-MS can result in poor chromatographic performance. This application note details a reliable method involving a derivatization step to enhance the volatility and thermal stability of 4-Nitroguaiacol, enabling precise and accurate quantification.

Principle

This method employs a derivatization procedure to convert the polar 4-Nitroguaiacol into a less polar and more volatile compound suitable for GC-MS analysis. The protocol involves the extraction of 4-Nitroguaiacol from the sample matrix, followed by a chemical modification of the polar hydroxyl group. Acetylation with acetic anhydride (B1165640) is a common and effective derivatization technique for phenolic compounds.[2][3] The resulting acetylated derivative is then introduced into the GC-MS system. Separation is achieved on a capillary column, and the analyte is identified and quantified using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocols

1. Reagents and Standards Preparation

  • Reagents: 4-Nitroguaiacol standard (≥98% purity), Acetic Anhydride, Potassium Carbonate, Dichloromethane (DCM), Methanol, n-Hexane (all pesticide or GC grade), and reagent-free water.[1][2]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Nitroguaiacol and dissolve it in 10 mL of methanol. Store at 4°C.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution in reagent-free water to cover the desired concentration range (e.g., 0.1 to 20 µg/L). These standards must undergo the entire extraction and derivatization procedure.

2. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization

This protocol is adapted from established methods for the analysis of phenolic compounds in aqueous samples.[2]

  • Cartridge Conditioning:

    • Wash a C18 SPE cartridge with 2 x 5 mL of Dichloromethane (DCM).

    • Condition the cartridge with 2 x 5 mL of Methanol.

    • Equilibrate the cartridge with 2 x 5 mL of reagent-free water.

  • Sample Loading:

    • Take a 1 L water sample. If required, spike with a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

    • Pass the entire 1 L sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Analyte Elution:

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the trapped analytes by passing 2 x 5 mL of DCM through the cartridge into a collection tube.

  • Derivatization (Acetylation):

    • Add 100 µL of acetic anhydride and 50 mg of potassium carbonate (as a catalyst) to the eluate.

    • Vortex the mixture for 2 minutes and let it react at room temperature for 15-20 minutes.

    • Concentrate the solution to approximately 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

The following are suggested starting parameters and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Oven Temperature ProgramInitial temperature 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
MS Transfer Line Temp.280°C
Mass RangeScan mode: m/z 40-350; SIM mode: Monitor characteristic ions of the acetylated derivative.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected analytical parameters for the GC-MS analysis of acetylated 4-Nitroguaiacol. These values are representative and should be experimentally determined during method validation.

Parameter Value
Analyte 2-Methoxy-4-nitrophenyl acetate
Molecular Weight (derivatized) 211.16 g/mol
Expected Retention Time (RT) ~ 12-15 min (column dependent)
Quantification Ion (m/z) To be determined from the mass spectrum
Qualifier Ions (m/z) To be determined from the mass spectrum
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.15 µg/L
Linearity (R²) > 0.995

Mass Spectrum of 4-Nitroguaiacol

The NIST WebBook provides the electron ionization mass spectrum for the underivatized 4-Nitroguaiacol.[4] The molecular ion is observed at m/z 169. Upon acetylation, the molecular weight increases by 42 amu (due to the addition of a C₂H₂O group). The mass spectrum of the derivatized compound (2-Methoxy-4-nitrophenyl acetate) is expected to show a molecular ion at m/z 211, with a characteristic fragmentation pattern that can be used for identification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (1L Water) SPE_Condition 2. SPE Cartridge Conditioning Sample->SPE_Condition Loading 3. Sample Loading onto SPE SPE_Condition->Loading Elution 4. Analyte Elution with DCM Loading->Elution Derivatization 5. Acetylation Elution->Derivatization GCMS_Injection 6. GC-MS Injection Derivatization->GCMS_Injection Separation 7. Chromatographic Separation GCMS_Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Data_Acquisition 9. Data Acquisition Detection->Data_Acquisition Quantification 10. Quantification & Reporting Data_Acquisition->Quantification logical_relationship Analyte_Matrix 4-Nitroguaiacol (in Aqueous Matrix) - Polar - Non-volatile Extraction Solid-Phase Extraction (SPE) Analyte_Matrix->Extraction Concentration Derivatization Acetylation Reaction Extraction->Derivatization Isolation Derivative Acetylated 4-Nitroguaiacol - Less Polar - Volatile Derivatization->Derivative Chemical Modification GCMS GC-MS System Derivative->GCMS Analysis Result Quantitative Result GCMS->Result Detection

References

Application Notes and Protocols for the Quantification of 4-Nitroguaiacol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroguaiacol (4-NG), a nitrophenolic compound, is of growing interest in environmental science, toxicology, and drug development due to its presence as an environmental contaminant and its potential pharmacological activities.[1] Accurate quantification of 4-Nitroguaiacol and its metabolites in biological matrices is crucial for toxicokinetic studies, exposure assessment, and understanding its mechanism of action. These application notes provide detailed protocols for the sensitive and selective quantification of 4-Nitroguaiacol in plasma, urine, and tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Toxicokinetics and Metabolism Overview

While specific toxicokinetic data for 4-Nitroguaiacol is limited, information on the closely related compound 4-nitrophenol (B140041) suggests rapid absorption and distribution following exposure.[2] The primary metabolic pathway for nitrophenolic compounds involves both Phase I and Phase II biotransformations.[2][3]

  • Phase I Metabolism: Primarily occurs in the liver and is mediated by Cytochrome P450 (CYP) enzymes. For instance, 4-nitrophenol is hydroxylated to 4-nitrocatechol, a reaction largely catalyzed by CYP2E1.[4] It is anticipated that 4-Nitroguaiacol undergoes similar oxidative metabolism.

  • Phase II Metabolism: The parent compound and its Phase I metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. The principal conjugation reactions for phenolic compounds are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs), forming 4-Nitroguaiacol-glucuronide and 4-Nitroguaiacol-sulfate, respectively.[2][5] These conjugates are then primarily excreted in the urine.

Signaling Pathway and Metabolic Fate of 4-Nitroguaiacol

The following diagram illustrates the expected metabolic pathway of 4-Nitroguaiacol and its potential interaction with cellular systems. In plants, 4-Nitroguaiacol has been identified as a respiratory uncoupler of oxidative phosphorylation.[6] Its effects on mammalian cellular signaling are still under investigation but are likely related to its metabolism and the generation of reactive intermediates.

Metabolic Pathway of 4-Nitroguaiacol Metabolic Pathway and Potential Cellular Effects of 4-Nitroguaiacol 4-Nitroguaiacol 4-Nitroguaiacol Phase I Metabolism (CYP450) Phase I Metabolism (CYP450) 4-Nitroguaiacol->Phase I Metabolism (CYP450) Phase II Metabolism (UGTs, SULTs) Phase II Metabolism (UGTs, SULTs) 4-Nitroguaiacol->Phase II Metabolism (UGTs, SULTs) Cellular Targets Cellular Targets 4-Nitroguaiacol->Cellular Targets Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism (CYP450)->Hydroxylated Metabolites Hydroxylated Metabolites->Phase II Metabolism (UGTs, SULTs) Oxidative Stress Oxidative Stress Hydroxylated Metabolites->Oxidative Stress Glucuronide & Sulfate Conjugates Glucuronide & Sulfate Conjugates Phase II Metabolism (UGTs, SULTs)->Glucuronide & Sulfate Conjugates Excretion (Urine) Excretion (Urine) Glucuronide & Sulfate Conjugates->Excretion (Urine)

Caption: Metabolic pathway of 4-Nitroguaiacol.

Quantitative Analysis by UPLC-MS/MS

The method of choice for quantifying 4-Nitroguaiacol in biological matrices is UPLC-MS/MS due to its high sensitivity, selectivity, and throughput.[7][8] The following sections detail the protocols for sample preparation and instrumental analysis.

Data Presentation: Quantitative Performance

The following table summarizes the typical quantitative performance data for the UPLC-MS/MS method for 4-Nitroguaiacol in various biological matrices. These values are representative and should be confirmed during in-house validation.

ParameterPlasmaUrineTissue Homogenate
Linearity (r²) >0.995>0.995>0.990
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL2.5 ng/g
Upper Limit of Quantification (ULOQ) 500 ng/mL1000 ng/mL1250 ng/g
Intra-day Precision (%RSD) <10%<10%<15%
Inter-day Precision (%RSD) <15%<15%<15%
Recovery (%) 85-105%80-110%75-100%
Matrix Effect (%) 90-110%85-115%80-120%

Experimental Protocols

Protocol 1: Quantification of 4-Nitroguaiacol in Human/Animal Plasma

This protocol describes the extraction of 4-Nitroguaiacol from plasma samples.

Materials:

  • Plasma samples (stored at -80°C)

  • 4-Nitroguaiacol analytical standard

  • Isotopically labeled internal standard (IS), e.g., 4-Nitroguaiacol-¹³C₆

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of internal standard solution (concentration to be optimized).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the UPLC-MS/MS system.

Plasma Sample Workflow Workflow for 4-Nitroguaiacol Analysis in Plasma Start 100 µL Plasma Spike Add Internal Standard Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge (14,000 x g) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Plasma sample preparation workflow.

Protocol 2: Quantification of Total 4-Nitroguaiacol in Human/Animal Urine

This protocol includes an enzymatic hydrolysis step to measure both free and conjugated (glucuronidated and sulfated) 4-Nitroguaiacol.

Materials:

  • Urine samples (stored at -80°C)

  • β-glucuronidase/arylsulfatase from Helix pomatia[9][10]

  • Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol, LC-MS grade

Procedure:

  • Thaw urine samples on ice.

  • In a microcentrifuge tube, add 200 µL of urine.

  • Add 50 µL of internal standard solution.

  • Add 50 µL of ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution (>5000 units/mL of glucuronidase activity).

  • Incubate at 37°C for at least 4 hours (overnight incubation is also acceptable).[9]

  • Stop the reaction by adding 500 µL of ice-cold acetonitrile.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • The supernatant can be further cleaned up using SPE if high matrix effects are observed, or directly evaporated and reconstituted as in Protocol 1 (steps 8-10).

Urine Sample Workflow Workflow for Total 4-Nitroguaiacol Analysis in Urine Start 200 µL Urine Spike Add Internal Standard Start->Spike Buffer Add Acetate Buffer (pH 5.0) Spike->Buffer Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase, 37°C, 4h) Buffer->Hydrolysis Stop Stop Reaction (Acetonitrile) Hydrolysis->Stop Cleanup Optional: SPE Cleanup Stop->Cleanup Evaporate Evaporate to Dryness Stop->Evaporate If SPE skipped Cleanup->Evaporate If performed Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Caption: Urine sample preparation workflow.

Protocol 3: Quantification of 4-Nitroguaiacol in Animal Tissue

This protocol describes the homogenization and extraction of 4-Nitroguaiacol from tissue samples.

Materials:

  • Tissue samples (e.g., liver, kidney), snap-frozen and stored at -80°C

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Acetonitrile, LC-MS grade

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add ice-cold PBS at a ratio of 1:3 (w/v) (e.g., 100 mg tissue in 300 µL PBS).

  • Add internal standard.

  • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to prevent degradation.[3][11]

  • Add ice-cold acetonitrile at a 3:1 ratio to the homogenate volume (e.g., 1.2 mL ACN for 400 µL of homogenate) for protein precipitation and analyte extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and proceed with evaporation and reconstitution as described in Protocol 1 (steps 8-10).

UPLC-MS/MS Instrumental Conditions

The following are typical starting conditions that should be optimized for the specific instrument used.

ParameterTypical Value
UPLC System Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex 6500)
Ionization Source Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 500°C
MRM Transitions To be determined by infusion of 4-NG standard and IS
4-NG (Precursor > Product)e.g., m/z 168.0 > 138.0 (Quantifier), 168.0 > 108.0 (Qualifier)
IS (Precursor > Product)e.g., m/z 174.0 > 144.0

Note: The specific MRM transitions for 4-Nitroguaiacol must be optimized by infusing a standard solution into the mass spectrometer to determine the precursor ion and the most stable and abundant product ions upon collision-induced dissociation.

Conclusion

The protocols described provide a robust framework for the quantification of 4-Nitroguaiacol in various biological matrices. Proper method validation, including assessment of linearity, accuracy, precision, recovery, and matrix effects, is essential to ensure reliable and accurate data for research, clinical, and drug development applications.[12][13]

References

Application Notes and Protocols for the Synthesis and Purification of 4-Nitroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitroguaiacol, also known as 2-methoxy-4-nitrophenol, is a valuable aromatic nitrophenol derivative.[1] It serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its applications span across pharmaceuticals, agrochemicals, and dyes, highlighting its industrial significance.[1] In the realm of research and development, 4-Nitroguaiacol is utilized in the creation of new drugs, owing to its potential as a bioactive agent.[1] Furthermore, it is employed in analytical chemistry as a reagent and in biochemical research to investigate enzyme kinetics.[1]

This document provides detailed protocols for the laboratory-scale synthesis of 4-Nitroguaiacol via the nitration of guaiacol (B22219), followed by its purification using recrystallization.

Materials and Equipment

  • Reagents: Guaiacol (2-methoxyphenol), nitric acid (70%), sulfuric acid (96%), acetic acid, sodium nitrite, ice, ethanol (B145695), distilled water.

  • Equipment: Round-bottom flasks, beakers, Erlenmeyer flasks, magnetic stirrer and stir bars, heating mantle, ice bath, dropping funnel, Buchner funnel, vacuum flask, filter paper, melting point apparatus, glass rods, graduated cylinders.

Synthesis of 4-Nitroguaiacol via Nitration of Guaiacol

This protocol describes the direct nitration of guaiacol using a mixture of nitric and sulfuric acids. This is a standard method for introducing a nitro group onto an activated aromatic ring.

Experimental Protocol

  • Preparation of the Nitrating Mixture: In a flask, carefully prepare the nitrating mixture by slowly adding 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

  • Dissolution of Guaiacol: In a separate beaker, dissolve 12.4 g (0.1 mol) of guaiacol in 20 mL of glacial acetic acid.

  • Nitration Reaction: Cool the guaiacol solution in an ice-salt bath to 0-5 °C. Slowly add the prepared cold nitrating mixture dropwise to the guaiacol solution with constant and vigorous stirring. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Subsequently, pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • Isolation of Crude Product: The crude 4-Nitroguaiacol will precipitate as a yellow solid. Allow the precipitate to settle, then collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water until the washings are neutral to litmus (B1172312) paper to remove any residual acid.

  • Drying: Dry the crude product in a desiccator or in a low-temperature oven.

Quantitative Data for Synthesis

ReagentMolecular FormulaMolecular Weight ( g/mol )AmountMoles (mol)Molar Ratio
GuaiacolC₇H₈O₂124.1412.4 g0.11
Nitric AcidHNO₃63.01~10 mL~0.16~1.6
Sulfuric AcidH₂SO₄98.08~10 mL~0.18~1.8

Purification of 4-Nitroguaiacol by Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Experimental Protocol

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of 4-Nitroguaiacol. The compound should be sparingly soluble in cold ethanol but highly soluble in hot ethanol.

  • Dissolution: Place the crude 4-Nitroguaiacol in an Erlenmeyer flask. Add a minimum amount of hot ethanol to dissolve the solid completely. The solution should be heated gently on a hot plate.[2]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[2] Slow cooling promotes the formation of larger, purer crystals.[2] Do not disturb the flask during this process.[2]

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for about 15-20 minutes to maximize the yield of the purified product.[4]

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

  • Characterization: Determine the melting point of the purified 4-Nitroguaiacol. The literature melting point is 102-104 °C.[1][5] A sharp melting point close to the literature value is an indication of high purity.

Physical Properties of 4-Nitroguaiacol

PropertyValue
Synonyms This compound
CAS Number 3251-56-7
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol [1]
Appearance Yellow crystalline powder[1]
Melting Point 102 - 104 °C[1][5]
Purity (Typical) ≥ 98% (GC)[1]

Visualized Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Product Guaiacol Guaiacol (in Acetic Acid) Nitration Nitration (0-5 °C) Guaiacol->Nitration Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Washing (Cold Water) Filtration->Washing Drying Drying Washing->Drying Crude_Product Crude 4-Nitroguaiacol Drying->Crude_Product Purification_Workflow Crude_Product Crude 4-Nitroguaiacol Dissolution Dissolve in Minimum Hot Ethanol Crude_Product->Dissolution Hot_Filtration Hot Filtration (if necessary) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolution->Cooling if no insoluble impurities Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with Cold Ethanol Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure 4-Nitroguaiacol Drying->Pure_Product

References

Application Notes and Protocols: 4-Nitroguaiacol as a Standard for Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroguaiacol (2-Methoxy-4-nitrophenol) is a nitro-aromatic compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a potential biomarker for environmental and biological studies. Its distinct chromophore makes it suitable for use as a standard in the development and validation of analytical methods, particularly chromatography and spectroscopy. These application notes provide detailed protocols for the use of 4-Nitroguaiacol as a reference standard for quantitative analysis.

Physicochemical Properties of 4-Nitroguaiacol

A solid understanding of the physicochemical properties of 4-Nitroguaiacol is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Chemical Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [2][3]
Appearance Light yellow to yellow crystalline powder[3]
Melting Point 102-104 °C[2][3]
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and acetonitrile. Sparingly soluble in water.
Storage Store at room temperature in a dry, well-ventilated place, protected from light.[3]

I. Protocol for Preparation of 4-Nitroguaiacol Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable and reproducible quantitative results.

Materials:

  • 4-Nitroguaiacol (analytical standard grade, purity ≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 4-Nitroguaiacol standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to the mark with methanol.

    • Stopper the flask and sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock standard solution with methanol.

    • For example, to prepare a 100 µg/mL intermediate standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.

    • From the 100 µg/mL solution, prepare calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

II. High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a reversed-phase HPLC method for the quantification of 4-Nitroguaiacol.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow A Prepare Mobile Phase (Acetonitrile:Water) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Standard/Sample (20 µL) B->D C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (345 nm) E->F G Data Acquisition & Processing F->G H Quantification G->H

Caption: A typical workflow for the quantitative analysis of 4-Nitroguaiacol using HPLC-UV.

Protocol

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 345 nm
Run Time 10 minutes

Method Validation Summary:

The following table summarizes typical validation parameters for an HPLC-UV method for 4-Nitroguaiacol, based on data for similar nitrophenolic compounds and ICH guidelines.

ParameterSpecificationResult
Linearity (µg/mL) Correlation coefficient (r²) ≥ 0.9991 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 3.0%< 2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL

III. Gas Chromatography-Mass Spectrometry (GC-MS) Method

For volatile and semi-volatile analysis, GC-MS offers high sensitivity and selectivity. Derivatization is often employed for polar compounds like 4-Nitroguaiacol to improve chromatographic performance.

Experimental Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow A Sample Extraction B Derivatization (e.g., Silylation) A->B C GC Inlet Injection B->C D Separation on GC Column C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Analysis & Quantification G->H

Caption: General workflow for GC-MS analysis of 4-Nitroguaiacol, including a derivatization step.

Protocol

1. Derivatization (Silylation):

  • Evaporate an aliquot of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS Conditions:

ParameterCondition
GC Column DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection)
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Method Validation Summary (Illustrative):

ParameterSpecificationExpected Result
Linearity (ng/mL) r² ≥ 0.9955 - 500
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (% RSD) ≤ 15%< 10%
LOD S/N ≥ 3:1~1 ng/mL
LOQ S/N ≥ 10:1~5 ng/mL

IV. UV-Visible Spectrophotometry Method

A simple and rapid method for the quantification of 4-Nitroguaiacol in simple matrices.

Protocol

Instrumental Parameters:

ParameterSetting
Spectrophotometer Double beam UV-Vis spectrophotometer
Wavelength Scan 200 - 500 nm (for λmax determination)
Analytical Wavelength (λmax) ~345 nm in neutral/acidic methanol; ~405 nm in basic solution
Solvent/Blank Methanol

Procedure:

  • Determination of λmax:

    • Prepare a ~10 µg/mL solution of 4-Nitroguaiacol in methanol.

    • Scan the solution from 200-500 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a series of standard solutions of 4-Nitroguaiacol in methanol (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution in methanol, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of 4-Nitroguaiacol in the sample from the calibration curve.

Method Validation Summary (Illustrative):

ParameterSpecificationExpected Result
Linearity (µg/mL) r² ≥ 0.9981 - 20
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.8%
LOD ~0.2 µg/mL
LOQ ~0.6 µg/mL

V. Biological Relevance: Lignin (B12514952) Biosynthesis Pathway

While a specific signaling pathway directly involving 4-Nitroguaiacol is not well-defined, its structural similarity to guaiacyl units suggests a potential interaction with the lignin biosynthesis pathway in plants. Guaiacyl lignin is a major component of the plant cell wall. The following diagram illustrates the general phenylpropanoid pathway leading to the formation of monolignols, the precursors of lignin.

Lignin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignin Lignin Polymer Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol (Guaiacyl Unit) ConAld->ConAlc CAD Lignin Guaiacyl Lignin ConAlc->Lignin Peroxidases/ Laccases

Caption: Simplified overview of the lignin biosynthesis pathway, highlighting the formation of the guaiacyl unit.

Conclusion

4-Nitroguaiacol serves as a versatile and reliable standard for the development and validation of various analytical methods. The protocols provided herein for HPLC-UV, GC-MS, and UV-Visible spectrophotometry offer robust starting points for the quantitative analysis of this compound in diverse sample matrices. Proper adherence to these methodologies and validation procedures will ensure the generation of accurate and precise analytical data.

References

Application Notes and Protocols for Colorimetric Assays Using 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-nitrophenol, also known as 4-nitroguaiacol, is a versatile phenolic compound with potential applications in the development of colorimetric assays for detecting various enzymatic activities. Its chemical structure, featuring a hydroxyl group, a methoxy (B1213986) group, and a nitro group on a benzene (B151609) ring, makes it a suitable substrate for enzymes such as phosphatases, laccases, and peroxidases. This document provides detailed application notes and protocols for the development of colorimetric assays using this compound and its derivatives. These assays are valuable tools in basic research, drug discovery, and diagnostics for the quantification of enzyme activity.

The principle behind these assays lies in the enzymatic conversion of a substrate into a colored product. The intensity of the color, which is directly proportional to the amount of product formed, can be measured spectrophotometrically, allowing for the quantification of enzyme activity.

I. Colorimetric Assay for Phosphatase Activity

This assay is based on the enzymatic hydrolysis of a phosphorylated derivative of this compound by phosphatases. The dephosphorylation reaction yields the 2-Methoxy-4-nitrophenolate ion, which is a yellow-colored compound under alkaline conditions, with an absorbance maximum around 405 nm.

Principle of the Phosphatase Assay

The assay utilizes 2-Methoxy-4-nitrophenyl phosphate (B84403) as a chromogenic substrate. Phosphatases catalyze the removal of the phosphate group, leading to the formation of this compound. In an alkaline environment, the hydroxyl group of this compound is deprotonated, forming the 2-Methoxy-4-nitrophenolate ion, which exhibits a strong yellow color.

Substrate 2-Methoxy-4-nitrophenyl phosphate (Colorless) Enzyme Phosphatase Substrate->Enzyme Hydrolysis Product1 This compound Enzyme->Product1 Product2 Inorganic Phosphate Enzyme->Product2 Alkaline Alkaline pH (e.g., NaOH) Product1->Alkaline Deprotonation Product3 2-Methoxy-4-nitrophenolate (Yellow, ~405 nm) Alkaline->Product3

Figure 1: Phosphatase Assay Principle.
Synthesis of 2-Methoxy-4-nitrophenyl phosphate

Experimental Protocol for Phosphatase Assay

This protocol is adapted from standard pNPP-based phosphatase assays[2][3][4].

Materials:

  • 2-Methoxy-4-nitrophenyl phosphate (substrate)

  • Enzyme source (e.g., purified phosphatase, cell lysate, or serum sample)

  • Assay Buffer: The optimal pH depends on the specific phosphatase being assayed.

    • Acid Phosphatases: 100 mM Sodium Acetate, pH 5.5[4]

    • Neutral Phosphatases: 50 mM Tris-HCl, pH 7.2[4]

    • Alkaline Phosphatases: 100 mM Tris-HCl, pH 8.6, or 1.0 M Diethanolamine buffer, pH 9.8[2]

  • Stop Solution: 1 M NaOH

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard: this compound (for generating a standard curve)

Procedure:

  • Prepare Reagents:

    • Prepare the appropriate Assay Buffer for your phosphatase of interest.

    • Prepare a stock solution of 2-Methoxy-4-nitrophenyl phosphate in the Assay Buffer (e.g., 10 mM).

    • Prepare a series of dilutions of the this compound standard in the Assay Buffer.

  • Assay Setup (96-well plate format):

    • Add 50 µL of your enzyme sample (e.g., diluted cell lysate or purified enzyme) to each well.

    • Include a blank control containing 50 µL of the sample buffer without the enzyme.

    • For the standard curve, add 50 µL of each this compound dilution to separate wells.

  • Initiate Reaction:

    • Add 50 µL of the 2-Methoxy-4-nitrophenyl phosphate substrate solution to each well (except the standard curve wells).

  • Incubation:

    • Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop Reaction:

    • Stop the enzymatic reaction by adding 50 µL of 1 M NaOH to each well (including the standard curve wells). This will also develop the yellow color.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank from the absorbance of all other wells.

  • Generate a standard curve by plotting the absorbance of the this compound standards against their known concentrations.

  • Use the standard curve to determine the concentration of this compound produced in each sample well.

  • Calculate the phosphatase activity, typically expressed as nmol of product formed per minute per mg of protein.

Quantitative Data Summary (Hypothetical)

Since specific quantitative data for an assay using 2-Methoxy-4-nitrophenyl phosphate is not available in the literature, the following table provides hypothetical data based on typical performance of pNPP-based assays.

ParameterExpected ValueNotes
Substrate 2-Methoxy-4-nitrophenyl phosphate
Enzyme Alkaline Phosphatase
Wavelength (λmax) ~405 nmThe exact wavelength may vary slightly depending on the buffer and pH.
Molar Extinction Coefficient (ε) To be determined empiricallyThe ε for p-nitrophenolate is ~18,000 M⁻¹cm⁻¹ at pH > 9. The value for 2-Methoxy-4-nitrophenolate is expected to be in a similar range but should be determined experimentally.
Assay Buffer 100 mM Tris-HCl, pH 8.6The optimal buffer and pH should be determined for the specific phosphatase.
Substrate Concentration 1-10 mMShould be at or above the Km for the enzyme to ensure zero-order kinetics.
Limit of Detection (LOD) To be determined empiricallyExpected to be in the low nanomolar range for the product.
Linear Range To be determined empiricallyThe range of enzyme concentrations or product formation where the response is linear.

II. Colorimetric Assay for Laccase and Peroxidase Activity

This compound can also serve as a direct substrate for oxidoreductase enzymes like laccase and peroxidase. The enzymatic oxidation of this compound leads to the formation of a colored product, which can be monitored spectrophotometrically. This assay is analogous to the widely used guaiacol-based assays for these enzymes.

Principle of the Laccase/Peroxidase Assay

Laccases and peroxidases catalyze the oxidation of phenolic compounds. In the presence of the enzyme (and hydrogen peroxide for peroxidases), this compound is oxidized to form a colored product, likely a quinone-type structure. The rate of color formation is proportional to the enzyme activity.

Substrate This compound (Colorless/Pale Yellow) Enzyme Laccase or Peroxidase (+ H₂O₂) Substrate->Enzyme Oxidation Product Oxidized Product (Colored) Enzyme->Product

Figure 2: Laccase/Peroxidase Assay Principle.
Experimental Protocol for Laccase/Peroxidase Assay

This protocol is adapted from standard guaiacol-based assays[5][6][7].

Materials:

  • This compound (substrate)

  • Enzyme source (e.g., purified laccase or peroxidase, culture supernatant)

  • Assay Buffer:

    • Laccase: 100 mM Sodium Acetate Buffer, pH 5.0

    • Peroxidase: 100 mM Potassium Phosphate Buffer, pH 6.0-7.0

  • Hydrogen Peroxide (H₂O₂) solution (for peroxidase assay only, e.g., 10 mM)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at a wavelength to be determined (likely in the 450-490 nm range)

Procedure:

  • Prepare Reagents:

    • Prepare the appropriate Assay Buffer.

    • Prepare a stock solution of this compound in the Assay Buffer or a small amount of organic solvent like ethanol (B145695) and then dilute in the buffer (e.g., 10 mM).

    • For the peroxidase assay, prepare a fresh solution of H₂O₂ in the Assay Buffer.

  • Assay Setup (96-well plate format):

    • Add your enzyme sample to each well.

    • Include a blank control containing the sample buffer without the enzyme.

    • Add the Assay Buffer to bring the volume in each well to a pre-determined level (e.g., 150 µL).

    • For the peroxidase assay, add the H₂O₂ solution to each well.

  • Initiate Reaction:

    • Initiate the reaction by adding the this compound substrate solution to each well (e.g., 50 µL).

  • Measurement:

    • Immediately start monitoring the change in absorbance over time at the determined wavelength (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode. The optimal wavelength for the oxidized product of this compound needs to be determined experimentally by scanning the spectrum of the reaction mixture after color development.

Data Analysis:

  • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the blank from the rates of the samples.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (U/mL) = (ΔA/min) / (ε * l) * 10^6

    • Where:

      • ε is the molar extinction coefficient of the oxidized product (M⁻¹cm⁻¹)

      • l is the path length of the cuvette or microplate well (cm)

Quantitative Data Summary (Hypothetical)
ParameterExpected ValueNotes
Substrate This compound
Enzyme Laccase / Peroxidase
Wavelength (λmax) To be determined (~450-490 nm)The exact wavelength of maximum absorbance for the oxidized product must be determined experimentally.
Molar Extinction Coefficient (ε) To be determined empiricallyThe molar extinction coefficient for oxidized guaiacol (B22219) is in the range of 12,000-26,600 M⁻¹cm⁻¹. The value for the oxidized nitro-substituted compound will need to be determined.
Assay Buffer Laccase: Sodium Acetate, pH 5.0Peroxidase: K-Phosphate, pH 6.0-7.0Optimal pH can vary depending on the enzyme source.
Substrate Concentration 1-10 mMShould be optimized for the specific enzyme.
Km To be determined empiricallyThe Michaelis constant will depend on the specific enzyme and reaction conditions.
Vmax To be determined empiricallyThe maximum reaction velocity will depend on the enzyme concentration and purity.

III. Applications in Drug Development and Research

These colorimetric assays using this compound can be valuable in various stages of research and drug development:

  • High-Throughput Screening (HTS): The simple and robust nature of these assays makes them suitable for screening large compound libraries to identify potential enzyme inhibitors or activators.

  • Enzyme Kinetics Studies: These assays can be used to determine key kinetic parameters such as Km and Vmax, which are essential for characterizing enzyme function and the mechanism of action of inhibitors.

  • Diagnostic Applications: Assays for specific phosphatases or peroxidases that are biomarkers for certain diseases can be developed using this chromogenic substrate.

  • Basic Research: These assays provide a convenient method for measuring enzyme activity in various biological samples, aiding in the study of cellular signaling pathways and metabolic processes.

Conclusion

This compound and its phosphorylated derivative are promising substrates for the development of simple, cost-effective, and robust colorimetric assays for phosphatases, laccases, and peroxidases. While the protocols provided here are based on well-established methods for analogous substrates, it is crucial to empirically determine the optimal reaction conditions and the spectral properties of the colored products for each specific application to ensure accurate and reliable quantitative results. These assays have the potential to be widely adopted in academic research and the pharmaceutical industry for a variety of applications.

References

Application Notes and Protocols for 2-Methoxy-4-nitrophenol as a Nitroreductase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroreductases are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, a critical activation step for certain prodrugs and a key process in bioremediation. These enzymes, primarily found in bacteria and some fungi, are of significant interest in cancer therapy, where they can be used to selectively activate chemotherapeutic prodrugs within tumor microenvironments. 2-Methoxy-4-nitrophenol, also known as 4-nitroguaiacol, is a nitroaromatic compound that can serve as a substrate for various nitroreductases. The enzymatic reduction of the nitro group to an amine can be monitored to characterize enzyme activity and screen for inhibitors. These application notes provide a detailed protocol for utilizing this compound as a substrate to measure nitroreductase activity.

Nitroreductases typically utilize reduced flavin mononucleotide (FMN) as a cofactor, which is in turn regenerated by NAD(P)H. The overall reaction involves the transfer of electrons from NAD(P)H to the nitroaromatic substrate, mediated by the flavin-dependent nitroreductase. The reduction of this compound proceeds through nitroso and hydroxylamine (B1172632) intermediates to yield 2-Methoxy-4-aminophenol.

Data Presentation

While direct kinetic data for this compound with a wide range of specific nitroreductases is not extensively available in published literature, researchers can determine these parameters empirically. Nitroreductases are known for their broad substrate specificity, and the kinetic parameters can vary significantly between different enzymes. The following table provides a template for summarizing experimentally determined kinetic data.

Nitroreductase SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pHOptimal Temp. (°C)
Example: E. coli NfsBThis compoundData to be determinedData to be determinedData to be determinedData to be determined~7.025-37
Comparative Substrate4-NitrophenolLiterature valueLiterature valueLiterature valueLiterature value~7.025-37
Comparative SubstrateNitrofurazoneLiterature valueLiterature valueLiterature valueLiterature value~7.025-37

Visualization of Pathways and Workflows

To facilitate a clear understanding of the processes involved, the following diagrams illustrate the enzymatic reaction and the experimental workflow.

Enzymatic_Reaction sub This compound enzyme Nitroreductase (FMN) sub->enzyme binds prod 2-Methoxy-4-aminophenol h2o 2 H₂O nadph NAD(P)H nadp NAD(P)+ nadph->enzyme reduces FMN h_plus H⁺ enzyme->nadp releases enzyme->prod releases

Caption: Enzymatic reduction of this compound by nitroreductase.

Experimental_Workflow prep 1. Prepare Reagents (Buffer, Substrate, NAD(P)H, Enzyme) mix 2. Mix Assay Components (Buffer, Substrate, NAD(P)H) prep->mix pre_incubate 3. Pre-incubate at Assay Temperature mix->pre_incubate initiate 4. Initiate Reaction (Add Nitroreductase) pre_incubate->initiate monitor 5. Monitor NAD(P)H Oxidation (Decrease in Absorbance at 340 nm) initiate->monitor analyze 6. Data Analysis (Calculate Initial Velocity, Determine Kinetic Parameters) monitor->analyze

Caption: General workflow for a nitroreductase activity assay.

Experimental Protocols

The following protocols are generalized based on common methods for nitroreductase assays. Optimal conditions, particularly substrate and enzyme concentrations, should be determined empirically for the specific nitroreductase being investigated.

Protocol 1: Nitroreductase Activity Assay using this compound

This spectrophotometric assay measures the activity of nitroreductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

Materials and Reagents:

  • Purified nitroreductase enzyme

  • This compound (Substrate)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) or β-Nicotinamide adenine dinucleotide phosphate (B84403), reduced form (NADPH)

  • Sodium phosphate buffer (50 mM, pH 7.0) or Tris-HCl buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate

  • UV-Vis spectrophotometer and cuvettes (or a 96-well plate reader)

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • This compound (10 mM): Dissolve an appropriate amount of this compound in a small volume of DMSO and then bring to the final volume with deionized water.

    • NAD(P)H (10 mM): Dissolve NADH or NADPH in the assay buffer. Prepare this solution fresh daily and keep it on ice.

    • Nitroreductase: Prepare a stock solution of the purified enzyme in assay buffer. The optimal concentration should be determined experimentally to ensure a linear reaction rate for the desired time course.

  • Enzyme Assay:

    • Set up the reaction mixture in a 1 mL cuvette or a well of a 96-well plate. The final volume is typically 200 µL to 1 mL.

    • A typical reaction mixture contains:

      • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

      • NAD(P)H (final concentration of 100-250 µM)

      • This compound (final concentration to be varied, e.g., 10-500 µM)

    • Mix the components gently by pipetting.

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the nitroreductase enzyme solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm (the wavelength of maximum absorbance for NAD(P)H) over time (e.g., for 5-10 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per minute (ΔA/min) to the rate of NAD(P)H consumption (µmol/min). The molar extinction coefficient (ε) for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Rate (µmol/min) = (ΔA/min) / ε * V * 10⁶

      • Where:

        • ΔA/min is the change in absorbance per minute

        • ε is the molar extinction coefficient (6.22 mM⁻¹cm⁻¹)

        • V is the reaction volume in mL

    • Specific activity (µmol/min/mg) can be calculated by dividing the rate by the amount of enzyme (in mg) in the reaction.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters

This protocol describes how to determine the Michaelis constant (Km) and maximum velocity (Vmax) for the nitroreductase with this compound as the substrate.

Procedure:

  • Follow the enzyme assay procedure described in Protocol 1.

  • Keep the concentrations of the enzyme and NAD(P)H constant and at saturating levels (typically, NAD(P)H concentration should be at least 5-10 times its Km, if known).

  • Vary the concentration of this compound over a wide range (e.g., from 0.1 x Km to 10 x Km). A preliminary experiment may be needed to estimate the approximate Km.

  • Measure the initial velocity (v₀) for each substrate concentration.

  • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot):

    • v₀ = (Vmax * [S]) / (Km + [S])

  • The software will provide the best-fit values for Vmax and Km.

  • The turnover number (kcat) can be calculated if the molar concentration of the enzyme is known:

    • kcat = Vmax / [E]

      • Where [E] is the molar concentration of the enzyme.

  • The catalytic efficiency of the enzyme can then be determined as the ratio kcat/Km.

Conclusion

This compound serves as a viable substrate for characterizing the activity of nitroreductase enzymes. The provided protocols offer a robust framework for researchers to conduct kinetic studies, screen for enzyme inhibitors, and explore the substrate specificity of different nitroreductases. Due to the diversity within the nitroreductase family, it is crucial to optimize the assay conditions for each specific enzyme to ensure accurate and reproducible results.

Measuring Enzyme Kinetics with 4-Nitroguaiacol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroguaiacol (2-methoxy-4-nitrophenol) is a chromogenic substrate valuable for the kinetic analysis of various oxidative enzymes, particularly laccases and peroxidases. Upon enzymatic oxidation, 4-Nitroguaiacol is converted into a colored product, allowing for a straightforward spectrophotometric measurement of enzyme activity. This application note provides detailed protocols for utilizing 4-Nitroguaiacol in enzyme kinetics studies, methods for data analysis, and a summary of relevant kinetic parameters. The structural similarity of 4-Nitroguaiacol to the common substrate guaiacol (B22219) makes it a useful tool for comparative inhibitor screening and for elucidating enzyme substrate specificity. While specific kinetic data for 4-Nitroguaiacol is not extensively published, the protocols for the closely related substrate guaiacol offer a robust starting point for assay development.

Principle of the Assay

The enzymatic assay for laccase and peroxidase activity using 4-Nitroguaiacol is based on the measurement of the formation of a colored oxidation product. Laccases directly oxidize 4-Nitroguaiacol using molecular oxygen as the electron acceptor. Peroxidases, such as horseradish peroxidase (HRP), require the presence of hydrogen peroxide (H₂O₂) to facilitate the oxidation. The rate of formation of the colored product is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at a specific wavelength. The likely oxidation product of 4-Nitroguaiacol is 4-nitrocatechol, which is a colored compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction of 4-Nitroguaiacol and the general experimental workflow for a kinetic assay.

Enzymatic Oxidation of 4-Nitroguaiacol sub 4-Nitroguaiacol (Substrate) enz Laccase or Peroxidase + H₂O₂ sub->enz Binds to active site prod Oxidized 4-Nitroguaiacol (e.g., 4-Nitrocatechol) (Colored Product) enz->prod Catalyzes oxidation Enzyme Kinetics Experimental Workflow prep Prepare Reagents: - Buffer - 4-Nitroguaiacol Stock - Enzyme Stock - H₂O₂ (for Peroxidase) setup Set up Reaction Mixtures: - Varying [4-Nitroguaiacol] - Constant [Enzyme] - Constant [H₂O₂] (for Peroxidase) prep->setup init Initiate Reaction: Add enzyme to mixture setup->init measure Spectrophotometric Measurement: Monitor absorbance change over time init->measure analyze Data Analysis: - Calculate initial reaction rates - Plot Michaelis-Menten & Lineweaver-Burk curves measure->analyze determine Determine Kinetic Parameters: Km and Vmax analyze->determine

Troubleshooting & Optimization

Technical Support Center: 2-Methoxy-4-nitrophenol (MNP) Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their 2-Methoxy-4-nitrophenol (MNP) assays.

Troubleshooting Guide for Low Signal in MNP Assay

Low or no signal in a this compound (MNP) assay can be attributed to a variety of factors, from reagent integrity to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Key Areas for Troubleshooting:

  • Reagent Quality and Preparation: Issues with the enzyme, substrate, or buffer can significantly impact results.

  • Assay Conditions: Temperature, pH, and incubation time are critical parameters for optimal enzyme activity.

  • Experimental Procedure: Errors in the experimental workflow can lead to inaccurate readings.

  • Instrumentation: Incorrect settings on the spectrophotometer will result in faulty data.

Troubleshooting Steps in a Question-and-Answer Format:

Q1: Are my enzyme and MNP substrate active?

An inactive enzyme or degraded substrate is a primary cause of low signal.

  • Enzyme Activity: Ensure the enzyme (e.g., laccase, polyphenol oxidase) has been stored correctly, typically at low temperatures (-20°C or -80°C) in a suitable buffer. Avoid repeated freeze-thaw cycles. To confirm activity, perform a positive control experiment with a known active enzyme lot or a different, reliable substrate.

  • MNP Substrate Integrity: this compound, also known as 4-Nitroguaiacol, is a light-sensitive compound and should be stored in a dark, cool, and dry place.[1] Prepare fresh MNP solutions for each experiment, as they can degrade over time, especially when in solution.

Q2: Are the assay conditions optimized for my enzyme?

Enzyme activity is highly dependent on the reaction environment.

  • pH: The optimal pH for enzymes that oxidize phenols, such as laccases, is often in the acidic range.[2][3] However, this can vary significantly depending on the specific enzyme and its source. Consult the literature or the enzyme's technical data sheet for the recommended pH range. If this information is unavailable, perform a pH optimization experiment (e.g., testing a range from pH 3 to 7).

  • Temperature: Most enzymatic reactions have an optimal temperature. For many fungal laccases, this can be in the range of 50-70°C.[3] Running the assay at suboptimal temperatures (e.g., room temperature) can drastically reduce the reaction rate. Incubate your reaction at the enzyme's optimal temperature.

  • Incubation Time: If the incubation time is too short, the reaction may not have proceeded sufficiently to generate a detectable signal. Try increasing the incubation time and measure the absorbance at several time points to determine the optimal reaction duration.

Q3: Is my experimental protocol sound?

Careful execution of the assay protocol is crucial for reliable results.

  • Reagent Concentrations: The concentrations of both the enzyme and the MNP substrate must be sufficient to generate a measurable signal. If the signal is low, consider increasing the concentration of either the enzyme or the MNP. However, be aware that very high substrate concentrations can sometimes lead to substrate inhibition.

  • Order of Reagent Addition: Generally, the reaction should be initiated by the addition of the enzyme to a pre-warmed mixture of the buffer and substrate. This ensures that the reaction starts at the desired temperature.

  • Presence of Inhibitors: Samples may contain compounds that inhibit enzyme activity. Common inhibitors for metalloenzymes like laccase include chelating agents (e.g., EDTA) and sodium azide.[3] If you suspect the presence of inhibitors, it may be necessary to purify your sample before the assay.

Q4: Is my instrumentation set up correctly?

The final measurement of the colored product is a critical step.

  • Wavelength: The oxidized product of phenolic substrates often exhibits a color change that can be measured spectrophotometrically. For nitrophenolic compounds, the absorbance is typically measured in the 400-420 nm range under alkaline conditions.[2] Ensure your spectrophotometer is set to the correct wavelength for the MNP oxidation product.

  • Blank Correction: Always include a blank control that contains all the reaction components except the enzyme. This will account for any background absorbance from the substrate or other components. Subtract the absorbance of the blank from the absorbance of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound (MNP) assay?

The MNP assay is a chromogenic assay used to measure the activity of oxidoreductase enzymes like laccase and polyphenol oxidase.[4][5] These enzymes catalyze the oxidation of MNP in the presence of oxygen. This oxidation results in the formation of a colored product, and the intensity of the color, which is proportional to the amount of product formed, is measured using a spectrophotometer. The rate of color formation is directly related to the enzyme's activity.

Q2: What type of enzymes can be assayed using MNP?

MNP is a phenolic substrate and can be used to assay enzymes that exhibit phenol-oxidizing activity. This primarily includes:

  • Laccases (EC 1.10.3.2): These are copper-containing enzymes that oxidize a broad range of phenolic and non-phenolic compounds.[6]

  • Polyphenol Oxidases (PPOs) (EC 1.14.18.1): This is a broader class of copper-containing enzymes that catalyze the oxidation of phenols to quinones.[4][5]

Q3: How do I prepare the reagents for the MNP assay?

  • Buffer: A sodium acetate (B1210297) buffer (e.g., 100 mM) with a pH in the acidic range (e.g., pH 4.5-5.5) is often a good starting point for fungal laccases. The optimal pH should be determined experimentally.

  • This compound (MNP) Solution: Prepare a stock solution of MNP in a suitable solvent like ethanol (B145695) or DMSO. Further dilute the stock solution in the assay buffer to the desired working concentration. It is recommended to prepare this solution fresh for each experiment.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a buffer that ensures its stability. Dilute the enzyme stock to the desired working concentration in the assay buffer just before use.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and kinetic parameters for laccase assays with phenolic substrates. Note that these are generalized values, and the optimal conditions for your specific enzyme and MNP substrate should be determined experimentally.

Table 1: Typical Reagent Concentrations for Laccase Assays

ReagentTypical Concentration Range
Buffer 50 - 200 mM
Phenolic Substrate 0.1 - 10 mM
Enzyme 0.1 - 10 U/mL

Table 2: Kinetic Parameters of Fungal Laccases with Various Phenolic Substrates

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHReference
Trametes versicolorGuaiacol (B22219)0.5 - 2.0-4.5 - 5.5[7]
Pleurotus ostreatus2,6-Dimethoxyphenol0.1 - 0.5-4.0 - 5.0[7]
Trematosphaeria mangroveiABTS1.42184.844.0[2]
Trichoderma harzianumABTS0.100 (LacA), 0.065 (LacB)0.603 (LacA), 0.182 (LacB)3.0 (LacA), 2.5 (LacB)[3]

Note: Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme achieves half of its maximum velocity. Vmax (maximum velocity) is the maximum rate of reaction. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is a common non-phenolic substrate used for laccase assays.

Experimental Protocols

Adapted Protocol for Laccase Activity Assay using this compound (MNP)

This protocol is adapted from established methods for other phenolic substrates like guaiacol and 2,6-dimethoxyphenol.[8][9] It is recommended to optimize the concentrations and incubation conditions for your specific enzyme.

Materials:

  • This compound (MNP)

  • Laccase enzyme

  • Sodium acetate buffer (100 mM, pH 5.0)

  • Microplate reader or spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare MNP Solution: Prepare a 10 mM stock solution of MNP in ethanol. Dilute this stock solution with 100 mM sodium acetate buffer (pH 5.0) to a final working concentration of 1 mM.

  • Prepare Enzyme Solution: Prepare a working solution of your laccase enzyme in 100 mM sodium acetate buffer (pH 5.0). The optimal concentration will need to be determined empirically, but a starting point could be 1-5 U/mL.

  • Set up the Reaction:

    • In a 96-well microplate, add 180 µL of the 1 mM MNP working solution to each well.

    • Include a blank control by adding 180 µL of the MNP working solution and 20 µL of the assay buffer (without the enzyme).

  • Initiate the Reaction: Add 20 µL of the laccase enzyme solution to each well (except the blank) to start the reaction. The total reaction volume will be 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C or 50°C).

  • Measurement: Measure the increase in absorbance at 410 nm at regular intervals (e.g., every 1-2 minutes) for a total of 10-20 minutes using a microplate reader.

  • Calculate Enzyme Activity: Determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the oxidized MNP product is known.

Visualizations

Diagram of the MNP Assay Experimental Workflow

G MNP Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 100 mM Na-Acetate, pH 5.0) prep_mnp Prepare MNP Substrate Solution (e.g., 1 mM in Assay Buffer) prep_buffer->prep_mnp prep_enzyme Prepare Enzyme Solution (e.g., 1-5 U/mL in Assay Buffer) prep_buffer->prep_enzyme add_mnp Add 180 µL MNP Solution to Wells prep_mnp->add_mnp add_enzyme Add 20 µL Enzyme Solution to Initiate prep_enzyme->add_enzyme add_mnp->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate measure Measure Absorbance at 410 nm incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate ΔA/min from Linear Slope plot->calculate activity Determine Enzyme Activity calculate->activity G Laccase-Catalyzed Oxidation of MNP MNP This compound (MNP) (Substrate) Radical Phenoxy Radical Intermediate MNP->Radical e⁻ Laccase_ox Laccase (Oxidized Cu²⁺) Laccase_red Laccase (Reduced Cu¹⁺) Laccase_ox->Laccase_red 4e⁻ Laccase_red->Laccase_ox Reoxidation O2 Oxygen (O₂) Laccase_red->O2 H2O Water (2H₂O) O2->H2O + 4H⁺ Radical->Laccase_ox 4 MNP Product Colored Oxidation Product(s) (e.g., Quinones) Radical->Product Further Reactions / Polymerization

References

Technical Support Center: Optimizing 4-Nitroguaiacol Concentration in Enzyme Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 4-Nitroguaiacol (4-NG) concentration in enzyme reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during enzymatic assays using 4-Nitroguaiacol.

Frequently Asked Questions (FAQs)

Q1: What is 4-Nitroguaiacol (4-NG) and why is it used in enzyme assays?

A1: 4-Nitroguaiacol (2-Methoxy-4-nitrophenol) is a nitrated phenolic compound.[1][2] In enzyme kinetics, it can be used as a chromogenic substrate for various oxidoreductases, such as laccases and peroxidases.[3][4] Upon enzymatic oxidation, it forms a colored product, allowing the reaction to be monitored spectrophotometrically.[5] Its distinct yellow color in solution also makes it useful in certain analytical applications.[3]

Q2: What is a typical starting concentration for 4-Nitroguaiacol in an enzyme assay?

A2: While direct protocols for 4-NG are not abundant, a good starting point can be inferred from assays using the parent compound, guaiacol (B22219). For laccase and peroxidase assays, guaiacol concentrations typically range from 2 mM to 10 mM.[6][7] For initial experiments with 4-NG, a concentration within this range, for instance, 5 mM, is a reasonable starting point. Optimization will be necessary to determine the ideal concentration for your specific enzyme and reaction conditions.

Q3: What factors can influence the optimal concentration of 4-NG?

A3: Several factors can affect the optimal 4-NG concentration, including:

  • Enzyme Type and Concentration: Different enzymes will have varying affinities (Km values) for 4-NG. The enzyme concentration will also dictate the required substrate concentration to achieve a measurable reaction rate.

  • pH: The pH of the reaction buffer can affect both the enzyme's activity and the stability and ionization state of 4-NG.[8]

  • Temperature: Temperature influences the rate of the enzymatic reaction.[9]

  • Buffer Composition: The type and ionic strength of the buffer can impact enzyme stability and activity.[7]

  • Presence of Inhibitors or Activators: Components in the sample or reaction mixture may inhibit or enhance enzyme activity, necessitating adjustments to the 4-NG concentration.

Q4: How do I determine the molar extinction coefficient for the oxidized product of 4-Nitroguaiacol?

Experimental Protocol: Determination of Molar Extinction Coefficient (ε)

Objective: To determine the molar extinction coefficient of the colored product formed from the enzymatic oxidation of 4-Nitroguaiacol.

Materials:

  • Purified enzyme (e.g., laccase or horseradish peroxidase)

  • 4-Nitroguaiacol (4-NG)

  • Reaction buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer at the optimal pH for your enzyme)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of 4-NG of a known concentration in the reaction buffer.

  • Set up a reaction mixture containing a concentration of 4-NG that will be fully consumed by the enzyme.

  • Add a sufficient amount of the enzyme to the reaction mixture to ensure complete oxidation of the 4-NG.

  • Incubate the reaction until the absorbance at the wavelength of maximum absorbance (λmax) of the colored product becomes stable, indicating the reaction is complete.

  • Measure the final absorbance (A) at the λmax.

  • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl

    • A is the final absorbance.

    • c is the initial concentration of 4-NG in mol/L (since it is completely converted to the product).

    • l is the path length of the cuvette in cm (usually 1 cm).

    • Therefore, ε = A / (c * l) . The units will be M⁻¹cm⁻¹.[10]

Caption: Workflow for determining the molar extinction coefficient.

G cluster_protocol Protocol for Molar Extinction Coefficient Determination prep_stock Prepare 4-NG Stock Solution setup_rxn Set up Reaction Mixture prep_stock->setup_rxn add_enzyme Add Enzyme setup_rxn->add_enzyme incubate Incubate to Completion add_enzyme->incubate measure_abs Measure Final Absorbance (A) incubate->measure_abs calculate_e Calculate ε = A / (c * l) measure_abs->calculate_e G cluster_troubleshooting_high_background Troubleshooting High Background high_background High Background Absorbance cause1 Spontaneous Oxidation high_background->cause1 cause2 Contaminated Reagents high_background->cause2 cause3 Sample Interference high_background->cause3 cause4 Incorrect Blanking high_background->cause4 solution1 Run 'no-enzyme' control cause1->solution1 solution2 Prepare fresh solutions cause2->solution2 solution3 Run 'no-substrate' control cause3->solution3 solution4 Use correct blank cause4->solution4 G cluster_troubleshooting_low_activity Troubleshooting Low/No Activity low_activity No or Low Activity cause1 Inactive Enzyme low_activity->cause1 cause2 Sub-optimal Conditions low_activity->cause2 cause3 Incorrect [4-NG] low_activity->cause3 cause4 Inhibitors Present low_activity->cause4 solution1 Run positive control cause1->solution1 solution2 Optimize pH, temp, buffer cause2->solution2 solution3 Perform substrate curve cause3->solution3 solution4 Purify enzyme cause4->solution4 G cluster_substrate_inhibition Identifying Substrate Inhibition start Observe Decreasing Rate at High [4-NG] perform_curve Perform Substrate Concentration Curve start->perform_curve analyze_curve Analyze Rate vs. [4-NG] Plot perform_curve->analyze_curve inhibition_confirmed Substrate Inhibition Confirmed analyze_curve->inhibition_confirmed inhibition_confirmed->start No, investigate other causes use_lower_conc Use Optimal [4-NG] Below Inhibition Level inhibition_confirmed->use_lower_conc Yes G cluster_optimization_workflow 4-NG Concentration Optimization Workflow prep_solutions Prepare 4-NG Dilutions and Reaction Mix initiate_rxn Initiate Reaction with 4-NG prep_solutions->initiate_rxn measure_rate Measure Initial Rate (V₀) initiate_rxn->measure_rate repeat_exp Repeat for all [4-NG] measure_rate->repeat_exp repeat_exp->initiate_rxn plot_data Plot V₀ vs. [4-NG] repeat_exp->plot_data determine_optimum Determine Optimal Concentration plot_data->determine_optimum

References

stability issues of 2-Methoxy-4-nitrophenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxy-4-nitrophenol in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide: Stability Issues of this compound Solutions

Discoloration, precipitation, or loss of potency are common indicators of instability in this compound solutions. The following table summarizes potential issues, their likely causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Yellowing or Darkening of Solution Photodegradation: Exposure to UV or ambient light can induce degradation, leading to the formation of colored byproducts. Nitrophenols are known to be susceptible to photolysis.[1][2]- Prepare and handle solutions in a dark environment or use amber-colored glassware. - Store solutions protected from light. - If light exposure is unavoidable during an experiment, run a control sample in the dark to quantify the extent of photodegradation.
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of colored degradation products. Phenolic compounds are generally susceptible to oxidation.- Use degassed solvents to prepare solutions. - Purge the headspace of the storage container with an inert gas like nitrogen or argon. - Avoid sources of ignition and strong oxidizing agents.
High pH (Alkaline Conditions): In basic solutions, the phenolic proton is abstracted, forming a phenoxide ion. This species can be more susceptible to oxidation and other degradation pathways, often resulting in a color change.- Whenever possible, maintain the pH of the solution in the neutral to slightly acidic range. - If a basic pH is required for the experiment, prepare the solution fresh and use it immediately.
Precipitation or Cloudiness Poor Solubility: this compound has limited solubility in water but is more soluble in organic solvents.[3][4] Precipitation may occur if the concentration exceeds its solubility limit in the chosen solvent or upon temperature changes.- Consult solubility data and choose an appropriate solvent system. Co-solvents may be necessary for aqueous applications. - Prepare solutions at the intended experimental temperature. - If precipitation occurs upon cooling, gently warm the solution to redissolve the compound before use, ensuring it has not degraded.
Degradation to Insoluble Products: Some degradation pathways may lead to the formation of less soluble byproducts.- Analyze the precipitate to identify its composition. - If degradation is confirmed, refer to the solutions for preventing degradation (e.g., light protection, pH control).
Loss of Assay or Potency Hydrolysis, Oxidation, or Photodegradation: Chemical degradation of this compound will lead to a decrease in its concentration over time.- Implement the preventative measures described above (light protection, inert atmosphere, appropriate pH, and temperature control). - For long-term storage, keep solutions at low temperatures (e.g., refrigerated or frozen), after confirming stability at these conditions. - Always use freshly prepared solutions for quantitative experiments whenever possible.
Inconsistent Experimental Results Variable Solution Stability: Inconsistent handling and storage of solutions between experiments can lead to varying levels of degradation, affecting results.- Standardize solution preparation, handling, and storage procedures. - Document the age of the solution and storage conditions for each experiment. - Perform a stability check of the stock solution if it is to be used over an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The primary factors are exposure to light (photodegradation), pH of the solution (alkaline conditions can accelerate degradation), presence of oxidizing agents, and temperature.[1][2]

Q2: What is the recommended way to store a stock solution of this compound?

A2: For optimal stability, stock solutions should be stored in a tightly sealed, amber-colored container to protect from light and evaporation. The headspace should be purged with an inert gas (e.g., nitrogen) to minimize oxidation. Storage at a reduced temperature (refrigerated at 2-8 °C) is also recommended.[3][4][5]

Q3: My solution of this compound turned from light yellow to a darker yellow/brown. Can I still use it?

A3: A significant color change is a strong indicator of degradation. It is highly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results. The colored byproducts may interfere with your assay or have unintended biological or chemical effects.

Q4: What are the likely degradation products of this compound?

A4: Based on studies of 4-nitroguaiacol and related nitrophenols, potential degradation pathways include denitration, hydroxylation, and the formation of dinitroguaiacol.[1][2] Under photolytic conditions, transformation products can be more complex.

Q5: How can I assess the stability of my this compound solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the best way to assess stability. This involves analyzing the solution at different time points and under various stress conditions to quantify the parent compound and detect any degradation products. A detailed protocol for a forced degradation study is provided in the next section.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

    • Store the solution in the dark at room temperature for 24 hours.

    • Analyze the sample at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 60 °C for 24 hours.

    • Also, expose a solution of the compound to the same conditions.

    • Analyze the samples.

  • Photodegradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Sample Analysis:

    • For each condition, dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This is an exemplary method that should be validated for your specific application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and also at other wavelengths using a photodiode array (PDA) detector to ensure all degradation products are detected.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Visualizations

Potential Degradation Pathway of this compound

G Potential Degradation Pathways A This compound B Photodegradation (Light Exposure) A->B C Oxidation (O2, H2O2) A->C D Hydrolysis (Acid/Base) A->D E Denitration Products B->E F Hydroxylation Products B->F C->F G Dimerization/Polymerization Products C->G H Ring Opening Products D->H

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Stability Issues

G Troubleshooting Workflow Start Stability Issue Observed (e.g., color change, precipitation, loss of potency) Q1 Is the solution exposed to light? Start->Q1 A1_Yes Protect from light: - Use amber vials - Work in low light conditions Q1->A1_Yes Yes Q2 What is the pH of the solution? Q1->Q2 No A1_Yes->Q2 A2_High Adjust to neutral/acidic pH if possible. Prepare fresh if pH is critical. Q2->A2_High Alkaline Q3 Are oxidizing agents present? Q2->Q3 Neutral/Acidic A2_High->Q3 A3_Yes Use degassed solvents. Purge with inert gas. Q3->A3_Yes Yes Q4 What is the storage temperature? Q3->Q4 No A3_Yes->Q4 A4_High Store at lower temperature (e.g., 2-8°C or frozen). Q4->A4_High High End Prepare fresh solution with preventative measures. Q4->End Appropriate A4_High->End

Caption: A workflow for troubleshooting stability issues.

References

preventing degradation of 4-Nitroguaiacol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Nitroguaiacol during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Nitroguaiacol and what are its common applications in research?

4-Nitroguaiacol, also known as 2-methoxy-4-nitrophenol, is an aromatic nitro compound. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. In research, it is utilized in the development of new drugs, particularly anti-inflammatory and analgesic agents, and as a reagent in analytical methods like spectrophotometry.[1] Its antioxidant properties also make it a subject of interest in various biochemical studies.

Q2: What are the primary factors that can cause 4-Nitroguaiacol degradation?

The main factors contributing to the degradation of 4-Nitroguaiacol are exposure to light (photodegradation), non-optimal pH conditions, high temperatures, and interaction with certain reactive chemicals such as strong oxidizing or reducing agents and some metal ions.

Q3: How should I properly store 4-Nitroguaiacol to ensure its stability?

Solid 4-Nitroguaiacol should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to use amber vials to protect from light and store at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, freezing (-20 °C or below) is advisable. Solutions should ideally be prepared fresh before use.

Q4: Can I use a buffer to stabilize my 4-Nitroguaiacol solution?

Yes, using a buffer is highly recommended, especially for aqueous solutions. The stability of 4-Nitroguaiacol is pH-dependent. Maintaining a stable pH within the optimal range for your experiment can significantly prevent degradation. For example, studies on the related compound 4-nitrophenol (B140041) show that its degradation rate is influenced by pH.[2][3]

Q5: What are the visible signs of 4-Nitroguaiacol degradation?

A noticeable change in the color of the solution, often a yellowing or browning, can indicate degradation. Additionally, the appearance of precipitate or a decrease in the expected concentration as measured by analytical techniques like HPLC are signs of degradation.

Troubleshooting Guides

Issue 1: Unexpected Color Change in 4-Nitroguaiacol Solution
Possible Cause Suggested Solution
Photodegradation Store solutions in amber vials or wrap containers in aluminum foil to protect from light. Minimize exposure to ambient and direct light during experiments.
pH Shift Ensure the solution is adequately buffered to the desired pH. Verify the pH of the solution before and during the experiment, if possible.
Contamination Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and free of contaminants that could catalyze degradation.
Oxidation If the experiment allows, deaerate the solvent before preparing the solution. Solutions can be stored under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Inconsistent Results in

Enzymatic Assays

Possible Cause Suggested Solution
Substrate Degradation Prepare fresh 4-Nitroguaiacol substrate solution for each experiment. Store stock solutions in small, single-use aliquots at -20°C or below.
Interaction with Assay Components Run a control experiment with 4-Nitroguaiacol and other assay components (without the enzyme) to check for any non-enzymatic degradation under assay conditions.
Incorrect Buffer pH Optimize the assay buffer pH to ensure both enzyme activity and 4-Nitroguaiacol stability.
Presence of Metal Ions If your sample or buffer contains metal ions, consider adding a chelating agent like EDTA, provided it does not interfere with your enzyme's activity. Some metal ions can catalyze the degradation of phenolic compounds.
Issue 3: Peak Tailing or Appearance of Extra Peaks in HPLC Analysis
Possible Cause Suggested Solution
On-Column Degradation Ensure the mobile phase pH is compatible with 4-Nitroguaiacol stability. Acidic modifiers like formic acid are often used in reverse-phase HPLC and can help maintain the protonated state of phenolic compounds.[4]
Degradation in Sample Vial Use amber autosampler vials and minimize the time samples spend in the autosampler before injection. If possible, use a cooled autosampler.
Contaminated Mobile Phase Filter all mobile phase components and use HPLC-grade solvents to avoid contaminants that could react with 4-Nitroguaiacol.
Formation of Degradation Products If new peaks appear, it is likely that degradation has occurred. A forced degradation study can help identify potential degradation products.

Data on 4-Nitroguaiacol Degradation

Table 1: Influence of pH on the Photodegradation of 4-Nitrophenol (a related compound)

Data for 4-nitrophenol is provided as a proxy due to the limited availability of specific data for 4-Nitroguaiacol. Trends are expected to be similar.

pHDegradation Efficiency (%) after 60 min solar irradiation
154.9
379.9
579.9
785.2
992.1
1198.5
(Data adapted from a study on the photocatalytic degradation of 4-nitrophenol.[2])

Table 2: Photodegradation Kinetics of 4-Nitroguaiacol in Aqueous Solution

Initial Concentration (mM)Photolysis Rate (mM/h)Atmospheric Lifetime (hours of illumination)
<0.45First-order kinetics125
(Data from a study on the photolysis of 4-Nitroguaiacol under artificial sunlight.[4][5])

Experimental Protocols

Protocol 1: Preparation and Storage of 4-Nitroguaiacol Stock Solution
  • Materials:

    • 4-Nitroguaiacol (solid, high purity)

    • High-purity solvent (e.g., DMSO, Ethanol, or buffered aqueous solution)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass vials with screw caps

    • Pipettes and sterile filter tips

  • Procedure:

    • Weigh the required amount of solid 4-Nitroguaiacol using an analytical balance.

    • Transfer the solid to a volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid completely. Gentle warming or sonication may be applied if necessary, but avoid excessive heat.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Mix the solution thoroughly by inversion.

    • Filter the stock solution through a 0.22 µm syringe filter if particulate matter is a concern.

    • Aliquot the stock solution into amber glass vials.

    • For solutions sensitive to oxidation, purge the headspace of the vials with an inert gas (e.g., nitrogen or argon) before sealing.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vials at the appropriate temperature (-20°C for long-term storage).

Protocol 2: Monitoring 4-Nitroguaiacol Stability by HPLC
  • Objective: To assess the stability of a 4-Nitroguaiacol solution under specific experimental conditions (e.g., temperature, pH, light exposure).

  • Materials:

    • Prepared 4-Nitroguaiacol solution

    • HPLC system with a UV detector

    • A suitable C18 reverse-phase HPLC column

    • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

    • Amber and clear HPLC vials

  • Procedure:

    • Time-Zero Analysis: Immediately after preparing the 4-Nitroguaiacol solution, inject a sample into the HPLC system to obtain the initial concentration (t=0).

    • Sample Incubation:

      • To test for thermal degradation , place a sealed amber vial of the solution in a temperature-controlled environment (e.g., incubator or water bath) at the desired temperature.

      • To test for photodegradation , place a sealed clear vial of the solution under a controlled light source. Wrap a control vial in aluminum foil and place it under the same temperature conditions.

      • To test for pH stability , incubate the buffered solution at a specific temperature in an amber vial.

    • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution, transfer it to an HPLC vial, and inject it into the HPLC system.

    • Data Analysis:

      • Quantify the peak area of 4-Nitroguaiacol at each time point.

      • Calculate the percentage of 4-Nitroguaiacol remaining relative to the t=0 sample.

      • Plot the percentage of remaining 4-Nitroguaiacol against time to determine the degradation rate.

Visualizations

Degradation_Pathway 4-Nitroguaiacol 4-Nitroguaiacol Degraded_Products Degraded_Products 4-Nitroguaiacol->Degraded_Products influenced by Degradation_Factors Degradation Factors Light Light Degradation_Factors->Light High_Temperature High_Temperature Degradation_Factors->High_Temperature Extreme_pH Extreme_pH Degradation_Factors->Extreme_pH Oxidizing_Agents Oxidizing_Agents Degradation_Factors->Oxidizing_Agents

Caption: Factors influencing 4-Nitroguaiacol degradation.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation under Stress Conditions cluster_analysis Analysis Prepare_Solution Prepare 4-Nitroguaiacol Solution Initial_Analysis t=0 HPLC Analysis Prepare_Solution->Initial_Analysis Temperature Temperature Initial_Analysis->Temperature Light Light Initial_Analysis->Light pH pH Initial_Analysis->pH Time_Point_Analysis Time-Point HPLC Analysis Temperature->Time_Point_Analysis Light->Time_Point_Analysis pH->Time_Point_Analysis Data_Evaluation Evaluate Degradation Rate Time_Point_Analysis->Data_Evaluation

Caption: Workflow for assessing 4-Nitroguaiacol stability.

References

Technical Support Center: 2-Methoxy-4-nitrophenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 2-Methoxy-4-nitrophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Troubleshooting Guides

This section offers step-by-step guidance to address specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Chromatographic Resolution or Co-eluting Peaks in HPLC Analysis

Poor separation of this compound from other components in the sample matrix is a common challenge.

Troubleshooting Workflow for HPLC Co-elution

start Poor Resolution/ Co-elution Observed step1 Optimize Mobile Phase - Adjust organic solvent ratio - Modify pH - Add ion-pairing agent start->step1 step2 Change Stationary Phase - Use a different column chemistry (e.g., C18, Phenyl-Hexyl) - Decrease particle size for higher efficiency step1->step2 No/Minor Improvement end Resolution Improved step1->end Success step3 Adjust Flow Rate - Lower flow rate to increase resolution step2->step3 No/Minor Improvement step2->end Success step4 Modify Temperature - Increase or decrease column temperature step3->step4 No/Minor Improvement step3->end Success step4->end Success no_improvement Still Poor Resolution step4->no_improvement

Caption: Troubleshooting workflow for HPLC co-elution.

Detailed Steps:

  • Mobile Phase Optimization:

    • Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A lower organic content generally increases retention time and can improve the separation of closely eluting peaks.

    • pH Modification: The ionization state of this compound (a phenolic compound) is pH-dependent. Adjusting the mobile phase pH with a suitable buffer can alter its retention time and selectivity relative to interfering compounds.

    • Ion-Pairing Agents: For ionizable interferences, adding an ion-pairing reagent to the mobile phase can improve retention and resolution.

  • Stationary Phase Selection:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl column might offer different selectivity for aromatic compounds like this compound.

  • Flow Rate and Temperature:

    • Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

    • Temperature affects solvent viscosity and analyte interaction with the stationary phase. Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves separation.

Issue 2: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS Analysis

Matrix effects are a primary cause of inaccurate quantification in LC-MS/MS and arise from co-eluting compounds that affect the ionization efficiency of the target analyte.

Logical Workflow for Mitigating Matrix Effects

start Suspected Matrix Effects (Poor accuracy/precision) step1 Improve Sample Preparation - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation (PPT) start->step1 step2 Dilute Sample - Reduces concentration of interfering matrix components start->step2 step3 Optimize Chromatography - Achieve baseline separation of analyte from matrix components step1->step3 step2->step3 step4 Use Stable Isotope-Labeled Internal Standard (SIL-IS) - Compensates for ionization variations step3->step4 end Matrix Effects Minimized step4->end

Caption: Workflow for addressing matrix effects in LC-MS/MS.

Detailed Steps:

  • Enhance Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.

    • Solid-Phase Extraction (SPE): Use an SPE cartridge that selectively retains this compound while allowing matrix components to be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively partition your analyte into the organic phase, leaving interfering substances in the aqueous phase.

    • Protein Precipitation (PPT): For biological samples, PPT is a simple method to remove the bulk of proteins, but it may not remove other matrix components like phospholipids.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact the ionization of your analyte.

  • Chromatographic Separation: Improve the HPLC method to chromatographically separate this compound from the regions where matrix components elute.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) of this compound. A SIL-IS will co-elute with the analyte and experience the same degree of ionization suppression or enhancement, thus providing a more accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical interferences in the detection of this compound?

A1: While specific quantitative data for this compound is limited, based on studies of similar nitrophenolic compounds, common interferences include:

  • Structural Isomers: Other nitrophenol isomers, such as 2-Methoxy-5-nitrophenol or other positional isomers, can have similar retention times and mass spectral fragmentation patterns.

  • Structurally Related Compounds: Compounds with similar functional groups, such as other phenols, guaiacol (B22219) and its derivatives, and other nitroaromatic compounds, can potentially interfere.

  • Matrix Components: In complex samples, endogenous substances can cause interference. For example, in environmental water samples, humic acids and other phenolic pollutants may interfere. In biological samples like plasma or urine, metabolites, lipids, and pigments can be problematic.[1][2]

Summary of Potential Interferences for Nitrophenol Detection

Interference TypeExamplesPotential ImpactMitigation Strategy
Structural Isomers 2-Methoxy-5-nitrophenolCo-elution in chromatography, isobaric interference in MSHigh-resolution chromatography, optimized MS/MS transitions
Phenolic Compounds Phenol (B47542), cresol, hydroquinone, catecholChromatographic co-elution, competition in electrochemical detectionGradient elution in HPLC, selective electrode modification
Nitroaromatic Compounds Nitrobenzene, dinitrophenolsSimilar electrochemical behavior, potential co-elutionSelective extraction, optimized chromatographic conditions
Metal Ions (Electrochemical) Cu²⁺, Fe³⁺Can form complexes or interfere with electrode reactionsUse of chelating agents, selective electrode coatings
Biological Matrix Phospholipids, proteins, saltsIon suppression/enhancement in MS, column foulingProtein precipitation, SPE, LLE, sample dilution
Environmental Matrix Humic acids, fulvic acidsAdsorption to stationary phase, signal suppressionSample filtration, SPE cleanup

Q2: How do pH and temperature affect the stability and detection of this compound?

A2: As with other nitrophenols, pH and temperature can significantly impact the analysis of this compound.[3]

  • pH: The phenolic hydroxyl group has a pKa value, and changes in pH will alter the compound's ionization state. This affects its solubility, retention in reversed-phase chromatography, and extraction efficiency. In its deprotonated state (at higher pH), it becomes more polar.

  • Temperature: High temperatures can potentially lead to degradation of nitrophenols, especially during long storage or in the high-temperature environment of a GC inlet. For GC analysis, derivatization is often recommended to improve thermal stability.[4][5]

Q3: What is the recommended sample preparation protocol for analyzing this compound in biological fluids?

A3: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. Here is a general protocol for plasma or serum:

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma

  • Pre-treatment: To 1 mL of plasma, add a suitable internal standard. Acidify the sample with a small volume of acid (e.g., phosphoric acid) to a pH below the pKa of this compound to ensure it is in its neutral form.

  • SPE Column Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS analysis.

Q4: Can I analyze this compound by GC-MS without derivatization?

A4: Direct analysis of underivatized nitrophenols by GC-MS can be challenging due to their polar nature, which can lead to poor peak shape, low sensitivity, and interaction with active sites in the GC system.[4] Derivatization, for example by silylation (e.g., using MSTFA), is often employed to increase volatility and thermal stability, resulting in better chromatographic performance.[5] However, with modern, highly inert GC columns and liners, direct analysis may be possible, but it would require careful optimization and may not be suitable for trace-level quantification.

References

improving yield and purity of 4-Nitroguaiacol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Nitroguaiacol, focusing on improving yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-Nitroguaiacol.

Problem Potential Cause Suggested Solution
Low Yield of 4-Nitroguaiacol Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (guaiacol) is still present, consider extending the reaction time or carefully increasing the amount of nitrating agent.[1]
Suboptimal reaction temperature.The nitration of guaiacol (B22219) is an exothermic reaction. Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to favor the formation of the para-isomer and minimize side reactions.[2][3]
Product loss during work-up.Ensure the pH of the aqueous layer is acidic during extraction to keep the phenolic product in the organic phase. Thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Poor Regioselectivity (High proportion of 6-Nitroguaiacol) Reaction temperature is too high.Higher temperatures can lead to an increased formation of the ortho-isomer (6-Nitroguaiacol). Strict temperature control is crucial.
Inappropriate nitrating agent or solvent.The choice of nitrating agent and solvent system can influence the ortho/para isomer ratio. Using a milder nitrating agent or a different solvent system may improve selectivity.
Formation of Dark, Tar-Like Byproducts Over-nitration or oxidation of the starting material and product.Add the nitrating agent slowly and in a controlled manner to prevent localized high concentrations and excessive heat generation.[3]
Reaction temperature is too high.Elevated temperatures can promote polymerization and degradation of the phenolic compounds.
Presence of impurities in starting materials.Use purified guaiacol and fresh, high-quality reagents to minimize side reactions.
Difficulty in Purifying the Product Inefficient separation of isomers.4-Nitroguaiacol and 6-Nitroguaiacol can be challenging to separate due to their similar polarities. Column chromatography with a carefully selected eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) is often effective.[1][4]
Product "oiling out" during recrystallization.This can occur if the boiling point of the solvent is higher than the melting point of the 4-Nitroguaiacol or if the solution is supersaturated. Try a lower-boiling point solvent or use a solvent pair. Adding a seed crystal of pure 4-Nitroguaiacol can also induce proper crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-Nitroguaiacol?

A1: The most common method for synthesizing 4-Nitroguaiacol is through the electrophilic aromatic substitution of guaiacol using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][2]

Q2: What are the main side products in this synthesis?

A2: The primary side products are the isomeric 6-Nitroguaiacol and the di-nitrated product, 4,6-Dinitroguaiacol.[5][6] Additionally, oxidative polymerization can lead to the formation of tar-like substances.

Q3: How can I improve the regioselectivity to favor the 4-nitro isomer over the 6-nitro isomer?

A3: To enhance the formation of 4-Nitroguaiacol, it is crucial to maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. Steric hindrance from the methoxy (B1213986) group at the ortho position makes the para position more accessible, and lower temperatures amplify this effect.[2]

Q4: What are the best methods for purifying crude 4-Nitroguaiacol?

A4: A combination of column chromatography and recrystallization is generally effective. Column chromatography using silica (B1680970) gel with a gradient elution system (e.g., hexane-ethyl acetate) can separate the 4-nitro and 6-nitro isomers.[1][4] Subsequent recrystallization of the fractions containing 4-Nitroguaiacol from a suitable solvent (e.g., ethanol/water mixture) can yield a highly pure product.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material (guaiacol) on a TLC plate, you can observe the consumption of the starting material and the appearance of the product spots. A suitable eluent for TLC would be a mixture of hexane and ethyl acetate.

Experimental Protocols

Synthesis of 4-Nitroguaiacol

This protocol is designed to favor the formation of 4-Nitroguaiacol.

Materials:

  • Guaiacol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve guaiacol (1 equivalent) in dichloromethane. Cool the flask in an ice-salt bath to 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10 °C.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred guaiacol solution via the dropping funnel, ensuring the reaction temperature does not exceed 5 °C. The addition should take approximately one hour.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C and monitor the reaction's progress by TLC until the guaiacol is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and water. Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 4-Nitroguaiacol.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield purified 4-Nitroguaiacol.

Purification by Recrystallization
  • Solvent Selection: Dissolve the purified 4-Nitroguaiacol in a minimum amount of a hot solvent, such as an ethanol/water mixture.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

Synthesis_Pathway Guaiacol Guaiacol Intermediate Wheland Intermediate Guaiacol->Intermediate Electrophilic Attack NitratingAgent HNO₃ / H₂SO₄ Product4 4-Nitroguaiacol (Major Product) Intermediate->Product4 -H⁺ Product6 6-Nitroguaiacol (Minor Product) Intermediate->Product6 -H⁺ DinitroProduct 4,6-Dinitroguaiacol (Side Product) Product4->DinitroProduct Further Nitration Product6->DinitroProduct Further Nitration

Caption: Synthesis pathway of 4-Nitroguaiacol from Guaiacol.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions [Pure] Impure Use Purified Reagents CheckPurity->Impure [Impure] OptimizeTemp Optimize Temperature (0-5 °C) CheckConditions->OptimizeTemp [Temp Issue] OptimizeTime Optimize Reaction Time (TLC) CheckConditions->OptimizeTime [Time Issue] CheckWorkup Analyze Work-up & Purification OptimizePurification Refine Chromatography & Recrystallization CheckWorkup->OptimizePurification Impure->CheckConditions OptimizeTemp->CheckWorkup OptimizeTime->CheckWorkup Success Improved Yield & Purity OptimizePurification->Success

Caption: Troubleshooting workflow for 4-Nitroguaiacol synthesis.

References

Technical Support Center: Addressing Poor Solubility of 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxy-4-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound is a yellow, solid organic compound with limited solubility in water.[1][2][3] Its molecular structure contains a relatively non-polar benzene (B151609) ring, which contributes to its low affinity for polar solvents like water. While it does have polar functional groups (a hydroxyl and a nitro group) that can participate in hydrogen bonding, the overall hydrophobicity of the molecule limits its dissolution in aqueous media.

Q2: What is the pKa of this compound and why is it important for solubility?

The predicted acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound is approximately 7.05.[1] This pKa value is critical for solubility because it indicates the pH at which the compound will exist in its protonated (less soluble) and deprotonated (more soluble) forms. At a pH below the pKa, the neutral, less soluble form predominates. At a pH above the pKa, the compound is deprotonated to form the phenolate (B1203915) salt, which is more polar and thus more soluble in aqueous solutions.

Q3: What are the common strategies to improve the solubility of this compound in aqueous buffers?

The primary strategies to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Increasing the pH of the buffer to a value above the pKa of ~7.05 will convert the compound to its more soluble phenolate form.

  • Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility by reducing the overall polarity of the solvent system.

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous phase.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[4]

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and resolve solubility issues with this compound during your experiments.

Issue 1: Precipitate forms when dissolving this compound directly in my aqueous buffer.

This is the most common issue due to the compound's inherent low water solubility.

Troubleshooting Workflow:

start Start: this compound precipitates in aqueous buffer check_ph Can the experimental pH be adjusted? start->check_ph adjust_ph Increase buffer pH to > 7.5 (at least 0.5 units above pKa) check_ph->adjust_ph Yes check_cosolvent Can a co-solvent be used in the assay? check_ph->check_cosolvent No ph_success Solubility Issue Resolved adjust_ph->ph_success use_cosolvent Use a water-miscible organic co-solvent (e.g., DMSO, ethanol, DMF) check_cosolvent->use_cosolvent Yes check_surfactant Is a surfactant compatible with the experiment? check_cosolvent->check_surfactant No cosolvent_success Solubility Issue Resolved use_cosolvent->cosolvent_success use_surfactant Add a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) check_surfactant->use_surfactant Yes use_cyclodextrin Utilize cyclodextrins for complexation (e.g., HP-β-CD) check_surfactant->use_cyclodextrin No surfactant_success Solubility Issue Resolved use_surfactant->surfactant_success cyclodextrin_success Solubility Issue Resolved use_cyclodextrin->cyclodextrin_success advanced_methods Consider advanced formulation strategies (e.g., solid dispersions, nanosuspensions) use_cyclodextrin->advanced_methods

Caption: Troubleshooting workflow for poor solubility.

Issue 2: My stock solution in an organic solvent precipitates upon dilution into the aqueous buffer.

This is a common occurrence when a concentrated stock in a solvent like DMSO is diluted into an aqueous medium where the compound has low solubility.

Preventative Measures and Solutions:

  • Lower the Stock Concentration: If possible, prepare a more dilute stock solution.

  • Stepwise Dilution: Instead of adding the stock directly to the full volume of buffer, add the stock to a smaller volume of buffer first, mix well, and then bring it to the final volume.

  • Modify the Dilution Buffer: Incorporate a co-solvent, surfactant, or cyclodextrin (B1172386) into the aqueous buffer before adding the stock solution.

Data Presentation: Expected Solubility Trends

ConditionSolvent/Buffer SystemExpected SolubilityRationale
pH Adjustment Aqueous Buffer pH 5.0Very LowThe compound is primarily in its neutral, less soluble form.
Aqueous Buffer pH 7.0LowApproaching the pKa, a small fraction is ionized.
Aqueous Buffer pH 8.0Moderate to HighAbove the pKa, the more soluble phenolate form dominates.
Co-solvents WaterInsoluble[1][3]Inherently low aqueous solubility.
10% Ethanol in WaterLow to ModerateThe co-solvent increases the solvent's capacity to dissolve the compound.
10% DMSO in WaterModerateDMSO is a strong organic solvent that can significantly increase solubility.
Surfactants 0.1% Tween® 20 in WaterModerateMicellar encapsulation enhances apparent solubility.
Cyclodextrins 10 mM HP-β-CD in WaterModerate to HighFormation of a soluble inclusion complex.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to determine the optimal pH for dissolving this compound in your aqueous buffer.

Materials:

  • This compound

  • Your desired aqueous buffer (e.g., phosphate, TRIS)

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare your aqueous buffer at a pH below the pKa of this compound (e.g., pH 6.0).

  • Add the desired amount of solid this compound to the buffer and stir. Observe that it does not fully dissolve.

  • Slowly add small increments of 0.1 M NaOH while continuously monitoring the pH.

  • Continue to add base and stir until all the solid has dissolved.

  • Record the pH at which complete dissolution occurs. This is the minimum pH required to solubilize the compound at this concentration.

  • Important: Ensure that the final pH is compatible with your experimental system (e.g., does not inactivate enzymes or harm cells).

Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility

This protocol provides a standardized method for quantifying the solubility of this compound in a specific solvent system.

Experimental Workflow:

prep Prepare Saturated Solution: Add excess this compound to solvent equilibrate Equilibrate: Shake at a constant temperature (e.g., 25°C) for 24-48h prep->equilibrate separate Phase Separation: Centrifuge to pellet undissolved solid equilibrate->separate sample Sample Supernatant: Carefully remove a known volume of the clear supernatant separate->sample dilute Dilute Sample: Dilute the supernatant with the same solvent sample->dilute analyze Analyze Concentration: Use a validated analytical method (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility: Determine the concentration in the original saturated solution analyze->calculate

Caption: Shake-flask method workflow.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent system (e.g., buffer at a specific pH, co-solvent mixture). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with the same solvent system to a concentration that falls within the linear range of your analytical method.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent system by multiplying the measured concentration by the dilution factor.

Protocol 3: Preparation of a this compound/Cyclodextrin Inclusion Complex

This protocol describes a method to prepare a solid inclusion complex of this compound with a cyclodextrin, which can then be dissolved in an aqueous buffer.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Drying oven or lyophilizer

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Slurry Formation: In a mortar, add the cyclodextrin and a small amount of deionized water to form a paste.

  • Incorporation: Gradually add the this compound to the cyclodextrin paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or freeze-dry the sample.

  • Final Product: The resulting dry powder is the inclusion complex, which should exhibit improved aqueous solubility compared to the free compound. This powder can then be directly dissolved in your experimental buffer.

References

Technical Support Center: Optimizing HPLC Separation for 4-Nitroguaiacol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Nitroguaiacol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing an HPLC method for 4-Nitroguaiacol and its potential metabolites?

A1: A systematic approach to method development is crucial. The initial steps should involve:

  • Analyte and Metabolite Information Gathering: Understand the physicochemical properties of 4-Nitroguaiacol and its expected metabolites (e.g., pKa, logP, UV absorbance maxima). Potential metabolites, by analogy to 4-nitrophenol (B140041), may include glucuronide and sulfate (B86663) conjugates, as well as reduced (amino) and oxidized (catechol) forms.[1][2] In plants, 4-nitrosyringol has been identified as a metabolite.[3][4]

  • Column Selection: A reversed-phase C18 column is a common starting point for the separation of phenolic compounds.[5] For nitroaromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.[6]

  • Mobile Phase Selection: A typical mobile phase for reversed-phase HPLC consists of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol.[5] The choice of organic modifier can influence selectivity.

  • Detector Settings: A UV detector is suitable for 4-Nitroguaiacol and its metabolites due to their aromatic nature. The detection wavelength should be set at or near the absorbance maximum of the analytes for optimal sensitivity. For simultaneous detection of 4-nitrophenol and its metabolites, a wavelength of 290 nm has been used.[2][7]

  • Scouting Gradient: Begin with a broad gradient run (e.g., 5-95% organic modifier) to determine the approximate elution conditions for your compounds of interest.

Q2: What are the major classes of metabolites expected for 4-Nitroguaiacol in biological systems?

A2: Based on the metabolism of structurally similar compounds like 4-nitrophenol, the primary metabolic pathways for 4-Nitroguaiacol in mammals are expected to be Phase II conjugation reactions.[1] Therefore, the major metabolites are likely to be:

  • Glucuronide conjugates: Formed by the addition of glucuronic acid.

  • Sulfate conjugates: Formed by the addition of a sulfate group.

Phase I reactions may also occur, leading to:

  • Reduction: The nitro group can be reduced to an amino group, forming 4-aminoguaiacol.

  • Oxidation: Hydroxylation of the aromatic ring can lead to catechol derivatives.[1]

In plant systems, metabolism can differ, and one identified metabolite of 4-Nitroguaiacol is 4-nitrosyringol.[3][4]

Q3: How does mobile phase pH affect the retention of 4-Nitroguaiacol and its metabolites?

A3: Mobile phase pH is a critical parameter for controlling the retention of ionizable compounds like 4-Nitroguaiacol and its phenolic metabolites.[6] 4-Nitroguaiacol has a phenolic hydroxyl group, making it weakly acidic.

  • At a pH below the pKa of the phenolic group, the compound will be in its neutral, protonated form, leading to increased hydrophobicity and stronger retention on a reversed-phase column.

  • At a pH above the pKa , the phenolic group will be deprotonated (ionized), making the molecule more polar and resulting in decreased retention.

For consistent and reproducible retention times, it is recommended to buffer the mobile phase at a pH at least 1.5 to 2 units away from the pKa of the analytes.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for 4-Nitroguaiacol are tailing. What are the possible causes and how can I fix it?

A: Peak tailing for phenolic compounds is a common issue in reversed-phase HPLC. Here are the potential causes and solutions:

Potential Cause Solution
Secondary Interactions with Residual Silanols Use a modern, high-purity silica (B1680970) column with end-capping. Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of residual silanols. Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%).
Mobile Phase pH Close to Analyte pKa Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of 4-Nitroguaiacol.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Void Flush the column with a strong solvent. If the problem persists, replace the column.

Q: My peaks are fronting. What could be the issue?

A: Peak fronting is less common than tailing but can occur under certain conditions:

Potential Cause Solution
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Overload Decrease the amount of sample injected onto the column.
Issue 2: Poor Resolution Between 4-Nitroguaiacol and its Metabolites

Q: I am not able to separate 4-Nitroguaiacol from one of its potential metabolites. What can I do to improve the resolution?

A: Improving resolution often requires a systematic optimization of several chromatographic parameters:

Parameter to Optimize Suggested Action
Mobile Phase Composition Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different selectivities. Adjust the gradient slope: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
Mobile Phase pH Small changes in pH can significantly alter the retention of ionizable compounds, thus affecting selectivity. Experiment with different pH values within the stable range of your column.
Column Chemistry If optimizing the mobile phase is insufficient, consider a column with a different stationary phase. A Phenyl-Hexyl column can provide different selectivity for aromatic compounds compared to a C18 column.[6]
Temperature Increasing the column temperature can improve efficiency and may alter selectivity. Ensure the temperature is within the column's operating limits.
Issue 3: Retention Time Instability

Q: My retention times are drifting or are not reproducible. What are the common causes?

A: Unstable retention times can compromise the reliability of your analysis. The following table outlines common causes and their solutions:

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradients. A general rule is to flush with at least 10-20 column volumes.
Mobile Phase Composition Changes Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly. Check for solvent evaporation from the reservoirs.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[8]
Pump Issues (Flow Rate Fluctuation) Check for leaks in the pump and fittings. Degas the mobile phase to prevent air bubbles in the pump heads.[8]
Column Degradation If the retention times consistently decrease over time, the stationary phase may be degrading. This can be caused by operating at a high pH. Replace the column if necessary.

Experimental Protocols

Example HPLC Method for Nitrophenols

This protocol is a starting point for the analysis of 4-Nitroguaiacol and can be optimized further.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 345 nm (absorbance maximum for 4-Nitroguaiacol)

This is a general protocol and may require optimization for your specific application and metabolites.

Visualizations

Metabolic Pathway of 4-Nitroguaiacol

Metabolic Pathway of 4-Nitroguaiacol 4-Nitroguaiacol 4-Nitroguaiacol Glucuronide_Conjugate 4-Nitroguaiacol Glucuronide 4-Nitroguaiacol->Glucuronide_Conjugate Phase II (Glucuronidation) Sulfate_Conjugate 4-Nitroguaiacol Sulfate 4-Nitroguaiacol->Sulfate_Conjugate Phase II (Sulfation) Reduced_Metabolite 4-Aminoguaiacol 4-Nitroguaiacol->Reduced_Metabolite Phase I (Reduction) Oxidized_Metabolite 4-Nitrocatechol Derivative 4-Nitroguaiacol->Oxidized_Metabolite Phase I (Oxidation) Plant_Metabolite 4-Nitrosyringol 4-Nitroguaiacol->Plant_Metabolite Plant Metabolism

Caption: Potential metabolic pathways of 4-Nitroguaiacol.

HPLC Optimization Workflow

HPLC Optimization Workflow cluster_0 Method Development cluster_1 Troubleshooting Start Define Separation Goals Column_Selection Select Column (e.g., C18, Phenyl-Hexyl) Start->Column_Selection Mobile_Phase_Scouting Scout Mobile Phase (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase_Scouting Gradient_Optimization Optimize Gradient Profile Mobile_Phase_Scouting->Gradient_Optimization Temperature_Flow_Rate Fine-tune Temperature and Flow Rate Gradient_Optimization->Temperature_Flow_Rate Final_Method Final Validated Method Temperature_Flow_Rate->Final_Method Problem Identify Issue (e.g., Poor Resolution, Peak Tailing) Adjust_Parameters Systematically Adjust One Parameter at a Time Problem->Adjust_Parameters Evaluate Evaluate Results Adjust_Parameters->Evaluate Evaluate->Gradient_Optimization If resolved Evaluate->Problem If not resolved

Caption: A systematic workflow for HPLC method optimization.

References

Technical Support Center: 2-Methoxy-4-nitrophenol (MNP) Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Methoxy-4-nitrophenol (MNP), also known as 4-Nitroguaiacol, in colorimetric assays. Our goal is to help you minimize background noise and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound (MNP) colorimetric assay?

A this compound colorimetric assay is based on the enzymatic or chemical conversion of a substrate that results in the production of MNP, a yellow-colored compound. The intensity of the yellow color, which can be quantified by measuring its absorbance at a specific wavelength (typically around 405-420 nm), is directly proportional to the amount of MNP produced and, therefore, to the activity of the enzyme or the concentration of the analyte of interest.

Q2: What are the common sources of high background noise in MNP assays?

High background noise in MNP assays can arise from several factors, including:

  • Substrate Instability: Spontaneous degradation of the substrate can lead to the non-enzymatic release of MNP, causing a high background signal.

  • Reagent Contamination: Contamination of buffers, enzyme preparations, or the MNP standard with interfering substances can contribute to elevated absorbance readings.

  • Non-Specific Binding: In immunoassays or other formats involving plate-bound components, non-specific binding of reagents to the microplate wells can generate a false signal.

  • Sample Matrix Effects: Components within the biological sample (e.g., serum, plasma, cell lysates) can interfere with the assay chemistry, leading to increased background.

  • Sub-optimal Assay Conditions: Incorrect pH, temperature, or incubation times can promote non-specific reactions and increase background noise.

Q3: How can I troubleshoot high background noise in my MNP assay?

To troubleshoot high background noise, a systematic approach is recommended. This involves evaluating each component and step of the assay. Key troubleshooting steps include:

  • Reagent Quality Check: Ensure that all reagents, especially the substrate and MNP standard, are of high purity and have been stored correctly to prevent degradation.

  • Optimize Assay Conditions: Systematically vary parameters such as pH, incubation time, and temperature to find the optimal conditions that maximize the specific signal while minimizing the background.

  • Sample Preparation: If sample matrix effects are suspected, consider diluting the sample, or using pre-clearing techniques like centrifugation or filtration to remove interfering substances.

  • Washing Steps (for plate-based assays): Inadequate washing can leave unbound reagents in the wells, leading to high background. Ensure thorough and consistent washing between steps.

  • Run Appropriate Controls: Include negative controls (e.g., wells with all reagents except the enzyme or sample) to determine the contribution of each component to the background signal.

Troubleshooting Guides

Issue 1: High Background in "No Enzyme" Control Wells

This issue suggests that the substrate is degrading spontaneously or that one of the reagents is contaminated.

Troubleshooting Workflow:

A High Background in 'No Enzyme' Control B Prepare fresh substrate solution A->B C Test substrate stability over time at assay temperature B->C D Observe significant increase in absorbance over time? C->D E Substrate is unstable under assay conditions D->E Yes G Test individual reagents for contamination D->G No F Consider alternative substrate or modify assay buffer (e.g., adjust pH, add stabilizers) E->F H Incubate each reagent alone in a well and measure absorbance G->H I Identify contaminated reagent H->I J Replace contaminated reagent with a fresh, high-purity stock I->J

Caption: Troubleshooting high background in no-enzyme controls.

Experimental Protocol: Substrate Stability Test

  • Reagent Preparation: Prepare the assay buffer and substrate solution according to your standard protocol.

  • Assay Setup: In a 96-well plate, add the assay buffer and substrate to a set of wells (in triplicate).

  • Incubation and Measurement: Incubate the plate at the standard assay temperature. Measure the absorbance at the appropriate wavelength (e.g., 410 nm) at regular intervals (e.g., every 10 minutes for 1 hour).

  • Data Analysis: Plot the absorbance values against time. A significant increase in absorbance over time indicates substrate instability.

Issue 2: High Background Signal Varies Across the Plate

Inconsistent background across a microplate often points to issues with pipetting, temperature gradients, or inadequate washing in plate-based assays.

Logical Relationship Diagram:

A Inconsistent High Background B Check Pipetting Technique and Calibration A->B C Ensure Proper Plate Sealing and Incubation A->C D Optimize Washing Procedure (for plate-based assays) A->D E Consistent Pipetting Volume and Technique B->E F Uniform Temperature Across the Plate C->F G Thorough and Consistent Washing D->G H Reduced Background Variability E->H F->H G->H

Caption: Addressing inconsistent high background across a plate.

Data Presentation: Optimizing Assay Conditions

The following tables provide illustrative data on how changing key assay parameters can affect the signal-to-background ratio in a typical MNP-based enzymatic assay.

Table 1: Effect of pH on Signal-to-Background Ratio

pHSignal (Absorbance)Background (Absorbance)Signal-to-Background Ratio
6.00.4500.1503.0
7.00.8500.1008.5
7.51.2000.08015.0
8.01.3500.12011.3
9.01.1000.2005.5

Note: Data are for illustrative purposes.

Table 2: Effect of Incubation Time on Signal-to-Background Ratio

Incubation Time (minutes)Signal (Absorbance)Background (Absorbance)Signal-to-Background Ratio
100.3000.0506.0
200.6500.06010.8
301.1000.08013.8
601.8000.15012.0
902.2000.2508.8

Note: Data are for illustrative purposes.

Key Experimental Protocols

Protocol 1: General MNP Colorimetric Assay for Enzyme Activity

This protocol provides a general framework for measuring enzyme activity using a substrate that releases MNP.

Materials:

  • Enzyme solution

  • Substrate solution (specific to the enzyme being assayed)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Assay Plate Preparation: Add 50 µL of assay buffer to each well.

  • Enzyme Addition: Add 20 µL of the enzyme solution (or sample) to the appropriate wells. Include a "no-enzyme" control with 20 µL of buffer.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Add 30 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Add 50 µL of stop solution to each well to stop the reaction. The stop solution also enhances the color of the MNP product.

  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 410 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-enzyme" control wells from the absorbance of the sample wells.

Signaling Pathway Diagram:

Substrate Substrate Enzyme Enzyme Substrate->Enzyme Enzymatic Cleavage Product This compound (MNP) (Yellow Product) Enzyme->Product Other_Product Other Product Enzyme->Other_Product

Caption: Enzymatic conversion of a substrate to MNP.

effect of pH on 4-Nitroguaiacol assay performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the 4-Nitroguaiacol (4-NG) Assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Nitroguaiacol in enzyme assays, particularly concerning the effect of pH on assay performance.

Understanding the 4-Nitroguaiacol Assay

The 4-Nitroguaiacol assay is a colorimetric method commonly used to measure the activity of peroxidase and laccase enzymes. In the presence of hydrogen peroxide (for peroxidases) or oxygen (for laccases), the enzyme catalyzes the oxidation of the colorless substrate, 4-Nitroguaiacol. This reaction produces a colored product, allowing for the quantification of enzyme activity by measuring the change in absorbance with a spectrophotometer. The pH of the reaction buffer is a critical parameter that can significantly influence the assay's performance by affecting enzyme activity, substrate stability, and the color of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a 4-Nitroguaiacol based peroxidase/laccase assay?

A1: The optimal pH for a 4-Nitroguaiacol assay is highly dependent on the specific enzyme being used. Generally, fungal laccases and plant peroxidases exhibit optimal activity in the acidic pH range. For many peroxidases, the optimal pH lies between 4.0 and 6.5. It is always recommended to perform a pH optimization experiment for your specific enzyme and experimental conditions.

Q2: How does pH affect the color of 4-Nitroguaiacol itself?

A2: The 4-Nitroguaiacol solution is pH-sensitive and its color can change with varying pH. At acidic pH (e.g., pH 2), 4-NG solutions are typically colorless or pale yellow, absorbing light primarily in the near-UV region (280–400 nm)[1][2]. As the pH increases and the solution becomes more alkaline (e.g., pH 10), the solution turns a more intense yellow due to the deprotonation of the phenolic hydroxyl group[1][2]. This results in a shift of the absorbance maximum to longer wavelengths, with significant absorption in the visible range[1][2].

Q3: What is the colored product of the 4-Nitroguaiacol oxidation reaction?

A3: While the exact structure of the oxidized 4-Nitroguaiacol product is not definitively reported in the provided search results, the oxidation of the related compound, guaiacol (B22219), by peroxidases yields a colored product identified as a 3,3'-dimethoxy-4,4'-biphenylquinone[3]. It is highly probable that the oxidation of 4-Nitroguaiacol follows a similar mechanism, resulting in a nitrated analogue of this colored product.

Q4: Can the choice of buffer affect the assay?

A4: Yes, the type of buffer can influence the assay. For instance, citrate (B86180) buffers are effective in the acidic to neutral pH range (typically pH 2.6–7.6) and are generally compatible with many enzymes[1]. Acetate (B1210297) buffers are also suitable for mildly acidic conditions (pH 3.6–5.6)[4]. However, it's important to be aware of potential interactions. Citrate can act as a metal chelator, which might affect metalloenzymes[1]. Phosphate (B84403) buffers, while common, can sometimes inhibit enzyme activity. Therefore, it is advisable to test different buffer systems to find the one that provides the best performance for your specific enzyme.

Troubleshooting Guide

Problem Possible Causes Solutions
High Background Signal 1. Contaminated Reagents: Buffers, substrate, or hydrogen peroxide may be contaminated. 2. Substrate Instability: 4-Nitroguaiacol may degrade at certain pH values, leading to color formation. 3. Non-enzymatic Oxidation: The substrate may be oxidized by other components in the sample or by light.1. Use Fresh Reagents: Prepare fresh buffer, 4-NG, and hydrogen peroxide solutions. 2. Run a Blank: Perform a control reaction without the enzyme to check for non-enzymatic color formation. 3. Optimize pH: Ensure the assay pH is within the stable range for 4-NG. 4. Protect from Light: Store the 4-NG solution in a dark container.
Low or No Signal 1. Incorrect pH: The buffer pH may be outside the optimal range for the enzyme. 2. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 3. Inhibitors in the Sample: The sample may contain substances that inhibit the enzyme. 4. Substrate Concentration Too Low: The concentration of 4-NG may be limiting the reaction rate.1. Optimize pH: Determine the optimal pH for your enzyme by testing a range of pH values. 2. Check Enzyme Activity: Use a positive control to verify that the enzyme is active. 3. Dilute the Sample: Diluting the sample can reduce the concentration of inhibitors. 4. Optimize Substrate Concentration: Perform a substrate titration to find the optimal 4-NG concentration.
Inconsistent or Irreproducible Results 1. Temperature Fluctuations: Enzyme activity is sensitive to temperature changes. 2. Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations. 3. pH Drift: The buffer capacity may be insufficient to maintain a stable pH throughout the assay.1. Maintain Constant Temperature: Use a water bath or incubator to control the assay temperature. 2. Calibrate Pipettes: Ensure that your pipettes are properly calibrated. 3. Use an Appropriate Buffer: Select a buffer with a pKa close to the desired assay pH and ensure its concentration is sufficient.
Unexpected Color Change 1. pH Shift: The pH of the reaction mixture may have changed during the assay. 2. Reaction with Sample Components: Components in the sample may react with the substrate or the colored product.1. Verify Buffer pH: Check the pH of the reaction mixture before and after the assay. 2. Run a Sample Control: Incubate the sample with the substrate in the absence of the enzyme to check for any direct reactions.

Data Presentation

Table 1: pH-dependent Absorbance Characteristics of 4-Nitroguaiacol

pHAppearanceAbsorbance RegionWavelength of Maximum Absorbance (λmax)
2Colorless/Pale YellowNear-UV~345 nm[2]
10Intense YellowVisibleShifted to longer wavelengths (>400 nm)[1][2]

Note: This table is a summary based on available data. The exact λmax may vary slightly depending on the buffer and ionic strength.

Experimental Protocols

Protocol 1: Determining the Optimal pH for a Peroxidase-Catalyzed 4-Nitroguaiacol Assay

  • Prepare a series of buffers with different pH values (e.g., from pH 3.0 to 8.0 with 0.5 pH unit increments). Suitable buffers include citrate-phosphate or acetate for the acidic range and phosphate for the neutral range.

  • Prepare a stock solution of 4-Nitroguaiacol in a suitable solvent (e.g., ethanol (B145695) or DMSO) and a stock solution of hydrogen peroxide in water.

  • For each pH value, set up a reaction mixture in a microplate well or a cuvette containing the buffer, 4-Nitroguaiacol, and your enzyme solution.

  • Initiate the reaction by adding hydrogen peroxide.

  • Monitor the increase in absorbance over time at the wavelength of maximum absorbance for the colored product (typically around 470 nm for guaiacol oxidation products, but should be determined experimentally for 4-NG).

  • Calculate the initial reaction rate for each pH value.

  • Plot the reaction rate against the pH to determine the optimal pH for your enzyme.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Buffers (pH 3-8) mix Mix Buffer, 4-NG, and Enzyme prep_buffer->mix prep_4ng Prepare 4-NG Stock prep_4ng->mix prep_h2o2 Prepare H2O2 Stock initiate Initiate with H2O2 prep_h2o2->initiate prep_enzyme Prepare Enzyme Solution prep_enzyme->mix mix->initiate measure Measure Absorbance Change initiate->measure calculate Calculate Reaction Rates measure->calculate plot Plot Rate vs. pH calculate->plot determine Determine Optimal pH plot->determine logical_relationship pH pH EnzymeActivity Enzyme Activity pH->EnzymeActivity Influences SubstrateStability 4-NG Stability pH->SubstrateStability Affects ProductColor Product Color Intensity pH->ProductColor Determines AssayPerformance Assay Performance EnzymeActivity->AssayPerformance SubstrateStability->AssayPerformance ProductColor->AssayPerformance

References

troubleshooting guide for 4-Nitroguaiacol based enzymatic assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with 4-Nitroguaiacol (4-NG) based enzymatic assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My enzymatic reaction with 4-Nitroguaiacol (4-NG) shows no color change or a very weak signal. What are the possible causes?

There are several potential reasons for a lack of or weak signal in your 4-NG based enzymatic assay. These can be broadly categorized into issues with the enzyme, the substrate, the reaction conditions, or the measurement itself.

  • Enzyme Inactivity:

    • Improper Storage: Enzymes are sensitive to temperature fluctuations. Ensure your enzyme has been stored at the recommended temperature and has not undergone multiple freeze-thaw cycles.

    • Expired Reagent: Check the expiration date of your enzyme.

    • Incorrect Enzyme: Confirm that you are using an appropriate enzyme for 4-NG, such as a laccase or a peroxidase.

    • Low Enzyme Concentration: The concentration of the enzyme may be too low to produce a detectable signal within the assay time frame.

  • Substrate Issues:

    • Degradation of 4-NG: 4-Nitroguaiacol solutions, especially when exposed to light, can degrade over time. It is recommended to use freshly prepared solutions.

    • Incorrect Substrate Concentration: The 4-NG concentration might be too low, limiting the reaction rate. Conversely, very high substrate concentrations can sometimes lead to substrate inhibition.

  • Suboptimal Reaction Conditions:

    • Incorrect pH: Enzymes have an optimal pH range for activity. Ensure the pH of your buffer is appropriate for the specific laccase or peroxidase you are using.

    • Incorrect Temperature: The reaction temperature may be too low, resulting in a slow reaction rate, or too high, causing enzyme denaturation.

    • Presence of Inhibitors: Your sample or buffer may contain inhibitors of the enzyme. Common inhibitors for laccases and peroxidases include chelating agents (e.g., EDTA), high concentrations of salts, or other phenolic compounds that can act as competitive substrates.

  • Measurement Problems:

    • Instrument Malfunction: Verify that the spectrophotometer is functioning correctly by measuring a known standard.

2. The absorbance readings in my 4-NG assay are unstable or decrease over time. What could be the problem?

Unstable or decreasing absorbance readings can be caused by the following:

  • Instability of the Oxidized Product: The colored product formed from the oxidation of 4-NG may be unstable and degrade over time, leading to a decrease in absorbance.

  • Presence of Reducing Agents: Your sample may contain reducing agents that convert the oxidized product back to its colorless form.

  • Photobleaching: The colored product might be sensitive to light and degrade upon prolonged exposure in the spectrophotometer.

  • Enzyme Instability: The enzyme itself might be unstable under the assay conditions, losing activity over the course of the measurement.

3. I am observing a high background signal in my blank (control) wells. What is the cause and how can I fix it?

A high background signal can be attributed to:

  • Auto-oxidation of 4-NG: 4-Nitroguaiacol can auto-oxidize, especially at alkaline pH or in the presence of certain metal ions, leading to color formation without enzymatic activity. Prepare fresh 4-NG solutions and protect them from light.

  • Contaminated Reagents: Your buffer or other reagents may be contaminated with substances that absorb at the detection wavelength or with other oxidizing agents.

  • Sample Interference: The sample itself might be colored or contain compounds that absorb light at the assay wavelength. A sample blank (containing the sample but no enzyme) should be included to correct for this.

4. My results are not reproducible between experiments. What factors should I check?

Lack of reproducibility is a common issue in enzymatic assays and can be due to:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to significant variations. Use calibrated pipettes and ensure proper pipetting technique.

  • Temperature Fluctuations: Inconsistent incubation temperatures between experiments will affect the reaction rate.

  • Reagent Preparation: Variations in the preparation of buffers and substrate solutions can lead to different results. Always use standardized protocols for reagent preparation.

  • Timing: The timing of reagent addition and measurements should be kept consistent across all experiments.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for enzymatic assays using guaiacol (B22219), which can be adapted for 4-Nitroguaiacol. It is highly recommended to optimize these conditions for your specific enzyme and experimental setup.

Table 1: Typical Reaction Conditions for Laccase and Peroxidase Assays with Phenolic Substrates.

ParameterLaccasePeroxidase
pH Range 3.0 - 6.05.0 - 8.0
Temperature Range 25 - 50 °C20 - 40 °C
Typical Substrate Conc. 1 - 10 mM1 - 20 mM
Typical Enzyme Conc. 0.1 - 5 U/mL0.05 - 2 U/mL
Wavelength (for Guaiacol) ~470 nm~470 nm

Table 2: Common Interfering Substances in Phenolic-Based Enzymatic Assays.

SubstancePotential Effect
EDTA Inhibition of metalloenzymes (like some laccases)
Sodium Azide Strong inhibitor of heme-containing enzymes (peroxidases)
High Salt Concentrations Can alter enzyme conformation and activity
Other Phenolic Compounds Competitive inhibition
Reducing Agents (e.g., Ascorbic Acid, DTT) Can interfere with the colorimetric detection by reducing the oxidized product
Detergents (e.g., SDS, Triton X-100) Can denature enzymes at high concentrations

Experimental Protocols

General Protocol for a 4-Nitroguaiacol Based Enzymatic Assay (Adapted from Guaiacol Assays)

This protocol provides a general framework. Optimization of each component is crucial for accurate and reproducible results.

Materials:

  • 4-Nitroguaiacol (4-NG)

  • Laccase or Peroxidase enzyme

  • Appropriate buffer (e.g., sodium acetate (B1210297) for laccase, sodium phosphate (B84403) for peroxidase)

  • (For Peroxidase Assays) Hydrogen peroxide (H₂O₂)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Reagent Preparation:

    • 4-NG Stock Solution: Prepare a 100 mM stock solution of 4-NG in a suitable organic solvent (e.g., ethanol (B145695) or DMSO) and store it protected from light. From this, prepare a working solution (e.g., 10 mM) in the assay buffer.

    • Buffer: Prepare the appropriate buffer at the desired pH and concentration (e.g., 100 mM sodium acetate, pH 5.0 for laccase).

    • Enzyme Solution: Prepare a stock solution of the enzyme in buffer and store it on ice. Dilute the enzyme to the desired working concentration in the assay buffer just before use.

    • (For Peroxidase) H₂O₂ Solution: Prepare a fresh solution of H₂O₂ in water.

  • Assay Setup:

    • Set up the following reactions in cuvettes or a microplate:

      • Blank: Assay buffer + 4-NG solution (+ H₂O₂ for peroxidase).

      • Sample: Assay buffer + 4-NG solution (+ H₂O₂ for peroxidase) + Enzyme solution.

      • Sample Blank (optional but recommended): Assay buffer + Sample (if your enzyme is in a complex mixture) + 4-NG solution (+ H₂O₂ for peroxidase).

    • The final reaction volume and component concentrations should be optimized. A typical final volume is 1 mL for a cuvette or 200 µL for a microplate well.

  • Reaction and Measurement:

    • Equilibrate the reaction components to the desired temperature.

    • Initiate the reaction by adding the enzyme (for laccase) or H₂O₂ (for peroxidase, if the enzyme and substrate are pre-incubated).

    • Immediately start monitoring the change in absorbance at the optimal wavelength (start with ~470 nm and optimize) over a set period (e.g., 5-10 minutes) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance vs. time graph.

    • Subtract the rate of the blank from the rate of the sample.

Visualizations

Enzymatic Oxidation of 4-Nitroguaiacol

G Substrate 4-Nitroguaiacol (Colorless) Product Oxidized 4-Nitroguaiacol (Colored Product) Substrate->Product Enzymatic Oxidation Enzyme Laccase or Peroxidase Oxygen O2 (for Laccase) or H2O2 (for Peroxidase)

Caption: General reaction scheme for the enzymatic oxidation of 4-Nitroguaiacol.

General Experimental Workflow

G A Reagent Preparation B Assay Setup (Blank, Sample) A->B C Incubation at Optimal Temperature B->C D Initiate Reaction C->D E Spectrophotometric Measurement D->E F Data Analysis E->F

Caption: A typical workflow for a 4-Nitroguaiacol based enzymatic assay.

Troubleshooting Decision Tree

G Start Problem with 4-NG Assay? NoSignal No/Low Signal Start->NoSignal Unstable Unstable Readings Start->Unstable HighBg High Background Start->HighBg CheckEnzyme Check Enzyme Activity & Concentration NoSignal->CheckEnzyme CheckSubstrate Check Substrate (Freshness, Conc.) NoSignal->CheckSubstrate CheckConditions Check Reaction Conditions (pH, Temp) NoSignal->CheckConditions CheckProduct Product Stability? Unstable->CheckProduct CheckReducing Reducing Agents? Unstable->CheckReducing CheckAutoOx Substrate Auto-oxidation? HighBg->CheckAutoOx CheckContam Reagent Contamination? HighBg->CheckContam

Technical Support Center: Synthesis of 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methoxy-4-nitrophenol, particularly concerning the challenges of scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound (4-Nitroguaiacol)?

The most prevalent method for synthesizing this compound is the direct electrophilic nitration of 2-methoxyphenol (guaiacol). This reaction typically employs a nitrating agent, such as nitric acid, often in the presence of a catalyst or a dehydrating agent like sulfuric acid, to introduce a nitro group onto the aromatic ring. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the guaiacol (B22219) ring are ortho-para directing, leading to the formation of different isomers.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the nitration of guaiacol presents several key challenges:

  • Thermal Management: The nitration reaction is highly exothermic.[1] Inadequate heat dissipation on a larger scale can lead to a rapid temperature increase, known as thermal runaway, which can result in side reactions, product degradation, and potentially hazardous conditions like explosions.[2][3][4]

  • Regioselectivity: The reaction can produce a mixture of isomers, primarily 4-nitroguaiacol and 6-nitroguaiacol, as well as dinitrated byproducts.[5] Achieving high selectivity for the desired 4-nitro isomer is crucial for process efficiency and simplifying purification. Direct nitration of guaiacol has been reported to produce an isomeric mixture with a para/ortho ratio of approximately 37:58.[6]

  • Byproduct Formation: Besides isomeric impurities, oxidation of the phenol (B47542) ring and the formation of polymeric tars can occur, especially at elevated temperatures. These byproducts can complicate the purification process and reduce the overall yield.

  • Purification: Separating the desired 4-Methoxy-4-nitrophenol from unreacted starting material, isomeric byproducts, and other impurities can be challenging at a large scale. Common laboratory techniques like column chromatography are often not economically viable for industrial production.[7]

  • Safety and Handling: The use of concentrated and corrosive acids like nitric and sulfuric acid requires specialized equipment and stringent safety protocols to handle potential spills, corrosive fumes, and toxic nitrogen oxide gases.[8]

Q3: How can I improve the regioselectivity to favor the formation of the 4-nitro isomer?

Controlling regioselectivity is a critical aspect of this synthesis. Here are some strategies:

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer. It is essential to maintain a consistently low temperature throughout the addition of the nitrating agent.

  • Choice of Nitrating Agent and Solvent: Milder nitrating agents and the use of specific solvents can influence the ortho/para ratio. For instance, using dilute nitric acid or performing the reaction in a non-polar solvent like carbon tetrachloride can alter the selectivity.[9] Another approach involves a two-step nitrosation-oxidation pathway, which is often highly para-selective.[10]

  • Use of Catalysts: Solid acid catalysts, such as certain zeolites, can enhance para-selectivity due to steric hindrance within the catalyst's pores, favoring the formation of the less bulky para-isomer.[11]

Q4: What are the recommended methods for purifying this compound at a larger scale?

For large-scale purification, the following methods are more practical than column chromatography:

  • Steam Distillation: This technique is effective for separating the ortho- and para-isomers of nitrophenols. The ortho-isomer (6-nitroguaiacol) is more volatile due to intramolecular hydrogen bonding and can be removed with steam, leaving the less volatile para-isomer (4-nitroguaiacol) behind.[10]

  • Recrystallization: After initial separation, the crude this compound can be further purified by recrystallization from a suitable solvent. This process relies on the difference in solubility of the product and impurities at different temperatures.

  • Complex-Assisted Crystallization: In some cases, adding a complexing agent that selectively interacts with an impurity can prevent its incorporation into the product's crystal lattice, thereby enhancing purity.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature while carefully monitoring for byproduct formation.
Over-nitration: Reaction conditions are too harsh (e.g., high temperature, concentrated acid), leading to the formation of dinitrated products.[10]Use dilute nitric acid and maintain a low reaction temperature (e.g., below 10°C). Reduce the reaction time and monitor closely.[10]
Poor Regioselectivity: Reaction conditions favor the formation of the ortho-isomer.Lower the reaction temperature. Experiment with different solvent systems or milder nitrating agents. Consider using a solid acid catalyst to enhance para-selectivity.[11]
Formation of Dark, Tarry Byproducts Oxidation/Polymerization: The reaction temperature is too high, or the reaction mixture is exposed to air for extended periods.Maintain strict temperature control and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure slow, controlled addition of the nitrating agent to prevent localized overheating.
Difficult Product Isolation Product is Oily or Fails to Crystallize: Presence of significant impurities, particularly the ortho-isomer, which can lower the melting point of the mixture.First, separate the isomers using steam distillation. Then, attempt to crystallize the remaining para-isomer from a suitable solvent. Seeding with a pure crystal of this compound may induce crystallization.
Runaway Reaction (Rapid Temperature Increase) Poor Heat Dissipation: The rate of heat generation exceeds the cooling capacity of the reactor, a common issue in scale-up.[4][13]Immediate Action: If safe, add a quenching agent or dilute the reaction mixture with a cold, inert solvent. Prevention: Ensure the reactor's cooling system is adequate for the scale of the reaction. Use a semi-batch process with slow, controlled addition of the nitrating agent. Calculate the adiabatic temperature rise to assess the worst-case scenario before scaling up.

Data Presentation

Table 1: Comparison of Guaiacol Nitration Conditions and Outcomes
ParameterLab Scale (Batch)Pilot/Industrial Scale (Semi-Batch)Key Considerations for Scale-Up
Reactant Ratio (Guaiacol:HNO₃) 1 : 1.11 : 1.05 - 1.1Precise control of stoichiometry is crucial to minimize over-nitration.
Temperature 0 - 10°C0 - 10°CMaintaining low and uniform temperature is critical. The larger volume makes heat dissipation more challenging.[4]
Reaction Time 1 - 3 hours2 - 5 hours (including addition time)Addition time is extended to control the exotherm.[1]
Typical Yield (4-Nitro Isomer) 35 - 50%40 - 60% (optimized)Yield is highly dependent on temperature control and regioselectivity.
Ortho/Para Isomer Ratio ~1.5 : 1~1.2 : 1 (optimized)Can be improved with catalytic methods or by adjusting reaction media.[6]
Purification Method Column Chromatography, RecrystallizationSteam Distillation, RecrystallizationColumn chromatography is not viable at scale.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Guaiacol (2-methoxyphenol)

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Dichloromethane

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, add guaiacol and an equal volume of dichloromethane.

  • Cooling: Cool the reactor to 0-5°C using a circulating chiller.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid to nitric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the stirred guaiacol solution via the dropping funnel. Maintain the internal temperature of the reactor below 10°C throughout the addition. The rate of addition should be carefully controlled to manage the exotherm.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

Protocol 2: Purification by Steam Distillation
  • Transfer the crude product to a flask suitable for steam distillation.

  • Introduce steam into the flask. The more volatile ortho-isomer (6-nitroguaiacol) will co-distill with the water.

  • Continue the distillation until the distillate is clear and no more yellow oil is observed.

  • Cool the distillation flask. The remaining non-volatile residue contains the desired para-isomer (this compound).

  • Isolate the crude para-isomer by filtration or extraction.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

SynthesisWorkflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: Guaiacol in Solvent cool Cool to 0-5°C start->cool add_nitrating_agent Slowly Add Nitrating Agent (Maintain T < 10°C) cool->add_nitrating_agent react Stir for 1-2 hours at 0-10°C add_nitrating_agent->react quench Quench in Ice Water react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry crude_product Crude Product (Isomer Mixture) dry->crude_product steam_distill Steam Distillation crude_product->steam_distill separate Separate Volatile o-isomer and non-volatile p-isomer steam_distill->separate recrystallize Recrystallize p-isomer separate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Synthesis and purification workflow for this compound.

TroubleshootingTree Troubleshooting Guide for Low Yield cluster_analysis Analysis of Crude Product cluster_solutions Potential Solutions start Low Yield Observed check_tlc Analyze crude product by TLC/HPLC start->check_tlc high_sm High amount of starting material? check_tlc->high_sm Yes high_ortho High ortho/para ratio? check_tlc->high_ortho No sol_sm Increase reaction time or consider slight temp. increase. high_sm->sol_sm high_di Presence of dinitrated products? high_ortho->high_di No sol_ortho Lower reaction temperature. Use milder nitrating agent or solid acid catalyst. high_ortho->sol_ortho Yes sol_di Use dilute nitric acid. Maintain T < 10°C. Reduce reaction time. high_di->sol_di Yes

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Analysis of 4-Nitroguaiacol in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 4-Nitroguaiacol (4-NG) in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 4-Nitroguaiacol?

A1: A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample.[1] In the context of analyzing 4-Nitroguaiacol (4-NG) using techniques like LC-MS/MS, co-eluting compounds from complex matrices (e.g., soil, plasma, urine) can interfere with the ionization process. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.

Q2: What are the typical signs that my 4-NG analysis is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of 4-NG response between different sample preparations.

  • Inaccurate quantification, with recovery values significantly deviating from 100%.

  • Non-linear calibration curves when using standards prepared in a neat solvent.

  • A significant difference in the peak area of 4-NG when comparing a standard in pure solvent to a standard spiked into a blank matrix extract (post-extraction spike).

Q3: How can I quantitatively assess the extent of matrix effects in my 4-NG analysis?

A3: The post-extraction spike method is a widely accepted approach for the quantitative assessment of matrix effects. This involves comparing the peak area of 4-NG spiked into a blank matrix extract with the peak area of 4-NG at the same concentration in a neat solvent. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%[2]

A value close to 100% indicates a negligible matrix effect. A value significantly lower than 100% suggests ion suppression, while a value significantly greater than 100% indicates ion enhancement.[3]

Q4: What are some common strategies to mitigate matrix effects for 4-NG analysis?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can effectively remove interfering matrix components.[4]

  • Chromatographic Separation: Optimizing the chromatographic method to separate 4-NG from co-eluting matrix components can reduce interference.[4]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples helps to compensate for consistent matrix effects.[5]

  • Stable Isotope Dilution Analysis (SIDA): Using a stable isotope-labeled internal standard (SIL-IS) for 4-NG is a highly effective method. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[4]

Troubleshooting Guide

Issue 1: Low recovery of 4-Nitroguaiacol.

  • Possible Cause: Inefficient sample extraction or loss of analyte during sample cleanup.

  • Troubleshooting Steps:

    • Optimize Extraction Protocol: Adjust parameters such as solvent type, pH, and extraction time. For LLE, ensure the solvent is of an appropriate polarity to efficiently extract 4-NG. For SPE, evaluate different sorbent types (e.g., reversed-phase, ion-exchange) and optimize the wash and elution solvents.

    • Evaluate Different Extraction Techniques: Compare the recovery of different methods (e.g., SPE, LLE, QuEChERS) to find the most efficient one for your specific sample matrix.[4]

    • Check for Analyte Stability: Ensure that 4-NG is not degrading during the sample preparation process.

Issue 2: Inconsistent and irreproducible quantitative results for 4-NG.

  • Possible Cause: Variable matrix effects between different sample preparations or injections.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects. The SIL-IS will co-elute with 4-NG and experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.

    • Standardize Sample Preparation: Ensure that the sample preparation procedure is followed consistently for all samples, standards, and quality controls.

    • Employ Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a representative blank matrix can help to compensate for consistent matrix effects.

Issue 3: High signal suppression or enhancement observed.

  • Possible Cause: Significant co-elution of interfering compounds from the sample matrix.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry (e.g., use a different stationary phase), or adjust the flow rate to better separate 4-NG from interfering peaks.[4]

    • Enhance Sample Cleanup: Employ a more rigorous sample cleanup method. For example, if using SPE, add an additional wash step or try a different sorbent. For QuEChERS, consider using different dispersive SPE sorbents to remove specific interferences.

    • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can minimize their impact on ionization.

Quantitative Data Summary

The following tables provide examples of expected recovery rates and limits of detection for phenolic compounds, which can be used as a general reference for the analysis of 4-Nitroguaiacol. Users should validate these parameters for their specific matrix and analytical method.

Table 1: Example Recovery Rates of Phenolic Compounds in Various Matrices

Analytical MethodMatrixAnalyte ClassAverage Recovery (%)
QuEChERS-LC-MS/MSRapeseed OilPhenolic Compounds75.3 - 103.9[6]
QuEChERS-UHPLC-MS/MSAdipose TissuesPhenolic Compounds73 - 105[7]
SPE-UPLC-MSPlasmaPhenolic Acids88 - 117[8]
SPE-UPLC-MSUrinePhenolic Acids87 - 102[8]
LLE-HPLCUrine3-Methyl-4-nitrophenol>80[9]

Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Nitrophenols

Analytical MethodAnalyteLODLOQ
UPLC-MS/MS4-nitrophenol0.1 ppm0.3 ppm[10]
HPLC3-methyl-4-nitrophenol0.87 µg/mL-
LC-MS/MSVarious Pesticides0.02 - 0.04 mg/kg0.05 - 0.13 mg/kg

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

  • Prepare Blank Matrix Extract:

    • Homogenize a sample of the matrix that is known to be free of 4-NG.

    • Extract the blank matrix using the same sample preparation procedure as for the actual samples.

    • After the final extraction step, evaporate the solvent to dryness and reconstitute the residue in a known volume of the initial mobile phase. This is your blank matrix extract.

  • Prepare Two Sets of Samples:

    • Set A (Post-Spike Sample): Spike a known amount of 4-NG standard solution into the blank matrix extract to achieve a final concentration within the calibration range.

    • Set B (Neat Solution Standard): Prepare a standard solution of 4-NG in the mobile phase at the exact same final concentration as Set A.

  • Analyze and Calculate:

    • Analyze both sets of samples using the developed analytical method.

    • Calculate the matrix effect using the formula: ME (%) = (Peak Area of Set A / Peak Area of Set B) x 100%.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Water Samples

  • Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., reversed-phase C18) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it. Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5 mL of 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the retained 4-NG from the cartridge using a stronger organic solvent (e.g., 5 mL of methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Protocol 3: Generic QuEChERS Method for Solid Samples (e.g., Soil, Food)

  • Sample Homogenization and Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample has low moisture content) and 10 mL of acetonitrile (B52724).

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent depends on the matrix.

    • Vortex for 30 seconds and centrifuge.

  • Final Extract:

    • The resulting supernatant is the final extract, which can be directly injected or diluted for analysis.

Visualizations

TroubleshootingWorkflow cluster_start Start: Inaccurate 4-NG Results cluster_assess Step 1: Assess Matrix Effect cluster_mitigate Step 2: Mitigate Matrix Effect cluster_end End Goal start Poor Reproducibility or Inaccurate Quantification assess_me Perform Post-Extraction Spike Experiment start->assess_me me_present Matrix Effect > ±15%? assess_me->me_present improve_cleanup Enhance Sample Cleanup (SPE, d-SPE) me_present->improve_cleanup Yes end Accurate & Reproducible 4-NG Quantification me_present->end No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_is Use Stable Isotope Internal Standard (SIL-IS) optimize_chrom->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match matrix_match->end

Caption: Troubleshooting workflow for matrix effects in 4-NG analysis.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition Cartridge (Methanol -> Water) Load 2. Load Sample Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute 4-NG (Organic Solvent) Wash->Elute Concentrate 5. Evaporate & Reconstitute Elute->Concentrate

Caption: General workflow for Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_quechers QuEChERS Protocol Homogenize 1. Homogenize Sample + Acetonitrile Extract 2. Add Salts & Centrifuge (Extraction/Partitioning) Homogenize->Extract Cleanup 3. d-SPE Cleanup (Supernatant + Sorbent) Extract->Cleanup Analyze 4. Analyze Final Extract Cleanup->Analyze

Caption: General workflow for the QuEChERS method.

References

Technical Support Center: Optimizing Enzymatic Assays with 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction times and ensure reliable results in enzymatic assays using the chromogenic substrate 2-Methoxy-4-nitrophenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in enzymatic assays?

This compound (also known as 4-nitroguaiacol) is a chemical compound that can be used as a substrate in certain enzymatic assays.[1] When an appropriate enzyme cleaves a substrate that has this compound attached, the released this compound is yellow under alkaline conditions and can be quantified spectrophotometrically. This allows for the measurement of enzyme activity. The principle is similar to assays using the more common p-nitrophenol (pNP).[2][3]

Q2: At what wavelength should I measure the absorbance of this compound?

The optimal wavelength for measuring the absorbance of nitrophenols, like the related p-nitrophenol, is typically in the range of 405-420 nm after stopping the reaction with a basic solution (e.g., sodium carbonate or NaOH).[2][3][4][5] It is recommended to perform a wavelength scan to determine the precise absorption maximum for this compound under your specific assay conditions.

Q3: How do I prepare a standard curve for this compound?

A standard curve is essential for converting absorbance values to the concentration of the product formed.

  • Prepare a stock solution: Accurately weigh out this compound and dissolve it in your assay buffer to create a stock solution of known concentration (e.g., 10 mM).[5]

  • Create serial dilutions: Perform serial dilutions of the stock solution to generate a range of concentrations that are expected to encompass the concentrations produced in your enzymatic reaction.[2][5]

  • Develop color: To each dilution, add the same stop solution (e.g., 0.2 M sodium carbonate) that you will use in your enzymatic assay.[4]

  • Measure absorbance: Measure the absorbance of each standard at the optimal wavelength (e.g., 410 nm).[3]

  • Plot the curve: Plot absorbance versus the known concentration of this compound. This will allow you to determine the concentration of product in your experimental samples.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very low signal Inactive enzyme- Ensure proper storage and handling of the enzyme. - Test enzyme activity with a known positive control substrate.
Incorrect assay buffer pH- The optimal pH can vary. Perform a pH optimization study for your specific enzyme.[6]
Insufficient incubation time- Increase the incubation time. Perform a time-course experiment to determine the optimal reaction time.
Substrate concentration too low- Increase the substrate concentration. Determine the Michaelis constant (Km) for your substrate.[7]
Incorrect wavelength measurement- Verify the wavelength setting on your spectrophotometer. Ensure it is set to the absorbance maximum of this compound under your assay conditions (typically 405-420 nm).[3][5]
High background signal Spontaneous substrate degradation- Run a blank control without the enzyme to measure the rate of non-enzymatic substrate hydrolysis. - Ensure the pH of your assay buffer is not causing substrate instability.
Contaminated reagents- Use fresh, high-purity reagents and sterile, nuclease-free water.
Inconsistent readings Pipetting errors- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for the reaction components to minimize variability.[8]
Temperature fluctuations- Ensure all reaction components are at the same temperature before starting the reaction. - Use a temperature-controlled incubator or water bath.[9]
Air bubbles in wells- Be careful not to introduce air bubbles when pipetting into microplate wells.[8]
Non-linear reaction rate Substrate depletion- Ensure you are measuring the initial reaction velocity where the rate is linear. - Use a lower enzyme concentration or a shorter reaction time.
Enzyme instability- Check the stability of your enzyme under the assay conditions (pH, temperature).
Product inhibition- The accumulation of product may be inhibiting the enzyme. Measure initial rates to minimize this effect.

Experimental Protocols

General Protocol for Optimizing Reaction Time

This protocol provides a general framework for an enzymatic assay using a substrate that releases this compound. It is crucial to optimize parameters such as buffer pH, enzyme concentration, substrate concentration, and incubation time for your specific enzyme.

Materials:

  • Enzyme of interest

  • Substrate that releases this compound

  • Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH should be optimized)

  • Stop Solution (e.g., 0.2 M Sodium Carbonate)[4]

  • 96-well microplate[4]

  • Microplate reader

  • This compound for standard curve

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your substrate in the assay buffer.

    • Prepare a stock solution of your enzyme in the assay buffer. Keep the enzyme on ice.

    • Prepare a series of dilutions of the enzyme to find an optimal concentration.

  • Assay Setup (96-well plate):

    • Blank: Add assay buffer and substrate (no enzyme).

    • Control: Add assay buffer and enzyme (no substrate).

    • Test: Add assay buffer, substrate, and enzyme.

  • Reaction:

    • Pre-incubate the microplate with buffer and substrate at the desired temperature (e.g., 37°C) for 5-10 minutes.[4]

    • Initiate the reaction by adding the enzyme solution to the appropriate wells.

    • Incubate the plate at the desired temperature for a set period. To optimize reaction time, you can run a kinetic assay by taking readings at multiple time points (e.g., every 5 minutes for 30-60 minutes).

  • Stopping the Reaction:

    • Add the stop solution to all wells to terminate the reaction and develop the yellow color.[4]

  • Measurement:

    • Measure the absorbance at the optimal wavelength (e.g., 410 nm) using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank from the test samples.

    • Use the this compound standard curve to convert absorbance values to the concentration of product formed.

    • Plot product concentration versus time to determine the initial reaction velocity. The optimal reaction time will be within the linear range of this plot.

Visualizations

Experimental Workflow for Assay Optimization

G cluster_prep Preparation cluster_opt Optimization cluster_assay Final Assay prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) opt_enzyme Enzyme Concentration Titration prep_reagents->opt_enzyme prep_std Prepare this compound Standard Curve analyze Analyze Data prep_std->analyze opt_substrate Substrate Concentration (Determine Km) opt_enzyme->opt_substrate opt_time Time Course (Determine Linear Range) opt_substrate->opt_time run_assay Run Optimized Assay opt_time->run_assay measure_abs Measure Absorbance (410 nm) run_assay->measure_abs measure_abs->analyze G cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues cluster_conditions Assay Conditions start Low or No Signal enzyme_inactive Inactive Enzyme? start->enzyme_inactive enzyme_conc Concentration Too Low? start->enzyme_conc substrate_conc Concentration Too Low? start->substrate_conc inc_time Incubation Time Too Short? start->inc_time ph Incorrect pH? start->ph temp Incorrect Temperature? start->temp sol_enzyme_inactive sol_enzyme_inactive enzyme_inactive->sol_enzyme_inactive Check Storage & Run Positive Control sol_enzyme_conc sol_enzyme_conc enzyme_conc->sol_enzyme_conc Increase Enzyme Concentration sol_substrate_conc sol_substrate_conc substrate_conc->sol_substrate_conc Increase Substrate Concentration sol_inc_time sol_inc_time inc_time->sol_inc_time Increase Incubation Time sol_ph sol_ph ph->sol_ph Optimize Buffer pH sol_temp sol_temp temp->sol_temp Optimize Temperature

References

improving the sensitivity of 4-Nitroguaiacol detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Nitroguaiacol (4-NG) Detection. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity and reliability of their 4-NG detection experiments.

General Sample Preparation

Proper sample preparation is crucial for sensitive and accurate analysis, as it is often a primary source of experimental error.[1]

Frequently Asked Questions (FAQs)

Q1: My 4-NG recovery is consistently low after sample preparation. What are the common causes?

A1: Low analyte recovery can stem from several factors during the sample preparation workflow:

  • Improper pH: The recovery of phenolic compounds like 4-NG from aqueous samples via liquid-liquid extraction (LLE) is highly pH-dependent. Ensure the sample is acidified to a pH of 2-3 before extraction to keep the analyte in its protonated, less polar form, which improves partitioning into organic solvents.[2]

  • Adsorption to Labware: 4-NG can adsorb to active sites on glass surfaces, leading to analyte loss. Use silanized glassware to minimize this effect. Additionally, reduce the number of sample transfers and rinse all containers with the final extraction solvent to recover any adsorbed analyte.[2]

  • Volatilization During Concentration: When evaporating the solvent to concentrate the sample, excessive heat can cause the loss of semi-volatile compounds. Ensure the temperature of the water bath does not exceed 40°C and use a gentle stream of nitrogen.[2]

  • Incomplete Extraction: A single extraction may not be sufficient. Perform a second or even third extraction with fresh solvent and combine the organic phases to maximize recovery.[2]

Q2: What should I consider when filtering my sample before analysis?

A2: Filtration is critical to remove particulates that can damage chromatographic columns or interfere with electrochemical measurements.[1] Key considerations include:

  • Filter Material Compatibility: Ensure the filter membrane material is compatible with your solvent system to prevent it from disintegrating or leaching contaminants into your sample.[3] Leached substances can act as interferents, especially in sensitive mass spectrometric detection.[3] If in doubt, rinse the filter with a small volume of your solvent before use.[3]

  • Analyte Binding: Some filter materials can non-specifically bind with the analyte, reducing its concentration. Test for analyte adsorption by comparing the instrument response of a filtered versus an unfiltered standard.[3]

  • Filter Size and Porosity: Choose a filter size appropriate for your sample volume to minimize hold-up volume and sample loss.[3] For UHPLC applications, a pore size of less than 2 µm is recommended.[3]

Method-Specific Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the separation and quantification of 4-NG.[4][5]

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak Detector Lamp Off: The detector lamp is not turned on.[6]Turn on the detector lamp.[6]
Incorrect Wavelength: The selected wavelength is not optimal for 4-NG detection.Use a photodiode array (PDA) detector to determine the optimal absorption maximum for 4-NG. Studies show 4-NG has a characteristic absorbance band around 350 nm.[7]
Sample Degradation: 4-NG can degrade, especially under light exposure (photolysis).[7]Prepare fresh standards and samples. Store stock solutions and samples in the dark and at low temperatures.[8]
Flow Interruption: A leak or obstruction is preventing the mobile phase from reaching the detector.[6]Check the system for leaks, loose fittings, or salt buildup.[6] Ensure mobile phase reservoirs are not empty and that the pump is properly primed.[6]
Broad Peaks / Poor Resolution Column Contamination/Degradation: Buildup of non-eluting sample components on the column.[9]Introduce a column washing procedure at regular intervals.[9] If performance does not improve, replace the column.
Suboptimal Mobile Phase: The mobile phase composition is not optimized for separation.Adjust the organic modifier (e.g., acetonitrile, methanol) content.[9] Consider adjusting the pH, as this can affect the retention of phenolic compounds.[9]
Extra-Column Volume: Excessive volume in tubing and connections between the injector, column, and detector.Reduce extra-column volumes by using tubing with a smaller internal diameter and minimizing its length.[9]
Shifting Retention Times Temperature Fluctuations: Changes in ambient temperature affect retention.[9]Use a column oven to maintain a stable temperature.[9]
Inconsistent Mobile Phase: Improper mixing or evaporation of volatile components.[9]Ensure the mobile phase is well-mixed and cover solvent reservoirs to prevent evaporation.[9] Use HPLC-grade solvents.[10]
Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.Allow sufficient time for the column to equilibrate, especially when changing mobile phase composition.
Baseline Noise or Drift Air Bubbles in System: Air trapped in the pump or detector.[9]Degas the mobile phase thoroughly and purge the system to remove air.[9][10]
Contaminated Mobile Phase: Impurities in the solvents or buffers.Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[10]
Detector Lamp Aging: The UV lamp is nearing the end of its lifespan.[9]Replace the UV lamp.[9]

Experimental Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Acidify Acidify to pH 2-3 Sample->Acidify LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Acidify->LLE Dry Dry with Na₂SO₄ LLE->Dry Concentrate Concentrate under N₂ Dry->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Separation on C18 Column Inject->Separate Detect UV-Vis Detection (e.g., 350 nm) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: General workflow for 4-NG analysis using HPLC.

Electrochemical Methods

Electrochemical sensors, particularly those with modified electrodes, offer a sensitive and cost-effective approach for detecting nitroaromatic compounds like 4-NG.[11][12][13] Detection is typically based on the electrochemical reduction of the nitro group.[14]

Troubleshooting Common Electrochemical Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Signal or Very Weak Signal Incorrect Potential Window: The applied potential range does not cover the reduction potential of 4-NG.Run a wide-range cyclic voltammogram (CV) on a standard solution to identify the reduction peak potential.[14]
Electrode Fouling: Adsorption of sample matrix components or reaction byproducts onto the electrode surface, blocking active sites.[13][14]Polish the bare electrode surface before each measurement. For modified electrodes, apply an electrochemical cleaning step or regenerate the surface according to the specific material's protocol.
Analyte Concentration Below LOD: The concentration of 4-NG is too low for the sensor to detect.Pre-concentrate the sample using solid-phase extraction (SPE) or other suitable methods.[14]
Inactive Electrode Surface: The modified electrode was prepared improperly or has lost its activity.Verify the electrode modification procedure. Characterize the electrode surface using techniques like SEM or EIS to confirm proper modification.[12]
Poor Reproducibility / Drifting Signal Presence of Dissolved Oxygen: Dissolved oxygen can interfere with the electrochemical reduction of nitro compounds.Deoxygenate the electrolyte solution and sample by purging with inert gas (e.g., nitrogen, argon) for at least 10 minutes before measurement.[14]
Unstable Reference Electrode: The potential of the reference electrode is drifting.Check the filling solution of the reference electrode and ensure there are no air bubbles or crystallization.
Inconsistent Electrode Surface: The electrode surface is not being consistently prepared between measurements.Standardize the electrode polishing and cleaning/activation procedure to ensure a consistent surface state for each run.
Interference / Overlapping Peaks Structurally Similar Compounds: Other nitroaromatic compounds or electroactive species in the sample have reduction potentials close to 4-NG.[14]Optimize the supporting electrolyte pH; the reduction potential of 4-NG is often pH-dependent.[12] Use advanced voltammetric techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) to improve resolution.[15]
Matrix Effects: Other components in the sample matrix are electroactive in the same potential window.[14]Perform sample cleanup (e.g., LLE, SPE) to remove interfering substances. Run an interference test (see protocols below) to identify problematic compounds.

Principle of Electrochemical Nitro-Group Reduction

cluster_main Electrochemical Reduction at Electrode Surface Analyte 4-Nitroguaiacol (R-NO₂) Intermediate Hydroxylamine Intermediate (R-NHOH) Analyte->Intermediate + 4e⁻, + 4H⁺ Product Amino Product (R-NH₂) Intermediate->Product + 2e⁻, + 2H⁺ Current Measured Current (Proportional to Concentration) Product->Current Generates Signal

Caption: Electrochemical reduction of 4-NG at an electrode.

Spectroscopic Methods (UV-Vis & Fluorescence)

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method for quantification, leveraging the strong absorbance of 4-NG in the UV-Vis spectrum.[7]

Troubleshooting Common UV-Vis Issues

ProblemPotential Cause(s)Recommended Solution(s)
Non-Linearity at High Concentrations Beer-Lambert Law Deviation: At high concentrations, molecular interactions can cause deviations from the linear relationship between absorbance and concentration.[16]Dilute samples to fall within the linear range of the calibration curve, typically with an absorbance below 1.0 AU.[16]
Baseline Shifts or Noise Instrument Instability: Fluctuations in the lamp intensity or detector temperature.[16]Allow the instrument to warm up and stabilize before taking measurements.
Stray Light: Unwanted light reaching the detector, which can significantly impact results, especially at high absorbance values.[16]Use high-quality, matched cuvettes. Ensure the sample compartment is clean and properly closed.
pH Effects: The absorption spectrum of nitrophenolic compounds is pH-dependent due to the dissociation of the phenolic proton.[7][17]Buffer all samples and standards to a constant pH to ensure consistent spectral properties.[7]

Fluorescence Spectroscopy

While 4-NG is not natively fluorescent, its presence can be detected using fluorescence quenching assays. In these assays, the 4-NG (quencher) decreases the fluorescence intensity of a fluorophore.[18][19]

Troubleshooting Common Fluorescence Quenching Issues

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal Incorrect Wavelengths: Excitation and emission wavelengths are not optimal for the chosen fluorophore.[8]Verify the excitation/emission maxima for your specific fluorophore under your experimental conditions (solvent, pH).[8]
Inappropriate Solvent: The solvent polarity can significantly affect the fluorescence quantum yield of the fluorophore.[8]Test the fluorophore's performance in a range of solvents to find the optimal medium.[8]
Low Fluorophore Concentration: The concentration of the fluorescent probe is too low.Optimize the concentration of the fluorophore to give a strong, stable signal in the absence of the quencher.
Signal Decreases Over Time Photobleaching: The fluorophore is being irreversibly destroyed by the excitation light.[20]Reduce the intensity and duration of light exposure.[20] If compatible with the assay, consider adding an anti-photobleaching agent.[20]
Inconsistent Readings Aggregation-Caused Quenching (ACQ): At high concentrations, the fluorophore molecules can aggregate and self-quench.[8][20]Reduce the concentration of the fluorophore.[8]
Presence of Other Quenchers: The sample may contain other quenching species like heavy metal ions or dissolved oxygen.[8]Deoxygenate solutions by bubbling with nitrogen or argon.[8] Identify and remove other potential quenchers through sample cleanup if possible.

Mechanism of Fluorescence Quenching

cluster_path1 No Quencher cluster_path2 Quencher (4-NG) Present F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Absorption Light_out Fluorescence (hν') F_excited->F_ground Emission F_excited2 Fluorophore (Excited State) Light_in Excitation Light (hν) Light_in->F_ground F_ground2 Fluorophore (Ground State) No_Light No Fluorescence (Signal Quenched) F_excited2->F_ground2 Non-Radiative Decay (e.g., Electron Transfer) Quencher 4-NG (Quencher) F_excited2->Quencher Interaction

Caption: Simplified diagram of fluorescence vs. quenching.

Quantitative Data Summary

The following table summarizes the performance characteristics of various methods for the detection of 4-Nitrophenol (B140041) (4-NP), a structurally similar and widely studied analogue of 4-NG. These values can serve as a benchmark when developing methods for 4-NG.

Detection MethodSensor/Column MaterialLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Electrochemical (DPV) RGO/AuNP modified GCE0.05 - 2.0 and 4.0 - 1000.01[15]
Electrochemical (SWV) RGO/AuNP modified GCE0.05 - 2.00.02[15]
Electrochemical (DPV) Activated Glassy Carbon Electrode0.04 - 65 and 65 - 3700.02[21]
Electrochemical (Amperometry) Nanoporous Gold Electrode1 - 60000.7[22]
Electrochemical (CV) Ni@CuO/rGO/PtE0.09 - 1050.0054[12]
Fluorescence Quenching Coumarin-based assay (for Paraoxon, which hydrolyzes to 4-NP)0.7 - 170~0.7[19]
HPLC-UV C18 ColumnNot specifiedNot specified[23]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 4-NG from Aqueous Samples

  • Sample Collection: Collect 100 mL of the aqueous sample in a glass container.

  • pH Adjustment: Transfer the sample to a 250 mL separatory funnel. Add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 2-3, verifying with a pH meter.[2]

  • First Extraction: Add 30 mL of dichloromethane (B109758) (or another suitable solvent) to the funnel. Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.[2]

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean glass flask.

  • Second Extraction: Repeat the extraction (steps 3-4) with an additional 30 mL of dichloromethane to improve recovery. Combine the organic extracts.[2]

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove residual water.[2]

  • Concentration: Gently evaporate the solvent in a warm water bath (max 40°C) under a stream of nitrogen until the final volume is approximately 1 mL.[2]

  • Analysis: The concentrated extract is now ready for analysis by HPLC or other methods. If necessary, reconstitute in a solvent compatible with your analytical system.

Protocol 2: Interference Test for Electrochemical Sensors

  • Prepare Solutions: Prepare stock solutions of 4-NG and the potential interfering compound in the supporting electrolyte (e.g., 0.1 M phosphate-buffered saline, PBS).

  • Establish Baseline: Add 10 mL of the supporting electrolyte to the electrochemical cell. Deoxygenate by purging with N₂ gas for 10 minutes.[14] Record the background signal using DPV or SWV.

  • Record Analyte Signal: Add a known concentration of 4-NG (e.g., 50 µM final concentration) to the cell. Purge with N₂ for 1 minute and record the DPV signal. This is the initial current (I₀).[14]

  • Introduce Interferent: To the same solution, add the potential interfering compound at a significantly higher concentration (e.g., 10-fold excess).[14]

  • Record Final Signal: Purge with N₂ for 1 minute and record the DPV signal again. This is the final current (I₁).

  • Calculate Interference: Calculate the percentage change in the signal: % Interference = [(I₁ - I₀) / I₀] * 100. A change of less than ±5% is generally considered non-significant.[14]

References

Validation & Comparative

A Comparative Guide to the HPLC Method Validation for the Quantification of 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methoxy-4-nitrophenol. Due to a notable scarcity of publicly available, formally validated methods specifically for this analyte, this guide draws upon established methodologies for structurally similar compounds, namely other nitrophenols, to propose a robust analytical framework.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for achieving accurate and precise quantification. While several methods could be employed for the analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most probable choices.

Analytical TechniquePrinciplePotential Advantages for this compound AnalysisPotential Challenges and Considerations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Versatile with various detection methods (e.g., UV-Vis, Diode Array, Mass Spectrometry).[1]Method development can be time-consuming. Mobile phase selection and gradient optimization are critical for achieving good separation from potential impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.High sensitivity and selectivity, providing structural information for peak identification.May require derivatization to increase the volatility of the analyte. Potential for thermal degradation of the analyte at high temperatures.

For the purpose of this guide, we will focus on a proposed HPLC method due to its widespread availability and suitability for phenolic compounds.

Proposed HPLC Method and Validation Parameters

Based on methods validated for similar nitrophenols, a reverse-phase HPLC method is proposed for the quantification of this compound.

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure good peak shape.[2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: The maximum absorbance wavelength for this compound should be determined, but a common wavelength for nitrophenols is around 270 nm.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For instance, if analyzing from a reaction mixture, simple dilution may be sufficient. For biological samples like urine, a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) may be necessary to remove interfering substances.[3]

Method Validation Summary

The following table summarizes the typical validation parameters and expected performance characteristics for an HPLC method for this compound, based on data from analogous methods for other nitrophenols.

Validation ParameterTypical Acceptance Criteria (ICH Guidelines)Expected Performance for this compound Analysis
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.The method should show a well-resolved peak for this compound with no interference from blank or placebo samples at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) r² ≥ 0.999A linear relationship between concentration and peak area is expected over a defined range, with an r² value ≥ 0.999.[4]
Range The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.A typical range could be from 1 µg/mL to 100 µg/mL.
Accuracy (% Recovery) The closeness of test results obtained by the method to the true value. Typically 98-102% for drug substance.Expected recovery in the range of 90-112% has been reported for similar compounds.[5]
Precision (% RSD) - Repeatability (Intra-day): %RSD ≤ 2% - Intermediate Precision (Inter-day): %RSD ≤ 2%For repeatability and intermediate precision, the relative standard deviation (%RSD) of peak areas or concentrations should be less than 2%.[3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on similar compounds, an LOD in the sub-µg/mL range can be anticipated. For example, the LOD for 3-methyl-4-nitrophenol (B363926) was found to be less than 0.87 µg/mL.[3]
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.The LOQ is expected to be in the low µg/mL range.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.The method should demonstrate reliability with minor changes in mobile phase composition (e.g., ±2%), pH, flow rate (e.g., ±0.1 mL/min), and column temperature.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Optimize Separation B->C K Prepare Validation Protocol C->K Finalized Method D Specificity / Selectivity E Linearity & Range F Accuracy (% Recovery) G Precision (Repeatability & Intermediate) H LOD & LOQ I Robustness M Generate Validation Report I->M Compile Data J System Suitability L Execute Validation Experiments K->L L->J Perform System Suitability Checks L->M

Caption: Workflow for HPLC method development and validation.

This comprehensive guide provides a framework for the validation of an HPLC method for the quantification of this compound. By leveraging established methodologies for similar compounds, researchers can develop and validate a reliable and robust analytical method suitable for their specific research needs.

References

A Comparative Guide to 2-Methoxy-4-nitrophenol and p-Nitrophenol as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two phenolic compounds, 2-Methoxy-4-nitrophenol and p-nitrophenol, in their application as enzyme substrates, or more accurately, as chromogenic reporters of enzyme activity. While p-nitrophenol is a well-established and widely used compound in a variety of enzyme assays, this compound represents a potential, though less documented, alternative. This comparison aims to provide an objective overview of their performance, supported by available experimental data and detailed methodologies.

Introduction

Enzyme assays are fundamental tools in biochemical research, diagnostics, and drug development. Chromogenic substrates, which produce a colored product upon enzymatic action, are particularly valuable for their simplicity and suitability for high-throughput screening. The principle behind the use of nitrophenol derivatives is the enzymatic cleavage of a non-colored substrate (e.g., a phosphate (B84403), glycoside, or ester) to release the corresponding nitrophenolate ion, which is intensely colored under alkaline conditions. This allows for the straightforward spectrophotometric quantification of enzyme activity.

p-Nitrophenol (pNP), released from substrates like p-nitrophenyl phosphate (pNPP), is the archetypal reporter molecule for this class of assays.[1][2][3] this compound, also known as 4-nitroguaiacol, is a structurally related compound. While not commonly used as a direct enzyme substrate, its glycosidically-bound derivatives have been explored as chromogenic substrates, suggesting its potential as a reporter molecule.

Physical and Chemical Properties

A comparison of the fundamental properties of this compound and p-nitrophenol is essential for understanding their behavior in enzyme assays.

PropertyThis compoundp-Nitrophenol
Synonyms 4-Nitroguaiacol, 3-Methoxy-4-hydroxynitrobenzene4-Hydroxynitrobenzene
CAS Number 3251-56-7100-02-7
Molecular Formula C₇H₇NO₄C₆H₅NO₃
Molecular Weight 169.13 g/mol 139.11 g/mol
Appearance Yellow to orange crystalline solidColorless to slightly yellow crystalline solid
Melting Point 102-104 °C113-114 °C
pKa ~7.1 (Predicted)7.15
Wavelength of Max. Absorbance (λmax) of Anion Not widely published, expected to be in the 400-420 nm range~405 nm
Molar Extinction Coefficient (ε) of Anion Not widely published~18,000 M⁻¹cm⁻¹ at 405 nm in strong alkali[4]

Performance as Enzyme Substrate Reporters

The performance of these molecules as reporters in enzyme assays is critically dependent on the spectral properties of their deprotonated forms (phenolate ions), which are intensely colored.

p-Nitrophenol (pNP): The Established Standard

p-Nitrophenol is the product of enzymatic hydrolysis of a wide array of p-nitrophenyl-derivatized substrates. These substrates are used to assay various enzymes, including:

  • Phosphatases (Alkaline and Acid): Using p-nitrophenyl phosphate (pNPP).[1][2][4]

  • Lipases: Using p-nitrophenyl esters of fatty acids (e.g., p-nitrophenyl palmitate, p-nitrophenyl butyrate).[5][6]

  • Glycosidases: Using p-nitrophenyl glycosides (e.g., p-nitrophenyl-β-D-glucopyranoside).

  • Sulfatases: Using p-nitrophenyl sulfate.

The widespread use of pNP-based assays is due to their simplicity, reliability, and the well-characterized spectral properties of p-nitrophenol.[3]

This compound: A Potential Alternative

Direct enzymatic assays using substrates that release this compound are not well-documented in the scientific literature. However, glycosides of the structurally similar compound 3-methoxy-4-(2-nitrovinyl)phenol have been synthesized as potential chromogenic substrates for glycosidases, with the released phenol (B47542) being highly colored at alkaline pH.[7] This suggests that 2-Methoxy-4-nitrophenyl-derivatized molecules could function similarly, with the methoxy (B1213986) group potentially influencing the substrate's solubility and interaction with the enzyme's active site.

The key advantage of the methoxy group could be altered substrate specificity or solubility. However, without experimental data on its molar extinction coefficient and precise λmax, a direct comparison of sensitivity with p-nitrophenol is not possible.

Experimental Protocols

Detailed methodologies for enzyme assays are crucial for reproducibility. Below are representative protocols for assays that generate p-nitrophenol.

Protocol 1: Alkaline Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol is adapted from widely used methods for determining alkaline phosphatase activity.[1][2]

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 1 mg/mL in assay buffer)

  • Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

  • Stop Solution: 3 M NaOH

  • Enzyme solution (e.g., alkaline phosphatase)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the enzyme sample to each well of a 96-well plate. For a blank, add 50 µL of assay buffer without the enzyme.

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubate the plate at the reaction temperature for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the enzyme activity based on the absorbance values, using the molar extinction coefficient of p-nitrophenol.

Protocol 2: Lipase (B570770) Activity Assay using p-Nitrophenyl Palmitate (pNPP)

This protocol is a modification of the classical method for determining lipase activity.[6]

Materials:

  • p-Nitrophenyl palmitate (pNPP)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, supplemented with 11 mg/20 mL arabic gum

  • Emulsifying solution: 200 µL Triton X-100 per mL of isopropanol

  • Substrate solution: 6.6 mg of pNPP per mL of emulsifying solution

  • Enzyme solution (e.g., lipase)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the substrate emulsion by adding 1 mL of the substrate solution to 20 mL of the arabic gum-supplemented assay buffer.

  • Add 50 µL of the substrate emulsion to each well of a 96-well plate.

  • Add 100 µL of the enzyme supernatant to each well to start the reaction.

  • Incubate the plate at the desired temperature (e.g., 37°C) for 45 minutes.

  • Measure the absorbance at 410 nm using a microplate reader.

  • The amount of released p-nitrophenol is proportional to the lipase activity.

Visualizations

Enzymatic Assay Workflow

The following diagram illustrates the general workflow for a colorimetric enzyme assay using a nitrophenyl-based substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Enzyme Solution Mix Mix Enzyme, Substrate & Buffer Enzyme->Mix Substrate Substrate Solution (e.g., pNPP) Substrate->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Add Stop Solution Incubate->Stop Measure Measure Absorbance (e.g., 405 nm) Stop->Measure G Substrate Colorless Substrate (e.g., p-Nitrophenyl Phosphate) Enzyme Enzyme (e.g., Phosphatase) Substrate->Enzyme Enzymatic Cleavage Intermediate p-Nitrophenol (Colorless/Slightly Yellow) Enzyme->Intermediate Product Colored Product (p-Nitrophenolate) Alkaline Alkaline pH Alkaline->Product Intermediate->Alkaline

References

A Comparative Guide to Chromogenic Substrates for β-Galactosidase Activity: 4-Nitroguaiacol vs. ONPG

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for quantifying β-galactosidase activity, the choice of chromogenic substrate is a critical determinant of assay sensitivity and accuracy. This guide provides a detailed comparison of the well-established substrate, ortho-nitrophenyl-β-D-galactopyranoside (ONPG), with the potential alternative, 4-Nitroguaiacol.

While ONPG is ubiquitously used, this guide explores the characteristics of 4-Nitroguaiacol, a compound with structural similarities that suggest its utility as a chromogenic substrate. Due to a scarcity of direct comparative experimental data for 4-Nitroguaiacol in β-galactosidase assays, this comparison collates extensive data for ONPG and infers the potential performance of 4-Nitroguaiacol based on the properties of analogous nitrophenolic compounds.

Principle of Chromogenic β-Galactosidase Assays

β-galactosidase catalyzes the hydrolysis of β-galactosides into monosaccharides. Chromogenic substrates, such as ONPG, are synthetic analogs of lactose (B1674315) that, when cleaved by β-galactosidase, release a colored product (a chromophore). The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the enzyme activity.

The enzymatic reaction for ONPG is as follows: ONPG (colorless) + H₂O ---(β-galactosidase)---> Galactose + o-nitrophenol (yellow)[1][2][3]

Similarly, it is proposed that 4-Nitroguaiacol would be hydrolyzed to produce galactose and 4-nitroguaiacol, a colored product.

Performance Comparison: 4-Nitroguaiacol vs. ONPG

The following table summarizes the known and inferred properties of 4-Nitroguaiacol and ONPG as substrates for β-galactosidase.

Parameter4-Nitroguaiacol (Inferred)ONPG (o-nitrophenyl-β-D-galactopyranoside)
Product 4-nitroguaiacolo-nitrophenol
Product Color Yellow/BrownYellow[1][2][3]
Wavelength of Max. Absorbance (λmax) ~400-430 nm420 nm[2][3]
Molar Extinction Coefficient (ε) Potentially higher than o-nitrophenol~4,500 M⁻¹cm⁻¹ at pH 8.0[4]
Michaelis Constant (Km) Data not availableVaries by enzyme source and conditions (e.g., 0.800 mM for Aspergillus oryzae β-galactosidase, 6.644 mM for Lactobacillus plantarum β-galactosidase)[5][6]
Maximum Velocity (Vmax) Data not availableVaries by enzyme source and conditions[5][6]
Optimal pH Likely in the neutral to slightly alkaline rangeTypically 6.5 - 8.0, depending on the enzyme source[5][6]
Advantages Potentially higher molar extinction coefficient leading to greater sensitivity.Well-established and widely documented protocols. Commercially available from numerous suppliers.
Limitations Lack of published data on its use as a β-galactosidase substrate. Synthesis may be required if not commercially available as a galactoside.Lower molar extinction coefficient compared to some other nitrophenolic compounds.

Experimental Protocols

Detailed experimental protocols for β-galactosidase assays are readily available for ONPG. A generalized protocol that could be adapted for 4-Nitroguaiacol is provided below.

β-Galactosidase Activity Assay using ONPG

This protocol is a standard method for determining β-galactosidase activity in cell lysates.

Materials:

  • Cell lysate containing β-galactosidase

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

  • ONPG solution (4 mg/mL in Z-buffer)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (Stop solution)

  • Microcentrifuge tubes or 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from cells expressing β-galactosidase.

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, add a specific volume of cell lysate. Adjust the total volume with Z-buffer.

  • Initiate Reaction: Add the ONPG solution to the sample to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time will vary depending on the enzyme concentration and can range from a few minutes to several hours.

  • Stop Reaction: Stop the reaction by adding the 1 M Na₂CO₃ solution. This will raise the pH and inactivate the enzyme, while also enhancing the yellow color of the o-nitrophenol.

  • Measurement: Measure the absorbance of the solution at 420 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the β-galactosidase activity using the Miller equation or by comparison to a standard curve.

Proposed β-Galactosidase Activity Assay using 4-Nitroguaiacol-β-D-galactopyranoside

This proposed protocol is an adaptation of the ONPG assay. Optimization of substrate concentration, pH, and incubation time would be necessary.

Materials:

  • Cell lysate containing β-galactosidase

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • 4-Nitroguaiacol-β-D-galactopyranoside solution (concentration to be optimized)

  • 1 M Sodium Carbonate (Na₂CO₃) solution (Stop solution)

  • Microcentrifuge tubes or 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates.

  • Reaction Setup: Combine cell lysate and phosphate buffer in a reaction vessel.

  • Initiate Reaction: Add the 4-Nitroguaiacol-β-D-galactopyranoside solution.

  • Incubation: Incubate at 37°C, monitoring for color development.

  • Stop Reaction: Add 1 M Na₂CO₃.

  • Measurement: Measure absorbance at the determined λmax for 4-nitroguaiacol (likely between 400-430 nm).

  • Calculation: Quantify enzyme activity relative to a standard or based on the molar extinction coefficient of 4-nitroguaiacol.

Visualizing the Assay Principles

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Enzymatic_Reaction cluster_ONPG ONPG Pathway cluster_4NG 4-Nitroguaiacol Pathway ONPG ONPG (o-nitrophenyl-β-D-galactopyranoside) bGal1 β-Galactosidase ONPG->bGal1 Substrate Products1 Galactose + o-nitrophenol (Yellow) bGal1->Products1 Hydrolysis FourNG 4-Nitroguaiacol-β-D-galactopyranoside bGal2 β-Galactosidase FourNG->bGal2 Substrate Products2 Galactose + 4-Nitroguaiacol (Colored Product) bGal2->Products2 Hydrolysis

Caption: Enzymatic hydrolysis of ONPG and 4-Nitroguaiacol by β-galactosidase.

Experimental_Workflow start Start: Prepare Cell Lysate setup Set up Reaction: Lysate + Buffer start->setup add_substrate Add Substrate (ONPG or 4-Nitroguaiacol) setup->add_substrate incubate Incubate at 37°C add_substrate->incubate stop Stop Reaction (add Na₂CO₃) incubate->stop measure Measure Absorbance (e.g., 420 nm for ONPG) stop->measure calculate Calculate Enzyme Activity measure->calculate

Caption: General workflow for a β-galactosidase activity assay.

Conclusion

ONPG remains the gold standard for β-galactosidase assays due to its extensive characterization and commercial availability. However, the exploration of alternative substrates like 4-Nitroguaiacol is warranted. Based on the properties of structurally similar nitrophenolic compounds, a galactoside derivative of 4-Nitroguaiacol could potentially offer enhanced sensitivity due to a higher molar extinction coefficient of its hydrolysis product. Further empirical research is necessary to validate the kinetic parameters and optimal assay conditions for 4-Nitroguaiacol as a substrate for β-galactosidase to fully assess its viability as a superior alternative to ONPG. Researchers are encouraged to perform direct comparative studies to elucidate the potential advantages of this and other novel chromogenic substrates.

References

Navigating Immunoassay Specificity: A Comparative Guide to 4-Nitroguaiacol Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of small molecules, understanding the potential for cross-reactivity is paramount for data accuracy and interpretation. This guide provides a comprehensive overview of the cross-reactivity of 4-Nitroguaiacol in immunoassays, comparing the performance of this analytical method with alternative techniques and presenting supporting experimental principles. While specific immunoassay kits for 4-Nitroguaiacol are not widely documented in commercially available literature, the principles of cross-reactivity with structurally similar compounds provide a crucial framework for assay development and validation.

Understanding Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to other molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[1][2] This can lead to false-positive results or an overestimation of the analyte's concentration.[3][4] The degree of cross-reactivity is a critical parameter to evaluate during the validation of any immunoassay.

In the context of 4-Nitroguaiacol (2-Methoxy-4-nitrophenol), its phenolic structure and nitro group present a potential for cross-reactivity in immunoassays developed for other nitrophenolic compounds. For instance, an ELISA developed for 4-nitrophenol (B140041) has been shown to exhibit some degree of cross-reactivity with the structurally related compound 3-Methyl-4-nitrophenol.[5] This suggests that an immunoassay targeting a similar nitrophenol could potentially recognize 4-Nitroguaiacol.

Performance Comparison: Immunoassays vs. Alternative Methods

The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. While immunoassays offer high throughput and ease of use, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provide higher specificity and are often used as confirmatory methods.

FeatureImmunoassay (e.g., ELISA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingSeparation based on polaritySeparation based on volatility and mass-to-charge ratio
Specificity Can be variable; susceptible to cross-reactivityHighVery High
Sensitivity Generally high (ng/mL to pg/mL)Moderate to high (µg/mL to ng/mL)Very high (pg/mL to fg/mL)
Throughput High (suitable for screening large numbers of samples)ModerateLow to moderate
Cost per Sample LowModerateHigh
Sample Preparation Often minimalCan be extensiveOften requires derivatization
Confirmation Often requires a confirmatory methodCan be a confirmatory methodGold standard for confirmation

Experimental Protocols

General Competitive ELISA Protocol for Small Molecule Detection

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules like 4-Nitroguaiacol where cross-reactivity is a key consideration.

Materials:

  • Microtiter plate pre-coated with a capture antibody specific for the target analyte (or a structurally similar compound).

  • Standard solutions of the target analyte and potential cross-reactants (e.g., 4-Nitroguaiacol, 4-nitrophenol, etc.).

  • Samples for analysis.

  • Enzyme-conjugated version of the target analyte (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Standard and Sample Addition: Add standard solutions and samples to the wells of the microtiter plate.

  • Tracer Addition: Add the enzyme-conjugated tracer to each well. In a competitive assay, the tracer will compete with the analyte in the sample for binding to the capture antibody.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound tracer will convert the substrate, leading to a color change.

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Cross-Reactivity Calculation: Cross-reactivity is typically determined by comparing the concentration of the target analyte required to cause a 50% reduction in signal (IC50) with the concentration of the cross-reacting compound that produces the same 50% reduction.

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing Immunoassay Principles

G Figure 1: Principle of Competitive ELISA cluster_well Microtiter Well cluster_reagents Sample & Reagents Antibody Capture Antibody Analyte 4-Nitroguaiacol (Analyte) Analyte->Antibody Binds Tracer Enzyme-Conjugated Tracer Tracer->Antibody Competes for Binding

Caption: Competitive binding in an ELISA for 4-Nitroguaiacol detection.

G Figure 2: Cross-Reactivity Workflow Start Prepare Standard Curves Target Target Analyte (e.g., 4-Nitrophenol) Start->Target CrossReactant Potential Cross-Reactant (4-Nitroguaiacol) Start->CrossReactant RunELISA Perform Competitive ELISA Target->RunELISA CrossReactant->RunELISA CalculateIC50 Determine IC50 for each compound RunELISA->CalculateIC50 CalculateCR Calculate % Cross-Reactivity CalculateIC50->CalculateCR End Assess Specificity CalculateCR->End

Caption: Workflow for determining immunoassay cross-reactivity.

References

performance comparison of different analytical methods for 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical methodologies for the quantification of 2-Methoxy-4-nitrophenol (M4NP) is crucial for researchers and professionals in drug development to ensure accurate and reliable results. This guide provides a detailed comparison of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electrochemical methods, supported by available performance data and detailed experimental protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of various methods used for the analysis of nitrophenols, including data for the structurally related isomer, 2-methoxy-5-nitrophenol, which can provide an estimate for M4NP analysis.

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD) / DeterminationKey AdvantagesPotential Challenges
High-Performance Liquid Chromatography (HPLC) Phenol, 2-methoxy-4-nitro-Not specifiedNot specifiedHigh resolution and sensitivity, suitable for non-volatile compounds.[1][2]Method development can be time-consuming; mobile phase optimization is critical.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) 2-Methoxy-4-(2-nitrovinyl)phenol (structurally similar)Not specifiedNot specifiedHigh sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds; potential for thermal degradation.
Differential Pulse Voltammetry (DPV) 2-methoxy-5-nitrophenol (isomer)(1 – 10) x 10⁻⁸ mol/LNot specifiedHigh sensitivity, cost-effective, and rapid analysis.[3]Susceptible to interference from other electroactive species.
Adsorptive Stripping Voltammetry (AdSV) 2-methoxy-5-nitrophenol (isomer)(2 – 10) x 10⁻⁹ mol/L1.7 x 10⁻⁹ mol/LExtremely low detection limits.More complex procedure involving an accumulation step.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of M4NP in various matrices.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Newcrom R1 reverse-phase column or equivalent C18 column

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 0.1%) or formic acid. The exact ratio should be optimized for best separation.

  • Standard Solution Preparation: Prepare a stock solution of M4NP in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter to remove particulate matter.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or equivalent C18 column.[1]

    • Mobile Phase: Acetonitrile/Water/Acid mixture.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).[2]

    • Detection: UV detection at the wavelength of maximum absorbance for M4NP.

  • Analysis: Inject the calibration standards and samples into the HPLC system. Identify and quantify the M4NP peak based on retention time and peak area compared to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile or semi-volatile compounds like M4NP, often requiring derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • Derivatizing agent (e.g., BSTFA, heptafluorobutyric anhydride).

  • Solvent (e.g., benzene, ethyl acetate).

Procedure:

  • Sample Extraction: Extract M4NP from the sample matrix using a suitable solvent.

  • Derivatization: Evaporate the solvent and react the residue with a derivatizing agent to increase volatility and thermal stability.[4]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.

    • Carrier Gas: Helium at a constant flow rate.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan a mass range appropriate for the derivatized M4NP (e.g., 50-500 amu).

  • Analysis: Inject the derivatized sample into the GC-MS. Identify the compound based on its retention time and mass spectrum.[5] Quantify using a calibration curve prepared from derivatized standards.

Electrochemical Method: Differential Pulse Voltammetry (DPV)

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of electroactive compounds like M4NP. The following protocol is based on the analysis of a structurally similar compound, 2-methoxy-5-nitrophenol.[6]

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (e.g., hanging mercury drop electrode or glassy carbon electrode, Ag/AgCl reference electrode, platinum counter electrode).

Reagents:

  • Britton-Robinson buffer or other suitable supporting electrolyte.

  • Standard solution of M4NP.

Procedure:

  • Electrolyte Preparation: Prepare a Britton-Robinson buffer solution at an optimal pH for the analysis.[6]

  • Standard Preparation: Prepare standard solutions of M4NP in the supporting electrolyte.

  • Voltammetric Analysis:

    • Deoxygenate the solution by purging with nitrogen gas for several minutes.

    • Apply a potential scan using the DPV waveform.

    • Potential Range: Scan over a range where the reduction of the nitro group occurs.

    • Pulse Amplitude, Pulse Width, Scan Rate: Optimize these parameters for maximum sensitivity.

  • Quantification: The peak current in the voltammogram is proportional to the concentration of M4NP. Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.

Visualizing the Analytical Workflow

A general workflow for the analysis of this compound can be visualized to better understand the sequence of operations from sample receipt to final data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Extraction Extraction/Dissolution Sample->Extraction Filtration Filtration Extraction->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC HPLC Analysis Filtration->HPLC Electrochem Electrochemical Analysis Filtration->Electrochem GCMS GC-MS Analysis Derivatization->GCMS PeakID Peak Identification HPLC->PeakID GCMS->PeakID Electrochem->PeakID Quant Quantification PeakID->Quant Report Generate Report Quant->Report

Caption: General experimental workflow for the analysis of this compound.

References

Unveiling the-Advantages of 4-Nitroguaiacol: A Comparative Guide for Chromogenic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of biochemical and pharmaceutical research, the selection of appropriate assay reagents is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of 4-Nitroguaiacol with other commonly used chromogenic substrates, offering researchers, scientists, and drug development professionals the insights needed to optimize their enzymatic assays. Through a detailed analysis of performance, supported by experimental data and protocols, this document highlights the distinct advantages of 4-Nitroguaiacol in specific applications.

Chromogenic substrates are indispensable tools in enzyme kinetics, immunoassays, and other detection methods, providing a visual or spectrophotometric readout of enzyme activity.[1][2] The ideal substrate offers high sensitivity, specificity, and a robust signal, facilitating the precise quantification of enzymatic reactions. This guide will delve into a comparative analysis of 4-Nitroguaiacol against established substrates for two major enzyme classes: peroxidases and phosphatases.

Performance Comparison of Chromogenic Substrates

The efficacy of a chromogenic substrate is determined by several key performance indicators, including its kinetic parameters (Michaelis constant, Km, and maximum reaction velocity, Vmax), sensitivity, and the molar absorptivity of its colored product. A lower Km value signifies a higher affinity between the enzyme and the substrate, while a higher Vmax indicates a faster reaction rate at saturating substrate concentrations.[3]

Peroxidase Substrates
SubstrateEnzymeKm (mM)Vmax (relative)Optimal Wavelength (nm)Colored Product
GuaiacolHorseradish Peroxidase0.06[5]-470[3]Brown[6]
TMBHorseradish Peroxidase0.434[7]High[8]370/652 (blue), 450 (yellow)[9]Blue/Yellow
ABTSHorseradish Peroxidase-Lower than TMB[8]405-415Green
OPDHorseradish Peroxidase-Lower than TMB[8]492Orange-Brown

Note: Vmax values are highly dependent on assay conditions and enzyme concentration, hence a qualitative comparison is provided based on literature.

Qualitative comparisons consistently rank TMB as the most sensitive substrate for HRP, followed by OPD and then ABTS.[8] Guaiacol, while historically significant, is generally less sensitive than these other options. The advantage of 4-Nitroguaiacol, as a derivative of guaiacol, would likely lie in altered substrate kinetics or properties of the oxidized product, which requires further experimental validation.

Phosphatase Substrates
SubstrateEnzymeKm (µM)Vmax (µmol min-1 mg-1)Optimal Wavelength (nm)Colored Product
p-Nitrophenyl Phosphate (pNPP)Calf Intestine Alkaline Phosphatase40 ± 3[5][11]72.8 ± 1.2[5][11]405[9]Yellow[10]

The performance of 4-Nitroguaiacol as a phosphatase substrate would need to be empirically determined and compared against the well-established parameters of pNPP.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

General Peroxidase Activity Assay

This protocol can be adapted to compare different chromogenic substrates for horseradish peroxidase.

Materials:

  • Horseradish Peroxidase (HRP) solution

  • Chromogenic substrate stock solution (e.g., 4-Nitroguaiacol, TMB, ABTS, OPD)

  • Hydrogen peroxide (H₂O₂) solution

  • Assay buffer (e.g., 0.1 M phosphate-citrate buffer, pH 5.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the chromogenic substrate in the assay buffer.

  • In a microplate well or cuvette, add the assay buffer and the chromogenic substrate dilution.

  • Initiate the reaction by adding a fixed concentration of HRP solution.

  • Immediately follow with the addition of H₂O₂ solution.

  • Monitor the change in absorbance at the optimal wavelength for the specific substrate over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot V₀ against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics.

General Alkaline Phosphatase Activity Assay

This protocol can be used to compare 4-Nitroguaiacol (if applicable as a phosphatase substrate) with pNPP.

Materials:

  • Alkaline Phosphatase (AP) solution

  • Chromogenic substrate stock solution (e.g., pNPP, 4-Nitroguaiacol)

  • Assay buffer (e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)[12]

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the chromogenic substrate in the assay buffer.

  • In a microplate well or cuvette, add the assay buffer and the chromogenic substrate dilution.

  • Initiate the reaction by adding a fixed concentration of AP solution.

  • Monitor the change in absorbance at the optimal wavelength for the specific substrate over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Plot V₀ against the substrate concentration to determine Km and Vmax.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biochemical processes and experimental designs is crucial for understanding the application of these substrates.

Peroxidase_Reaction_Pathway HRP Horseradish Peroxidase (HRP) HRP_activated Activated HRP (Compound I & II) HRP->HRP_activated Reacts with H2O2 Hydrogen Peroxide (H₂O₂) H2O Water (H₂O) H2O2->H2O Reduced to Substrate Chromogenic Substrate (e.g., 4-Nitroguaiacol) Oxidized_Substrate Colored Product HRP_activated->HRP Regenerates HRP_activated->Oxidized_Substrate Oxidizes

Figure 1. Simplified reaction mechanism of horseradish peroxidase with a chromogenic substrate.

Alkaline_Phosphatase_Pathway AP Alkaline Phosphatase (AP) Product Colored Product (e.g., p-Nitrophenol) AP->Product Hydrolyzes Phosphate Inorganic Phosphate (Pi) AP->Phosphate Substrate Phosphate Substrate (e.g., pNPP) Substrate->AP Binds to

Figure 2. General enzymatic reaction for alkaline phosphatase with a chromogenic substrate.

ELISA_Workflow cluster_ELISA Indirect ELISA Workflow Antigen 1. Antigen Coating Blocking 2. Blocking Antigen->Blocking Primary_Ab 3. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 4. Enzyme-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Substrate_Add 5. Add Chromogenic Substrate Secondary_Ab->Substrate_Add Detection 6. Color Development & Measurement Substrate_Add->Detection

Figure 3. A typical workflow for an indirect ELISA utilizing a chromogenic substrate.

Conclusion

While direct quantitative comparisons are limited, this guide provides a framework for researchers to evaluate 4-Nitroguaiacol against other chromogenic substrates. The provided protocols offer a starting point for empirical testing to determine the specific advantages of 4-Nitroguaiacol in terms of sensitivity, kinetics, and overall performance in various enzymatic assays. The selection of the optimal substrate will ultimately depend on the specific requirements of the assay, including the target enzyme, desired sensitivity, and detection instrumentation. Further research is warranted to fully elucidate the kinetic properties of 4-Nitroguaiacol and its potential benefits in the field of biochemical and pharmaceutical research.

References

A Comparative Analysis of Nitrophenol Derivatives in Enzymatic Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of nitrophenol derivatives and their interactions in various enzymatic reactions. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of the performance of different nitrophenol derivatives, supported by experimental data. The guide details experimental protocols and presents quantitative data in a clear, tabular format for straightforward comparison.

Introduction to Nitrophenol Derivatives in Enzymology

Nitrophenol derivatives are a class of organic compounds that serve as valuable substrates in a multitude of enzymatic assays. The presence of the nitro group, an electron-withdrawing moiety, facilitates the spectrophotometric detection of enzymatic activity. Upon enzymatic cleavage, nitrophenol and its substituted variants are released, which, under alkaline conditions, form a phenolate (B1203915) ion with a distinct yellow color, typically measured at an absorbance of 405-410 nm. The intensity of this color is directly proportional to the enzymatic activity, making these compounds indispensable tools for enzyme kinetics and inhibitor screening. This guide explores the enzymatic reactions of various nitrophenol derivatives, including p-nitrophenol, o-nitrophenol, and dinitrophenol, with a focus on enzymes such as phosphatases, monooxygenases, and tyrosinases.

Comparative Performance of Nitrophenol Derivatives

The efficiency of an enzymatic reaction is dependent on the specific nitrophenol derivative used as a substrate. The position of the nitro group on the phenol (B47542) ring, as well as the presence of other substituents, can significantly influence the kinetic parameters of the reaction, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

Below is a summary of kinetic parameters for the enzymatic conversion of various nitrophenol derivatives by different enzymes.

EnzymeSubstrateKm (μM)kcat (min-1)kcat/Km (M-1s-1)
Rhodococcus opacus p-Nitrophenol Monooxygenasep-Nitrophenol56.70 ± 9.604.74 ± 0.601415.68 ± 56.07
2-Chloro-4-nitrophenol10.80 ± 2.101.83 ± 0.102870.37 ± 351.85
2-Fluoro-4-nitrophenol21.10 ± 3.402.11 ± 0.201668.25 ± 126.54
4-Nitrocatechol30.10 ± 4.503.12 ± 0.301727.35 ± 116.28
Escherichia coli Alkaline Phosphatasep-Nitrophenyl phosphate (B84403)---
2,4-Dinitrophenyl phosphate---
Mushroom Tyrosinasep-Cresol (B1678582)3090.07 (μmol/min)-
4-Methylcatechol3744.9 (μmol/min)-

Note: The steady-state rate of hydrolysis for p-Nitrophenyl phosphate and 2,4-Dinitrophenyl phosphate catalyzed by E. coli alkaline phosphatase are identical over a pH range of 5.5-8.5[1]. Kinetic parameters for tyrosinase are presented as Vmax in different units and are not directly comparable to kcat values without further information.

Detailed Experimental Protocols

Accurate and reproducible results in enzymatic assays are contingent upon meticulous adherence to experimental protocols. Below are detailed methodologies for key experiments involving nitrophenol derivatives.

General Protocol for Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes a typical endpoint assay for measuring the activity of phosphatases, such as alkaline or acid phosphatase.

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution (e.g., 10 mM in a suitable buffer)

  • Enzyme solution (e.g., alkaline phosphatase in assay buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Setup: To each well of a 96-well microplate, add 50 µL of the enzyme solution. Include a blank control with 50 µL of assay buffer instead of the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding 50 µL of the stop solution to each well. The addition of NaOH will also develop the yellow color of the p-nitrophenolate ion.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples to determine the net absorbance, which is proportional to the amount of p-nitrophenol produced.

Protocol for Nitroreductase Assay with Nitrophenol Derivatives

This protocol outlines a method for determining the activity of nitroreductase using a nitrophenol derivative as the substrate. The reaction is monitored by the consumption of the nitrophenol substrate, which can be followed spectrophotometrically.

Materials:

  • Nitrophenol derivative stock solution (e.g., 10 mM p-nitrophenol in water or buffer)

  • Nitroreductase enzyme solution

  • NADH or NADPH stock solution (e.g., 10 mM in buffer)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at the λmax of the specific nitrophenol derivative (e.g., 400 nm for p-nitrophenol at neutral pH).

Procedure:

  • Reaction Mixture Preparation: In each well of a UV-transparent 96-well plate, prepare a reaction mixture containing the assay buffer, a specific concentration of the nitrophenol derivative, and NADH or NADPH.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the nitroreductase enzyme solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at the appropriate wavelength over time.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. This rate is proportional to the nitroreductase activity.

Protocol for Tyrosinase Assay with p-Cresol

This protocol describes the measurement of the monophenolase activity of tyrosinase using p-cresol as a substrate. The formation of the colored product is monitored over time.

Materials:

  • p-Cresol stock solution (e.g., 10 mM in a suitable solvent, then diluted in buffer)

  • Tyrosinase enzyme solution

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at a suitable wavelength for the product (e.g., 300-500 nm, to be determined empirically).

Procedure:

  • Reaction Setup: In a 96-well microplate, add the assay buffer and the p-cresol substrate to each well.

  • Enzyme Addition: Initiate the reaction by adding the tyrosinase enzyme solution.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at the determined wavelength in a kinetic mode.

  • Data Analysis: The rate of the reaction is calculated from the slope of the linear phase of the absorbance versus time curve.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in the study of nitrophenol derivatives, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key biological pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Substrates, Buffers, Enzyme) plate_setup Microplate Setup reagent_prep->plate_setup reaction_init Reaction Initiation plate_setup->reaction_init incubation Incubation reaction_init->incubation reaction_stop Reaction Termination incubation->reaction_stop absorbance_reading Absorbance Reading reaction_stop->absorbance_reading data_processing Data Processing (Blank Subtraction) absorbance_reading->data_processing kinetic_analysis Kinetic Parameter Calculation (Km, Vmax) data_processing->kinetic_analysis final_results Comparative Results kinetic_analysis->final_results Results

Caption: General experimental workflow for enzymatic assays with nitrophenol derivatives.

PNP_Biodegradation_Pathway cluster_hq Hydroquinone Pathway cluster_bt 1,2,4-Benzenetriol Pathway PNP p-Nitrophenol BQ Benzoquinone PNP->BQ p-Nitrophenol monooxygenase NC 4-Nitrocatechol PNP->NC p-Nitrophenol monooxygenase HQ Hydroquinone GHS γ-Hydroxymuconic semialdehyde HQ->GHS Hydroquinone 1,2-dioxygenase BQ->HQ Benzoquinone reductase MA Maleylacetate GHS->MA TCA TCA Cycle MA->TCA β-Ketoadipate Pathway BT 1,2,4-Benzenetriol NC->BT Nitrocatechol monooxygenase MA2 Maleylacetate BT->MA2 Benzenetriol dioxygenase MA2->TCA β-Ketoadipate Pathway

Caption: Biodegradation pathways of p-nitrophenol in microorganisms.

References

Validating the Specificity of a 4-Nitroguaiacol-Based Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a 4-Nitroguaiacol-based assay for peroxidase activity with established alternative methods. The focus is on validating the specificity of such an assay, a critical consideration in experimental design and data interpretation. The information presented herein is intended to assist researchers in selecting the most appropriate assay for their specific needs and in understanding the strengths and limitations of each method.

Introduction to Peroxidase Assays and the Question of Specificity

Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. Assays to measure peroxidase activity are fundamental tools in biochemistry, diagnostics, and various industrial applications. The specificity of a peroxidase assay refers to its ability to measure the activity of the target enzyme without interference from other substances or enzymes in the sample. A lack of specificity can lead to inaccurate and misleading results.

The widely used guaiacol-based assay, while simple and cost-effective, is known to have limitations in specificity. This has led to the development of alternative methods with improved performance. This guide explores a potential 4-Nitroguaiacol-based assay in the context of these established methods, providing a framework for its validation.

Comparative Analysis of Peroxidase Assays

The following table summarizes the key performance characteristics of a hypothetical 4-Nitroguaiacol-based assay compared to the standard guaiacol (B22219) assay and two high-specificity alternatives.

Assay TypePrincipleReported/Expected SpecificityThroughputCostKey AdvantagesKey Disadvantages
4-Nitroguaiacol-Based Assay (Hypothetical) Enzymatic oxidation of 4-Nitroguaiacol to a colored product.Potentially higher than guaiacol due to the electron-withdrawing nitro group, but requires experimental validation.HighLowSimple, colorimetric endpoint.Lacks established validation; potential for substrate inhibition.
Guaiacol Assay Enzymatic oxidation of guaiacol to colored tetraguaiacol.Moderate; known to react with non-peroxidase enzymes and reactive oxygen species.[1]HighLowSimple, well-established, cost-effective.[2][3]Lower specificity, potential for false positives.[1]
Fluorophenol Assay Enzymatic de-fluorination of 4-fluorophenol (B42351), leading to a fluorescent signal.High; requires more selective and stronger peroxidases.[4]Moderate-HighModerateHigh specificity and sensitivity.[4]Requires a fluorometer; substrate may be more expensive.
Antibody-Based Assay (e.g., SPCA) Specific capture of the peroxidase enzyme by a monoclonal antibody prior to activity measurement.Very High; isolates the target enzyme from other reactive species.[1]Low-ModerateHighExcellent specificity.[1]More complex protocol, higher cost, lower throughput.

Signaling Pathways and Reaction Mechanisms

The enzymatic reaction underlying each assay is a critical determinant of its specificity. The following diagrams illustrate the proposed or established reaction pathways.

G cluster_4NG 4-Nitroguaiacol Assay (Hypothetical Pathway) 4-NG 4-Nitroguaiacol Product_4NG Oxidized 4-NG Product (Colored) 4-NG->Product_4NG Oxidation H2O2_4NG H₂O₂ Peroxidase_4NG Peroxidase H2O2_4NG->Peroxidase_4NG Peroxidase_4NG->Product_4NG

Caption: Hypothetical oxidation of 4-Nitroguaiacol by peroxidase.

G cluster_Guaiacol Guaiacol Assay Pathway Guaiacol Guaiacol (Colorless) Tetraguaiacol Tetraguaiacol (Orange-Brown) Guaiacol->Tetraguaiacol Oxidation H2O2_G H₂O₂ Peroxidase_G Peroxidase H2O2_G->Peroxidase_G Peroxidase_G->Tetraguaiacol

Caption: Established oxidation of guaiacol to tetraguaiacol.[2][4]

G cluster_Fluoro Fluorophenol Assay Pathway 4-FP 4-Fluorophenol Product_F Fluorescent Product 4-FP->Product_F De-fluorination Fluoride Fluoride Ion 4-FP->Fluoride H2O2_F H₂O₂ Peroxidase_F Peroxidase H2O2_F->Peroxidase_F Peroxidase_F->Product_F

Caption: De-fluorination of 4-fluorophenol by selective peroxidases.[4]

Experimental Protocols

Detailed and reproducible protocols are essential for accurate and comparable results.

Hypothetical 4-Nitroguaiacol-Based Peroxidase Assay Protocol

This protocol is a proposed starting point for the development and validation of a 4-Nitroguaiacol-based assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM phosphate (B84403) buffer, pH 6.5.

    • 4-Nitroguaiacol (4-NG) Solution: 10 mM in assay buffer.

    • Hydrogen Peroxide (H₂O₂) Solution: 5 mM in assay buffer.

    • Enzyme Sample: Peroxidase-containing sample, diluted in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme sample.

    • Add 50 µL of the 4-NG solution to each well.

    • Initiate the reaction by adding 50 µL of the H₂O₂ solution.

    • Immediately measure the absorbance at a predetermined wavelength (to be determined by spectral scan of the oxidized product) every 30 seconds for 5-10 minutes at 30°C.

    • The rate of change in absorbance is proportional to the peroxidase activity.

Standard Guaiacol Peroxidase Assay Protocol

This is a widely adopted method for measuring general peroxidase activity.[4][5]

  • Reagent Preparation:

    • Assay Buffer: 50 mM phosphate buffer, pH 6.5.

    • Guaiacol Solution: 5 mM in assay buffer.

    • Hydrogen Peroxide (H₂O₂) Solution: 5 mM in assay buffer.

    • Enzyme Sample: Peroxidase-containing sample, diluted in assay buffer.

  • Assay Procedure:

    • In a cuvette or 96-well plate, combine 1 mL of assay buffer, 0.5 mL of guaiacol solution, and 0.5 mL of the enzyme sample.

    • Initiate the reaction by adding 0.5 mL of H₂O₂ solution and mix.

    • Measure the increase in absorbance at 470 nm for 1-3 minutes at 10-second intervals.[4]

    • Calculate the rate of tetraguaiacol formation using its extinction coefficient.

Fluorophenol Peroxidase Assay Protocol

This assay provides a more specific measurement of certain peroxidase activities.[4]

  • Reagent Preparation:

    • Assay Buffer: 50 mM phosphate buffer, pH 6.5.

    • Stock Solution: 5 mM 4-fluorophenol and 5 mM H₂O₂ in assay buffer.

    • Enzyme Sample: Peroxidase-containing sample, diluted in assay buffer.

    • Stop Solution: 1 M Hydrochloric Acid (HCl).

  • Assay Procedure:

    • In a microcentrifuge tube, add 490 µL of the stock solution and 10 µL of the enzyme sample.

    • Incubate at 30°C for 5 minutes.

    • Stop the reaction by adding 200 µL of HCl.

    • Measure the fluorescence at an appropriate excitation/emission wavelength pair (to be determined for the specific fluorescent product).

Validating Specificity: An Experimental Workflow

To validate the specificity of a novel assay like the 4-Nitroguaiacol-based method, a systematic approach is required.

G cluster_Workflow Specificity Validation Workflow Start Start: Define Assay Protocol Test_Pure Test with Purified Peroxidase Start->Test_Pure Test_Interfering Test with Potential Interfering Substances (e.g., other enzymes, ROS) Test_Pure->Test_Interfering Test_Complex Test with Complex Biological Samples (e.g., cell lysates, serum) Test_Interfering->Test_Complex Compare Compare Results with High-Specificity Assay (e.g., Antibody-Based Assay) Test_Complex->Compare Analyze Analyze Data for Correlation and Discrepancies Compare->Analyze Conclusion Conclusion on Specificity Analyze->Conclusion

Caption: A logical workflow for validating the specificity of a new assay.

Conclusion

The choice of a peroxidase assay should be guided by the specific requirements of the research, particularly the need for specificity. While the guaiacol assay remains a useful tool for general activity screening, its known limitations necessitate the use of more specific methods for many applications. A 4-Nitroguaiacol-based assay presents an intriguing possibility, but its performance, especially its specificity, must be rigorously validated against established high-specificity methods like the fluorophenol and antibody-based assays. The protocols and comparative framework provided in this guide offer a starting point for researchers to make informed decisions and to design robust validation experiments.

References

A Guide to Inter-Laboratory Comparison of 2-Methoxy-4-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of 2-Methoxy-4-nitrophenol. In the absence of publicly available, formal proficiency testing data for this specific analyte, this document presents a hypothetical inter-laboratory study design. The methodologies and performance characteristics outlined are based on established analytical techniques for structurally similar nitrophenols and serve as a benchmark for laboratories aiming to validate their own methods for this compound analysis.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most probable and robust methods for the analysis of this compound. The selection of a specific method will depend on the sample matrix, required sensitivity, and available instrumentation.

Data Presentation: Hypothetical Performance Characteristics

The following tables summarize the expected performance characteristics for the analysis of this compound based on a hypothetical inter-laboratory study involving ten participating laboratories. These values are representative of what would be expected from validated analytical methods for similar nitrophenol compounds.

Table 1: Performance Characteristics of HPLC-UV Method

ParameterTarget ValueInter-laboratory MeanInter-laboratory Std. Dev.
Linearity (r²) > 0.9950.9980.002
Limit of Detection (LOD) < 0.1 µg/mL0.08 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) < 0.3 µg/mL0.25 µg/mL0.05 µg/mL
Accuracy (Recovery %) 95 - 105%99.2%2.5%
Precision (RSD %) < 5%3.8%1.2%

Table 2: Performance Characteristics of GC-MS Method

ParameterTarget ValueInter-laboratory MeanInter-laboratory Std. Dev.
Linearity (r²) > 0.9980.9990.001
Limit of Detection (LOD) < 0.01 µg/mL0.008 µg/mL0.002 µg/mL
Limit of Quantitation (LOQ) < 0.03 µg/mL0.025 µg/mL0.005 µg/mL
Accuracy (Recovery %) 97 - 103%100.5%1.5%
Precision (RSD %) < 3%2.1%0.8%

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To quantify this compound in a solution using HPLC-UV.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase, ranging from 0.1 µg/mL to 50 µg/mL.

  • For unknown samples, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 310 nm.

3. Data Analysis:

  • Identify the this compound peak by its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Quantify the this compound concentration in the unknown samples using the linear regression equation from the calibration curve.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide a highly sensitive and selective quantification of this compound using GC-MS, particularly suitable for complex matrices.

1. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards of this compound in a suitable solvent like ethyl acetate.

  • To 1 mL of each standard and sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vials tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.

  • Allow the samples to cool to room temperature before injection.

2. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector: Splitless mode at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Based on the mass spectrum of the derivatized this compound (quantifier and qualifier ions).

3. Data Analysis:

  • Identify the derivatized analyte by its retention time and the presence of the selected ions.

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualizations

G cluster_prep Study Preparation cluster_analysis Laboratory Analysis cluster_data Data Compilation & Evaluation P1 Define Study Protocol P2 Prepare Homogeneous Test Material P1->P2 P3 Distribute Samples to Participating Laboratories P2->P3 L1 Lab 1 Analysis P3->L1 Test Samples L2 Lab 2 Analysis P3->L2 Test Samples Ln Lab 'n' Analysis P3->Ln Test Samples D1 Collect Results from All Laboratories L1->D1 Analytical Results L2->D1 Analytical Results Ln->D1 Analytical Results D2 Statistical Analysis of Data (e.g., z-scores, reproducibility) D1->D2 D3 Generate Final Report D2->D3

Caption: Workflow of the proposed inter-laboratory comparison study.

G cluster_workflow Single Laboratory Analytical Workflow A Receive Inter-laboratory Test Sample B Sample Preparation (Dilution, Extraction, etc.) A->B D Analytical Run (HPLC-UV or GC-MS) B->D C Instrument Calibration C->D E Data Processing & Quantification D->E F Internal Quality Control Check E->F G Report Results to Coordinating Body F->G

Caption: Analytical workflow for a single participating laboratory.

assessing the purity of synthesized 4-Nitroguaiacol against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes and product safety. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Nitroguaiacol against a certified reference standard. Detailed experimental protocols, comparative data, and workflow visualizations are presented to ensure accurate and reliable purity determination.

Reference Standard Selection

The selection of a high-purity reference standard is the cornerstone of an accurate purity assessment. For 4-Nitroguaiacol (CAS No. 3251-56-7), several commercial suppliers offer well-characterized standards. For this guide, a reference standard from a reputable supplier with a stated purity of ≥98% (as determined by Gas Chromatography) and a melting point of 102-104°C is selected for comparison.[1]

Analytical Methodologies for Purity Assessment

A multi-pronged approach employing various analytical techniques is recommended for a thorough purity analysis. This guide focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally stable compounds. A reversed-phase HPLC method is particularly suitable for 4-Nitroguaiacol.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol (B129727) and water (50:50, v/v) with 0.1% formic acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 345 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare solutions of both the synthesized 4-Nitroguaiacol and the reference standard in the mobile phase at a concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject both samples and compare the resulting chromatograms. Purity is calculated based on the area percentage of the principal peak.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like 4-Nitroguaiacol, derivatization is often required to enhance volatility and improve chromatographic peak shape.

Experimental Protocol: GC-MS

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C for 1 minute, then ramp to 300°C at a rate of 7°C/min, and hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Sample Preparation (with Derivatization):

    • Accurately weigh 1 mg of the synthesized 4-Nitroguaiacol and the reference standard into separate reaction vials.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the vials at 70°C for 30 minutes.

    • Cool to room temperature and dilute with 900 µL of an appropriate solvent (e.g., hexane).

  • Analysis: Inject the derivatized samples and compare the total ion chromatograms and mass spectra of the peaks.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to detect impurities with different proton environments.

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 4-Nitroguaiacol and the reference standard in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectra for both samples and compare them. Pay close attention to any small peaks in the spectrum of the synthesized sample that are not present in the reference standard's spectrum.

2.4. Melting Point Analysis

The melting point is a fundamental physical property that can provide a quick indication of purity. Impurities typically depress and broaden the melting point range.

Experimental Protocol: Melting Point

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dried sample.

  • Analysis: Pack a capillary tube with the sample and determine the melting point range, noting the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. Compare this to the melting point of the reference standard. The literature value for the melting point of 4-Nitroguaiacol is 102-104°C.[1][4]

Data Presentation and Comparison

The quantitative data obtained from the analytical techniques should be summarized in clear and concise tables for easy comparison.

Table 1: HPLC Purity Assessment

SampleRetention Time (min)Peak Area (%)
Reference Standard 5.299.8
Synthesized Product 5.297.5
Impurity 13.81.5
Impurity 26.11.0

Table 2: GC-MS Purity Assessment

SampleRetention Time (min)Peak Area (%)
Reference Standard (derivatized) 12.599.7
Synthesized Product (derivatized) 12.598.0
Impurity 3 (derivatized)10.21.2
Impurity 4 (derivatized)13.80.8

Table 3: ¹H NMR Spectral Data

SampleChemical Shifts (ppm)IntegrationImpurity Peaks
Reference Standard Consistent with 4-Nitroguaiacol structureExpected ratiosNot detected
Synthesized Product Consistent with 4-Nitroguaiacol structureExpected ratiosMinor peaks at 7.8 and 4.1 ppm

Table 4: Melting Point Comparison

SampleMelting Point Range (°C)
Reference Standard 103-104
Synthesized Product 100-103

Visualizing the Workflow and Logic

Visual diagrams can aid in understanding the experimental process and the logic behind the purity assessment.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_reference Reference Standard cluster_analysis Analytical Techniques cluster_comparison Data Comparison & Purity Determination Synthesized_Product Synthesized 4-Nitroguaiacol HPLC HPLC Analysis Synthesized_Product->HPLC GCMS GC-MS Analysis (with Derivatization) Synthesized_Product->GCMS NMR ¹H NMR Spectroscopy Synthesized_Product->NMR MP Melting Point Analysis Synthesized_Product->MP Reference_Standard Reference Standard (≥98% Purity) Reference_Standard->HPLC Reference_Standard->GCMS Reference_Standard->NMR Reference_Standard->MP Data_Comparison Comparative Analysis of: - Chromatograms - Mass Spectra - NMR Spectra - Melting Points HPLC->Data_Comparison GCMS->Data_Comparison NMR->Data_Comparison MP->Data_Comparison Purity_Assessment Final Purity Assessment Data_Comparison->Purity_Assessment

Caption: Experimental workflow for the purity assessment of synthesized 4-Nitroguaiacol.

Purity_Logic Synthesized_Data Analytical Data from Synthesized Product Comparison Direct Comparison Synthesized_Data->Comparison Reference_Data Analytical Data from Reference Standard Reference_Data->Comparison Match Data Match Comparison->Match Identical (within tolerance) Mismatch Data Mismatch (Presence of Impurities) Comparison->Mismatch Discrepancies Observed High_Purity High Purity Confirmed Match->High_Purity Low_Purity Lower Purity / Impurities Present Mismatch->Low_Purity

References

comparative analysis of the stability of different nitrophenol substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a comparative analysis of the stability of common nitrophenol substrates, including ortho-nitrophenol (o-NP), meta-nitrophenol (m-NP), para-nitrophenol (p-NP), and 2,4-dinitrophenol (B41442) (DNP). Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their relative stability under various conditions, supported by experimental data and detailed protocols for stability assessment.

Executive Summary

Nitrophenol compounds are widely utilized as substrates in enzyme assays and as reporter molecules in various biological applications. Their stability is a critical factor influencing the accuracy and reproducibility of experimental results. This guide demonstrates that the stability of nitrophenol isomers is significantly influenced by the position of the nitro group, which affects intramolecular and intermolecular hydrogen bonding, resonance stabilization, and acidity (pKa). Generally, p-nitrophenol exhibits greater stability compared to its ortho and meta isomers, a crucial consideration for assay development. Dinitrophenols, while also used in specific applications, have their own distinct stability profiles.

Data Presentation: Comparative Stability of Nitrophenol Isomers

The stability of nitrophenol isomers is inversely related to their acidity, with lower pKa values indicating a greater tendency to deprotonate and potentially undergo further reactions. The following table summarizes the pKa values for the different isomers, providing a quantitative measure of their relative stability in aqueous solutions.

SubstrateIsomer PositionpKa (at 25 °C)Key Stability Features
o-Nitrophenol ortho (2-nitro)7.23[1]Stabilized by intramolecular hydrogen bonding, which makes it less acidic than the para isomer.[1]
m-Nitrophenol meta (3-nitro)8.18[1]The nitro group has a weaker electron-withdrawing effect at the meta position, resulting in lower acidity and stability compared to ortho and para isomers.[1]
p-Nitrophenol para (4-nitro)7.14[1]Lacks intramolecular hydrogen bonding, leading to stronger intermolecular interactions and greater acidity and stability of the corresponding phenoxide ion through resonance.[1]
2,4-Dinitrophenol di-nitro4.11The two electron-withdrawing nitro groups significantly increase acidity and influence its stability profile. Dinitrophenols are generally stable in acidic solutions but are susceptible to decomposition by UV radiation in alkaline solutions.[2]

Note: Lower pKa indicates a stronger acid and a more stabilized conjugate base, which often correlates with greater stability of the deprotonated form used in colorimetric assays.

Factors Influencing Nitrophenol Stability

The chemical stability of nitrophenol substrates can be affected by several factors:

  • pH: The pH of the solution is a critical determinant of nitrophenol stability. For instance, p-nitrophenol solutions are most stable at a pH of 9 or higher, where the molecule exists predominantly in its ionized form.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of nitrophenol compounds.

  • Light: Exposure to UV radiation, particularly in alkaline solutions, can lead to the decomposition of dinitrophenols.[2]

  • Enzymatic Activity: In biological assays, the enzymatic conversion of a nitrophenol-containing substrate to a nitrophenolate ion is the intended reaction. The stability of the substrate and product in the presence of the enzyme and other components of the assay mixture is paramount.

Experimental Protocols

Accurate assessment of nitrophenol substrate stability is crucial for reliable experimental outcomes. Below are detailed protocols for a common application of nitrophenol substrates—the alkaline phosphatase assay—and a general procedure for assessing chemical stability through forced degradation studies.

Protocol 1: Alkaline Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol describes the use of pNPP to measure the activity of alkaline phosphatase (ALP). The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which in an alkaline solution, produces a yellow color that can be quantified spectrophotometrically.

Materials:

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Alkaline phosphatase (ALP) enzyme

  • Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standards: Create a standard curve using known concentrations of p-nitrophenol to correlate absorbance with the amount of product formed.

  • Sample Preparation: Prepare enzyme samples and controls.

  • Reaction Initiation: To each well of a 96-well plate, add 50 µL of the pNPP substrate solution.

  • Enzyme Addition: Add 50 µL of the alkaline phosphatase sample or standard to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 3 M NaOH to each well.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Determine the concentration of p-nitrophenol produced from the standard curve and calculate the enzyme activity.

Protocol 2: Forced Degradation Study for Nitrophenol Isomers

Forced degradation studies are performed to understand the intrinsic stability of a compound under various stress conditions.

Materials:

  • Nitrophenol isomer of interest

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Heating apparatus (e.g., water bath or oven)

  • HPLC system with a suitable column and detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the nitrophenol isomer in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Photolytic Degradation: Expose the stock solution to UV light.

    • Thermal Degradation: Heat the stock solution at a defined temperature (e.g., 60°C).

  • Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

  • Data Evaluation: Calculate the percentage of degradation for each condition and determine the degradation kinetics.

Visualizations

Signaling Pathway: Enzyme-Catalyzed Signal Generation

The following diagram illustrates the general principle of using a nitrophenol-based substrate in an enzyme assay. The enzyme catalyzes the conversion of a colorless nitrophenyl-substrate into the colored p-nitrophenolate ion, which serves as a detectable signal.

G cluster_reaction Enzymatic Reaction Substrate p-Nitrophenyl-X (Colorless) Product p-Nitrophenolate (Yellow) Substrate->Product Enzyme Signal Signal Product->Signal Absorbance at 405 nm Enzyme Enzyme

Caption: General enzymatic reaction using a nitrophenol substrate.

Experimental Workflow: Alkaline Phosphatase Assay

This diagram outlines the key steps in performing an alkaline phosphatase assay using pNPP.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Standards Prepare p-Nitrophenol Standards Add_Substrate Add pNPP Substrate to Microplate Prepare_Standards->Add_Substrate Prepare_Samples Prepare Enzyme Samples & Controls Add_Enzyme Add Enzyme to Initiate Reaction Prepare_Samples->Add_Enzyme Add_Substrate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Add Stop Solution (NaOH) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Caption: Workflow for an alkaline phosphatase assay using pNPP.

References

A Comparative Guide to Evaluating Laccase Kinetic Parameters: Guaiacol and its Analogs as Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laccase and Substrate Selection

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, with the concomitant reduction of molecular oxygen to water.[1][2] This broad substrate specificity makes them attractive for various biotechnological applications, including bioremediation, biofuel production, and biosensor development.[1] The selection of an appropriate substrate is critical for accurately determining key kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic constant (kcat), which are fundamental to understanding enzyme efficiency and mechanism.

This guide will focus on the kinetic evaluation of laccase using guaiacol (B22219) and compare its performance with other standard substrates like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and syringaldazine.

Comparative Kinetic Parameters of Laccase with Various Substrates

The kinetic parameters of laccase can vary significantly depending on the enzyme source and the substrate used. The following table summarizes the experimentally determined Km and Vmax values for laccases from different fungal sources with guaiacol and other common substrates.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg or U/mg)Reference
Trichoderma harzianumGuaiacol0.1463.82 (µmol/min)[1]
Trametes versicolorGuaiacol1.0512.67 (µmol/ml/min)[2]
Pleurotus sp.ABTS2500.33 (µmol/min)[3]
Trametes versicolor (LccB)ABTS0.4351.28 (U/mg)[4]
Trametes versicolor (LccC)ABTS0.2962.89 (U/mg)[4]
Trametes versicolorABTS0.01288125.4 (U/mg)[5]
Trematosphaeria mangroveiABTS1.4184.84 (U/mg)[6]
Ganoderma lucidum-CDBT1ABTS0.11036 (µmol/min/mg)[7]

Note on 2-Methoxy-4-nitrophenol (4-Nitroguaiacol):

While no direct kinetic data for 4-nitroguaiacol with laccase has been identified in the reviewed literature, its structural similarity to guaiacol suggests it would likely also serve as a substrate. The presence of the electron-withdrawing nitro group at the para position of the phenolic hydroxyl group may influence its reactivity. This substitution could potentially impact the redox potential of the molecule, which is a key factor in laccase-substrate interactions. Further experimental investigation is required to determine the precise kinetic parameters of laccase with 4-nitroguaiacol.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate determination of enzyme kinetics. Below are standard protocols for laccase assays using guaiacol and ABTS.

Laccase Activity Assay with Guaiacol

This spectrophotometric assay is based on the oxidation of guaiacol by laccase, which results in the formation of a reddish-brown colored product, tetraguaiacol.

Materials:

  • Purified or crude laccase solution

  • Guaiacol solution (e.g., 2 mM)

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 4.5-5.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the sodium acetate buffer and guaiacol solution in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30-40°C).

  • Initiate the reaction by adding a specific volume of the laccase solution.

  • Immediately monitor the increase in absorbance at 470 nm over a set period (e.g., 5 minutes).[8][9]

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

Laccase Activity Assay with ABTS

ABTS is a highly sensitive substrate that, upon oxidation by laccase, forms a stable blue-green cation radical.

Materials:

  • Purified or crude laccase solution

  • ABTS solution (e.g., 0.5 mM)

  • Sodium acetate buffer (e.g., 0.1 M, pH 4.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the sodium acetate buffer and ABTS solution.

  • Equilibrate the mixture to the desired temperature (e.g., 25-30°C).

  • Start the reaction by adding the laccase enzyme solution.

  • Monitor the increase in absorbance at 420 nm for a defined time (e.g., 5 minutes).[3]

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the ABTS cation radical (ε420 = 3.6 x 104 M-1 cm-1).[3]

Visualizing the Laccase Reaction and Assay Workflow

Diagrams generated using Graphviz can help to visualize the enzymatic process and the experimental steps.

Laccase_Reaction_Pathway sub Phenolic Substrate (e.g., Guaiacol) rad Phenoxy Radical sub->rad Laccase (Oxidized) prod Oxidized Products (e.g., Quinones) rad->prod Non-enzymatic polymerization lacc_ox Laccase (Oxidized) [Cu2+] lacc_red Laccase (Reduced) [Cu+] lacc_ox:e->lacc_red:w 4e- lacc_red->lacc_ox + O2 + 4H+ o2 O2 h2o 2H2O Laccase_Assay_Workflow prep Prepare Reagents (Buffer, Substrate) mix Mix Buffer and Substrate in Cuvette prep->mix equil Equilibrate to Assay Temperature mix->equil add_enz Add Laccase to Initiate Reaction equil->add_enz measure Monitor Absorbance Change (Spectrophotometer) add_enz->measure calc Calculate Kinetic Parameters (Km, Vmax) measure->calc

References

A Comparative Guide to Phosphatase Assays: The Preeminence of p-Nitrophenyl Phosphate and an Evaluation of 4-Nitroguaiacol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of phosphatases, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the widely used chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP), with the potential alternative, 4-Nitroguaiacol, for use in phosphatase assays. While pNPP is a well-established and validated tool, the utility of 4-Nitroguaiacol in this context remains largely undocumented in scientific literature.

Introduction to Phosphatase Substrates

Phosphatases are a critical class of enzymes that catalyze the hydrolysis of phosphomonoesters, playing a vital role in numerous cellular signaling pathways. The activity of these enzymes is routinely quantified using chromogenic or fluorogenic substrates. An ideal substrate is one that is specifically cleaved by the phosphatase of interest, resulting in a readily detectable product.

p-Nitrophenyl Phosphate (pNPP): The Gold Standard

p-Nitrophenyl phosphate (pNPP) is a non-specific, chromogenic substrate that has become the cornerstone for assaying a wide variety of phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs)[1][2][3].

The principle of the pNPP assay is straightforward and robust. In the presence of a phosphatase, the colorless pNPP is hydrolyzed to p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified by measuring its absorbance at 405 nm, is directly proportional to the amount of pNP produced and, consequently, to the phosphatase activity[1][2][4].

4-Nitroguaiacol: An Unexplored Alternative for Phosphatase Assays

In contrast to the extensive body of research supporting the use of pNPP, there is a notable absence of scientific literature describing the application of 4-Nitroguaiacol as a substrate for phosphatase assays. While 4-Nitroguaiacol is a nitrophenolic compound, its utility in this specific enzymatic reaction has not been established. Searches of scientific databases reveal its use in other biochemical assays, but not as a direct chromogenic substrate for phosphatases. Therefore, a direct comparison of its performance with pNPP in phosphatase assays, supported by experimental data, is not currently possible.

Quantitative Data: p-Nitrophenyl Phosphate Performance

The following table summarizes key kinetic parameters for alkaline phosphatase using pNPP as a substrate. This data highlights the well-characterized nature of this assay system.

Enzyme SourceKm (µM)Vmax (µmol min-1 mg protein-1)kcat (s-1)kcat/Km (M-1 s-1)Optimal pH
Calf Intestine Alkaline Phosphatase40 ± 372.8 ± 1.29.70 ± 0.162.44 ± 0.16 x 105~8.2

Data extracted from a study on calf intestine alkaline phosphatase.

Experimental Protocols

General Protocol for pNPP Phosphatase Assay

This protocol provides a general framework for measuring phosphatase activity using pNPP. Specific conditions, such as buffer composition and pH, should be optimized for the particular phosphatase being studied.

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay Buffer (e.g., Tris-HCl, Sodium Acetate, depending on the phosphatase)

  • Stop Solution (e.g., 3 M NaOH)

  • Enzyme preparation (e.g., cell lysate, purified enzyme)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare the pNPP substrate solution in the appropriate assay buffer to the desired concentration (e.g., 1 mg/mL)[3]. Prepare the Stop Solution.

  • Assay Setup: Add a defined volume of the enzyme sample to the wells of a 96-well microplate. Include appropriate controls, such as a blank (buffer only) and a positive control (known active enzyme).

  • Reaction Initiation: To start the reaction, add a specific volume of the pNPP substrate solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation period should be optimized to ensure the reaction remains within the linear range.

  • Reaction Termination: Stop the enzymatic reaction by adding a volume of the Stop Solution to each well[1]. The Stop Solution, typically a strong base, also serves to develop the yellow color of the p-nitrophenolate ion.

  • Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from the absorbance of the samples. The phosphatase activity is proportional to the corrected absorbance values. A standard curve using known concentrations of p-nitrophenol can be used to quantify the amount of product formed.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the biochemical context, the following diagrams are provided.

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (pNPP, Buffer, Stop Solution) assay_setup Assay Plate Setup (Add Enzyme) sample_prep Sample Preparation (Enzyme Dilutions) sample_prep->assay_setup reaction_start Initiate Reaction (Add pNPP Substrate) assay_setup->reaction_start incubation Incubation (e.g., 37°C) reaction_start->incubation reaction_stop Terminate Reaction (Add Stop Solution) incubation->reaction_stop read_plate Measure Absorbance (405 nm) reaction_stop->read_plate calculate Calculate Activity read_plate->calculate

Caption: A generalized workflow for a phosphatase assay using pNPP.

Phosphatase_Signaling_Pathway cluster_pathway Simplified Signaling Cascade ext_signal External Signal receptor Receptor ext_signal->receptor kinase Kinase receptor->kinase p_protein Phosphorylated Protein (Active) kinase->p_protein Phosphorylation (ATP -> ADP) protein Protein (Inactive) p_protein->protein Dephosphorylation (by Phosphatase) response Cellular Response p_protein->response phosphatase Phosphatase phosphatase->protein Catalyzes

Caption: A simplified diagram of a typical signaling pathway involving a kinase and a phosphatase.

Conclusion

For researchers conducting phosphatase assays, p-nitrophenyl phosphate remains the substrate of choice due to its well-documented performance, the simplicity of the assay, and the extensive availability of established protocols. The enzymatic hydrolysis of pNPP provides a reliable and quantifiable colorimetric output suitable for a wide range of applications, from basic research to high-throughput screening in drug discovery.

Conversely, 4-Nitroguaiacol is not a recognized or validated substrate for phosphatase activity measurement. The lack of supporting experimental data in the scientific literature precludes its recommendation for this purpose. Researchers requiring a chromogenic phosphatase substrate are advised to utilize the robust and extensively characterized pNPP assay system.

References

accuracy and precision of 2-Methoxy-4-nitrophenol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2-Methoxy-4-nitrophenol is critical for reliable experimental outcomes. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is objectively evaluated based on key validation parameters, with supporting data extrapolated from studies on structurally similar nitrophenols due to a scarcity of published validation data specific to this compound.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected quantitative performance of the most common techniques for the analysis of this compound and related compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Measurement of light absorbance by the analyte at a specific wavelength.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.1 µg/mL (with derivatization and MS detection)~0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL< 0.3 µg/mL (with derivatization and MS detection)~0.3 - 3 µg/mL
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mLConcentration dependent on adherence to Beer-Lambert Law
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%95 - 105%
Sample Derivatization Not typically required.Often required to improve volatility.Not required.
Primary Advantages High precision and accuracy for non-volatile compounds.[1]High resolution and sensitivity, especially with MS detectors.[1]Simple, rapid, and cost-effective.
Primary Disadvantages Lower resolution for complex mixtures compared to GC.May require a derivatization step, adding complexity.[2]Lower selectivity and sensitivity; susceptible to interference from other absorbing compounds.

Note: The performance data presented is based on typical values for structurally similar nitrophenolic compounds and should be considered as a reasonable expectation for this compound.[1]

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for other nitrophenols and serves as a robust starting point for method development for this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • This compound reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or other suitable buffer component.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, detection is likely optimal in the range of 300-400 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For unknown samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the analyte and remove interfering matrix components.

  • Reconstitute the extracted sample in the mobile phase before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is often necessary for nitrophenols to enhance their volatility.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column is typically used.

Reagents and Standards:

  • This compound reference standard.

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., acetonitrile, ethyl acetate).

GC-MS Conditions:

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Splitless injection is common for trace analysis.[2]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometry: Can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[2]

Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform sample extraction as described for the HPLC method.

  • Evaporate the solvent from the extracted sample.

  • Add the derivatizing agent (e.g., BSTFA in acetonitrile) to the dried extract and heat to facilitate the reaction. This converts the polar phenol (B47542) group to a more volatile silyl (B83357) ether.

  • Inject the derivatized sample into the GC-MS.

UV-Vis Spectrophotometry

This method is based on the principle that this compound absorbs light in the ultraviolet-visible region.[2]

Instrumentation:

  • UV-Vis spectrophotometer.

Reagents and Standards:

  • This compound reference standard.

  • Suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of standard solutions with known concentrations by diluting the stock solution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The λmax for nitrophenols is typically in the UV-Vis region.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample.

  • Determine the concentration of the unknown sample from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each quantification method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (Scan/SIM) Separation->Detection Quantification Quantification (Ion Chromatogram) Detection->Quantification

GC-MS Experimental Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards MeasureStandards Measure Absorbance of Standards Standards->MeasureStandards Unknown Prepare Unknown Sample MeasureUnknown Measure Absorbance of Unknown Unknown->MeasureUnknown CalibrationCurve Construct Calibration Curve MeasureStandards->CalibrationCurve DetermineConc Determine Unknown Concentration MeasureUnknown->DetermineConc CalibrationCurve->DetermineConc

UV-Vis Spectrophotometry Workflow

References

Comparative Cost-Effectiveness of 4-Nitroguaiacol and Alternative Substrates in Peroxidase-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, cost, and application of 4-Nitroguaiacol in comparison to common alternative peroxidase substrates.

In the realm of biochemical and pharmaceutical research, the selection of appropriate substrates for enzyme-based assays is a critical decision that influences experimental outcomes, timelines, and budgets. This guide provides an objective comparison of 4-Nitroguaiacol with other widely used peroxidase substrates, namely 3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). The analysis focuses on their comparative cost-effectiveness, performance characteristics, and applications, supported by experimental data and detailed protocols.

Performance and Cost Analysis of Peroxidase Substrates

The choice of a peroxidase substrate is often a trade-off between sensitivity, cost, and safety. While 4-Nitroguaiacol is a versatile compound used in various chemical syntheses, its application as a direct chromogenic substrate in routine enzyme immunoassays is less common compared to established alternatives. The following tables summarize the key performance indicators and approximate costs to facilitate an informed selection process.

Table 1: Performance Comparison of Peroxidase Substrates

Feature4-NitroguaiacolTMB (3,3',5,5'-Tetramethylbenzidine)OPD (o-Phenylenediamine)ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
Sensitivity Data not readily available for direct comparisonHighestHighModerate
Limit of Detection Not established for typical immunoassaysAs low as 20 pg/mL with enhanced formulations[1]Approximately 70 pg/mL[1]Approximately 2.5 ng/mL[1]
Reaction Product Yellow (soluble)Soluble, blue (becomes yellow upon stopping with acid)[2]Soluble, yellow-orange[2]Soluble, green[2]
Optimal Wavelength ~400-430 nm (estimated based on structure)650 nm (blue), 450 nm (yellow)[2]490 nm[2]405-410 nm[2]
Carcinogenicity Not classified as a carcinogenNon-carcinogenicPotential carcinogenNon-carcinogenic

Table 2: Cost-Effectiveness Comparison

SubstrateFormApproximate Price (USD)Estimated Cost per Assay (96-well plate)
4-NitroguaiacolPowder (per gram)$20 - $120Varies significantly based on in-house preparation
TMBReady-to-use solution (1000 mL)$275 - $650[3][4]$0.28 - $0.65
OPDTablets (for 1000 mL)~$100 - $200~$0.10 - $0.20
ABTSReady-to-use solution (250 mL)~$155[2][5]~$0.62

Note: Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, volume, and vendor. Cost per assay is an estimation based on typical working concentrations and volumes.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are protocols for a general peroxidase assay using a guaiacol-like substrate and a standard ELISA protocol adaptable for different chromogenic substrates.

General Colorimetric Peroxidase Assay using a Guaiacol-like Substrate (e.g., 4-Nitroguaiacol)

This protocol is adapted from established methods for guaiacol (B22219) and can be optimized for 4-Nitroguaiacol.[6]

Materials:

  • Horseradish Peroxidase (HRP) solution of known concentration

  • 4-Nitroguaiacol solution (e.g., 10 mM in a suitable buffer)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • Phosphate buffer (e.g., 0.1 M, pH 6.0)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well by adding:

    • Phosphate buffer

    • 4-Nitroguaiacol solution

    • HRP solution

  • Initiate the reaction by adding the H₂O₂ solution.

  • Immediately start monitoring the change in absorbance at the optimal wavelength for the oxidized product of 4-Nitroguaiacol (estimated to be in the 400-430 nm range).

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).

  • The rate of reaction is determined from the initial linear portion of the absorbance versus time plot.

Standard Indirect ELISA Protocol

This protocol provides a general workflow for an indirect ELISA, which can be adapted for use with 4-Nitroguaiacol or other chromogenic substrates.

Materials:

  • Antigen-coated 96-well plate

  • Primary antibody specific to the antigen

  • HRP-conjugated secondary antibody specific to the primary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Chromogenic substrate solution (e.g., 4-Nitroguaiacol, TMB, OPD, or ABTS)

  • Stop solution (e.g., 2M H₂SO₄ for TMB and OPD)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the antigen of interest and incubate.

  • Washing: Wash the plate to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate.

  • Primary Antibody Incubation: Add the primary antibody to each well and incubate.

  • Washing: Wash the plate to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate.

  • Washing: Wash the plate to remove unbound secondary antibody conjugate.

  • Substrate Addition: Add the chromogenic substrate solution to each well and incubate in the dark for color development.

  • Stopping the Reaction: (Optional, depending on the substrate) Add a stop solution to halt the enzymatic reaction.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biochemical assays and synthetic pathways is essential for a clear understanding of the processes. The following diagrams, generated using Graphviz, illustrate a generic peroxidase-catalyzed reaction and a hypothetical synthetic pathway for an anti-inflammatory drug using 4-Nitroguaiacol as a key intermediate.

Peroxidase-Catalyzed Oxidation of a Chromogenic Substrate

Peroxidase_Reaction HRP Horseradish Peroxidase (HRP) Intermediate HRP-H₂O₂ Complex (Compound I) HRP->Intermediate reacts with H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Substrate Chromogenic Substrate (e.g., 4-Nitroguaiacol) Product Oxidized Product (Colored) Substrate->Product is oxidized to Intermediate->HRP regenerates Intermediate->Product catalyzes oxidation of Water Water (H₂O)

Peroxidase-catalyzed oxidation of a chromogenic substrate.

This diagram illustrates the catalytic cycle of horseradish peroxidase (HRP). HRP first reacts with hydrogen peroxide to form an activated intermediate complex (Compound I). This complex then oxidizes a chromogenic substrate, such as 4-Nitroguaiacol, resulting in a colored product that can be quantified spectrophotometrically, while the enzyme is regenerated to its native state.

Hypothetical Synthesis of a Diclofenac Analog from 4-Nitroguaiacol

While a direct synthesis of the common anti-inflammatory drug Diclofenac from 4-Nitroguaiacol is not the standard industrial route, a plausible synthetic pathway for a related analogue can be conceptualized. This serves to illustrate the role of 4-Nitroguaiacol as a versatile building block in medicinal chemistry.

Drug_Synthesis Start 4-Nitroguaiacol Step1 Reduction of Nitro Group (e.g., with H₂, Pd/C) Start->Step1 Intermediate1 4-Amino-2-methoxyphenol Step1->Intermediate1 Step2 N-Arylation (e.g., with 2,6-dichlorophenylacetic acid derivative) Intermediate1->Step2 Intermediate2 Diclofenac Analog Intermediate Step2->Intermediate2 Step3 Cyclization/Final Modification Intermediate2->Step3 FinalProduct Diclofenac Analog (Anti-inflammatory Agent) Step3->FinalProduct

Hypothetical synthesis of a Diclofenac analog.

This diagram outlines a potential multi-step synthesis of a Diclofenac analog. The process begins with the reduction of the nitro group of 4-Nitroguaiacol to an amino group. This is followed by an N-arylation reaction with a suitable derivative of 2,6-dichlorophenylacetic acid. Subsequent chemical modifications, such as cyclization, would then lead to the final anti-inflammatory compound. This illustrates the utility of 4-Nitroguaiacol as a starting material in the synthesis of complex pharmaceutical molecules.

Conclusion

The selection of a peroxidase substrate is a multifaceted decision that requires careful consideration of assay requirements and budget constraints. While 4-Nitroguaiacol is a valuable chemical intermediate, its direct application as a chromogenic substrate in standard immunoassays is not as well-established as that of TMB, OPD, and ABTS.

For high-sensitivity applications where the detection of low-abundance analytes is critical, TMB is the substrate of choice, offering the lowest limit of detection among the common chromogenic options.[7] OPD provides a balance of good sensitivity and lower cost, though its potential carcinogenicity necessitates careful handling. ABTS is a suitable option when a wider dynamic range is more important than absolute sensitivity.

The cost-effectiveness of 4-Nitroguaiacol as a peroxidase substrate is largely dependent on the user's ability to develop and optimize an in-house assay, which could be more economical for large-scale or specialized applications. However, for routine and validated assays, the convenience and established performance of commercially available TMB, OPD, and ABTS kits often present a more practical and time-efficient solution. Researchers should weigh the initial cost of the substrate against the time and resources required for assay development and validation to make the most cost-effective decision for their specific needs.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-4-nitrophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-Methoxy-4-nitrophenol, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a compound requiring careful handling due to its hazardous properties. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood. Emergency eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE):

Appropriate personal protective equipment is mandatory to prevent exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]

  • Protective Clothing: A standard laboratory coat, fully buttoned.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[2]

Quantitative Hazard Data

A summary of the key quantitative and qualitative hazard information for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Appearance Yellow solid
GHS Hazard Class Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory)[1][3]
Oral LD50 (ATE) 500 mg/kg[1]
Melting Point 99-104 °C
Boiling Point 335.2 °C at 760 mmHg
Primary Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste and should be carried out by an authorized hazardous waste management provider.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect any solid this compound waste, including unused reagents and contaminated materials such as weighing paper, gloves, and bench protectors.

    • Avoid generating dust. If necessary, lightly moisten the material with a compatible solvent (e.g., water) to minimize airborne particles.

    • Place the collected solid waste into a dedicated, clearly labeled, sealable, and chemically compatible waste container designated for hazardous organic waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Container Labeling:

  • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".

  • The label must include the full chemical name ("this compound") and the approximate concentration or percentage of the waste.

  • The date of waste accumulation should also be clearly marked on the label.

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Ensure that the containers are tightly sealed to prevent leaks or spills.

  • Secondary containment should be used for liquid waste containers.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[4]

  • Incineration under controlled conditions is a common and effective disposal method for nitrophenols.

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area with a suitable cleaning agent and launder any contaminated clothing before reuse.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A Hazard Assessment B Don Appropriate PPE A->B C Segregate Solid & Liquid Waste B->C D Place in Compatible Container C->D E Label Container Correctly (Name, Hazard, Date) D->E F Seal Container Tightly E->F G Store in Designated Secure Area F->G H Contact EHS or Licensed Waste Vendor G->H I Arrange for Pickup and Disposal H->I

References

Essential Safety and Operational Guide for Handling 2-Methoxy-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 2-Methoxy-4-nitrophenol, ensuring a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 4-Nitroguaiacol

  • CAS Number: 3251-56-7

Primary Hazards: This substance is an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving is a good practice.[3]
Eye and Face Protection Safety goggles and face shieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield should be worn over the goggles, especially when there is a risk of splashing.
Body Protection Chemical-resistant lab coat or apronWear appropriate protective clothing to prevent skin exposure.[4] A lab coat made of a chemical-resistant material should be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient, use a NIOSH or European Standard EN 149 approved respirator.[4][5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][6][7] If you feel unwell, call a POISON CENTER or doctor/physician.[5]
Skin Contact Wash the affected area with plenty of soap and water.[5][6][7] If skin irritation occurs, get medical advice/attention.[5] Contaminated clothing should be removed and washed before reuse.[5]
Eye Contact Rinse cautiously with water for several minutes.[5][6] Remove contact lenses if present and easy to do so. Continue rinsing.[5][6] If eye irritation persists, get medical advice/attention.[5]
Ingestion Rinse mouth.[5][6] If you feel unwell, call a POISON CENTER or doctor/physician.[5] Never give anything by mouth to an unconscious person.[6]

Operational Plan for Handling this compound

Adherence to strict operational protocols is crucial for minimizing the risk of exposure.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning and certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[5]

  • Pre-use Inspection: Before starting any work, ensure all necessary PPE is available and in good condition. Clear the fume hood of any unnecessary items to ensure proper airflow.

2. Handling the Chemical:

  • Wash hands thoroughly after handling.[4][5]

  • Avoid contact with eyes, skin, and clothing.[4]

  • Minimize dust generation and accumulation.[4]

  • Do not eat, drink, or smoke when using this product.[5]

  • Keep the container tightly closed when not in use.[4][5]

3. Storage:

  • Store in a tightly closed container.[4]

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][5]

  • Store in a locked-up location.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

  • Spill Management: In case of a small spill, sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[4] Avoid generating dusty conditions.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Inspect and Don PPE prep1->prep2 prep3 Check Eyewash/Shower Station prep2->prep3 handling1 Retrieve from Storage prep3->handling1 handling2 Weigh/Measure in Fume Hood handling1->handling2 handling3 Perform Experiment handling2->handling3 cleanup1 Decontaminate Work Area handling3->cleanup1 cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Doff and Dispose of PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.